molecular formula C11H11NO3 B1323252 2,6-Dimethoxybenzoylacetonitrile CAS No. 847951-47-7

2,6-Dimethoxybenzoylacetonitrile

Cat. No.: B1323252
CAS No.: 847951-47-7
M. Wt: 205.21 g/mol
InChI Key: FTPPCEYLUSGNAW-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzoylacetonitrile (CAS 847951-47-7) is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by both ketone and nitrile functional groups, making it a versatile building block in organic synthesis. Compounds of this structural class are primarily valued as key intermediates for constructing more complex molecules. Scientific literature indicates that related benzoylacetonitrile derivatives are used in the synthesis of various heterocyclic systems . For instance, such β-ketonitriles can serve as precursors in the development of isoxazole derivatives, which are structures of interest in medicinal and agrochemical research . As a beta-ketonitrile, its "active methylene" unit allows for further functionalization, enabling researchers to form new carbon-carbon bonds . This product is provided For Research Use Only and is strictly intended for use in laboratory settings. It is not meant for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPPCEYLUSGNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640832
Record name 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847951-47-7
Record name 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,6-dimethoxybenzonitrile, a significant organic compound with applications in chemical synthesis and research. It is important to note that while the topic specified "2,6-Dimethoxybenzoylacetonitrile," publicly available chemical databases and scientific literature predominantly feature "2,6-Dimethoxybenzonitrile." The latter is a benzonitrile derivative with methoxy groups at positions 2 and 6 of the benzene ring. Given the prevalence of information on 2,6-dimethoxybenzonitrile and the structural similarity, this guide will focus on this well-documented compound, assuming it to be the molecule of interest for advanced research and development.

2,6-Dimethoxybenzonitrile serves as a valuable building block in the synthesis of more complex molecules due to the presence of the nitrile group, which can be readily converted into other functional groups, and the electron-donating methoxy groups that influence the reactivity of the aromatic ring. This guide will delve into its chemical and physical properties, provide a representative synthesis protocol, discuss potential applications, and detail essential safety and handling information.

PART 1: Chemical Identity and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-dimethoxybenzonitrile is fundamental for its application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

Key Properties of 2,6-Dimethoxybenzonitrile
PropertyValueSource
CAS Number 16932-49-3[1][2][3]
Molecular Formula C9H9NO2[1][2][3]
Molecular Weight 163.17 g/mol [2][3]
Appearance Beige Powder Solid[4]
Melting Point 71 - 73 °C (160 - 163 °F)
Boiling Point 181 °C (358 °F) at 16 hPa
Water Solubility 25 mg/L at 25°C[4]
Odor Aromatic[4]

PART 2: Synthesis of 2,6-Dimethoxybenzonitrile

The synthesis of benzonitriles can be achieved through various methods. A common and effective route is the ammoxidation of the corresponding toluene derivative. This process involves the reaction of the methyl group with ammonia and oxygen over a catalyst to form the nitrile group.

Conceptual Synthesis Workflow

The synthesis of 2,6-dimethoxybenzonitrile can be envisioned starting from 2,6-dimethoxytoluene. The following diagram illustrates the conceptual workflow for this transformation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 2_6_Dimethoxytoluene 2,6-Dimethoxytoluene (C9H12O2) Ammoxidation Catalytic Ammoxidation 2_6_Dimethoxytoluene->Ammoxidation Ammonia_Oxygen Ammonia (NH3) + Oxygen (O2) Ammonia_Oxygen->Ammoxidation 2_6_Dimethoxybenzonitrile 2,6-Dimethoxybenzonitrile (C9H9NO2) Ammoxidation->2_6_Dimethoxybenzonitrile Water Water (H2O) Ammoxidation->Water

Caption: Conceptual workflow for the synthesis of 2,6-dimethoxybenzonitrile via ammoxidation.

Detailed Experimental Protocol: Ammoxidation of 2,6-Dimethoxytoluene

This protocol is a generalized procedure based on established methods for benzonitrile synthesis.[5] Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Materials:

  • 2,6-Dimethoxytoluene

  • Ammonia gas

  • Oxygen gas (or air)

  • Vanadium-based catalyst (e.g., V2O5/γ-Al2O3)

  • Inert gas (e.g., Nitrogen)

  • Solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Catalyst Preparation: Pack a fixed-bed reactor with a suitable vanadium-based catalyst.

  • System Purge: Purge the reactor system with an inert gas, such as nitrogen, to remove any residual air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 400-450 °C).

  • Reactant Feed: Introduce a gaseous mixture of 2,6-dimethoxytoluene, ammonia, and oxygen (or air) into the reactor. The molar ratios of the reactants should be carefully controlled.

  • Reaction: Allow the reaction to proceed for a sufficient residence time to achieve high conversion and selectivity.

  • Product Collection: The gaseous product stream exiting the reactor is cooled to condense the 2,6-dimethoxybenzonitrile and any unreacted starting material.

  • Purification: The crude product is then purified, typically by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Further purification can be achieved by recrystallization or distillation under reduced pressure.

PART 3: Applications and Research Significance

Benzonitriles are versatile intermediates in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones. These transformations make 2,6-dimethoxybenzonitrile a valuable precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[5]

The presence of two methoxy groups at the 2 and 6 positions can influence the biological activity of its derivatives. These groups can affect the molecule's conformation, solubility, and ability to interact with biological targets. Research into the synthesis of novel compounds from 2,6-dimethoxybenzonitrile could lead to the discovery of new therapeutic agents.

PART 4: Safety and Handling

Proper handling of 2,6-dimethoxybenzonitrile is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[6]

Hazard Identification
  • Signal Word: Warning[6]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6] Toxic to aquatic life with long-lasting effects.

Precautionary Measures
  • Prevention: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Use only outdoors or in a well-ventilated area.[6] Avoid release to the environment.

  • Response:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

    • If on Skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6]

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

    • Spillage: Collect spillage.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Incompatible Materials
  • Strong oxidizing agents, strong acids, and strong bases.[6]

PART 5: Visualization of Chemical Structure

The following diagram illustrates the chemical structure of 2,6-dimethoxybenzonitrile.

Caption: Chemical structure of 2,6-dimethoxybenzonitrile.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethoxybenzonitrile. Link

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,6-Dimethoxybenzonitrile. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethylbenzonitrile. Link

  • Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzonitrile (CAS 16932-49-3). Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: Benzaldehyde, 2,6-dimethoxy-. Link

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dichlorobenzonitrile. Link

  • PubChem. (n.d.). 2,6-Dimethoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2,6-Dimethoxybenzoylacetonitrile (also known as 3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile), a valuable β-ketonitrile intermediate in organic synthesis. With its unique structural motifs, this compound serves as a critical building block for the development of novel heterocyclic compounds and pharmaceutical agents. This document outlines a robust synthetic protocol based on the Claisen condensation of methyl 2,6-dimethoxybenzoate with acetonitrile, detailing the reaction mechanism, experimental procedure, and purification strategy. Furthermore, it presents a full characterization profile, including predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, to ensure unequivocal structural confirmation and purity assessment. This guide is intended for researchers and professionals in synthetic chemistry and drug development.

Introduction: Significance and Application

This compound belongs to the class of β-ketonitriles, which are highly versatile and valuable intermediates in synthetic organic chemistry.[1] The presence of three key functional groups—a ketone, a nitrile, and an activated methylene group—within a compact structure allows for a diverse range of subsequent chemical transformations. The 2,6-dimethoxy substituted phenyl ring imparts specific steric and electronic properties, often influencing the conformation and biological activity of derivative molecules.

These structural features make this compound a precursor for a variety of complex molecules, particularly in the pharmaceutical industry. β-Ketonitriles are foundational scaffolds for synthesizing heteroaromatic compounds such as pyrazoles, isoxazoles, and pyridones, which are prevalent in many drug candidates.[2] The strategic placement of the methoxy groups can enhance metabolic stability or modulate receptor binding affinity, making this a compound of significant interest for medicinal chemists.

Synthesis Strategy: The Crossed Claisen Condensation

The most efficient and atom-economical approach to synthesizing this compound is through a crossed Claisen condensation. This reaction involves the acylation of the carbanion derived from acetonitrile with an appropriate ester, in this case, methyl 2,6-dimethoxybenzoate.[3][4]

Retrosynthetic Analysis: The target molecule can be disconnected at the C-C bond between the carbonyl carbon and the methylene carbon. This leads back to a 2,6-dimethoxybenzoyl electrophile (derived from the ester) and an acetonitrile nucleophile.

Mechanism Rationale: The reaction proceeds via the following key steps:

  • Deprotonation: Acetonitrile, while weakly acidic, can be deprotonated by a strong, non-nucleophilic base to form a resonance-stabilized nitrile anion.[1] A base such as potassium tert-butoxide (KOt-Bu) is ideal as it is inexpensive, powerful enough to deprotonate acetonitrile, and its bulky nature minimizes side reactions with the ester.[1]

  • Nucleophilic Acyl Substitution: The resulting acetonitrile carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl 2,6-dimethoxybenzoate.

  • Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating a methoxide ion as the leaving group to yield the β-ketonitrile.

  • Final Deprotonation: The product, this compound, has a highly acidic methylene group (pKa ≈ 11) situated between two electron-withdrawing groups. The alkoxide base present in the reaction mixture irreversibly deprotonates this position, driving the reaction equilibrium towards the product.[5]

  • Acidic Workup: A final acidic quench is required to protonate the resulting enolate and isolate the neutral β-ketonitrile product.[6]

The overall workflow for the synthesis is depicted below.

G cluster_0 Synthesis Workflow reagents Starting Materials: - Methyl 2,6-dimethoxybenzoate - Acetonitrile - Potassium tert-butoxide (KOt-Bu) - Anhydrous THF reaction Claisen Condensation reagents->reaction 1. Add ester & MeCN to THF 2. Add KOt-Bu at 0°C 3. Warm to RT workup Aqueous Acidic Workup (e.g., dilute HCl) reaction->workup Quench reaction extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Final Product: This compound purification->product

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 2,6-Dimethoxybenzoylacetonitrile, a substituted aromatic β-ketonitrile, presents a unique combination of functional groups—a ketone, a nitrile, an aromatic ring, and two methoxy ethers. This guide provides a comprehensive overview of the expected spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The following sections are designed to serve as a practical reference for researchers, offering not just predicted data, but also the underlying principles and experimental considerations for the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates a specific and predictable spectroscopic fingerprint. The strategic placement of the two methoxy groups ortho to the benzoyl moiety significantly influences the electronic environment of the aromatic ring and, consequently, its spectral characteristics.

Caption: Molecular Structure of this compound.

Proton (¹H) NMR Spectroscopy

Guiding Principles

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic shielding around a proton, while the integration reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a~ 7.45Triplet (t)1HAr-H (para)The proton para to the benzoyl group is deshielded by the aromatic ring current and the carbonyl group, appearing as a triplet due to coupling with the two meta protons.
b~ 6.65Doublet (d)2HAr-H (meta)The two equivalent protons meta to the benzoyl group are shielded by the electron-donating methoxy groups, shifting them upfield. They appear as a doublet due to coupling with the single para proton.
c~ 4.15Singlet (s)2H-CH₂-The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), leading to a significant downfield shift. They are expected to be a singlet as they have no adjacent protons.
d~ 3.85Singlet (s)6H-OCH₃The six protons of the two equivalent methoxy groups will appear as a sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring.
Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which is unlikely to interfere with the analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength is chosen to achieve better signal dispersion, which is particularly useful for resolving the aromatic region.

  • Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. The chemical shifts should be referenced to the TMS peak.

Carbon-13 (¹³C) NMR Spectroscopy

Guiding Principles

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a singlet.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Predicted δ (ppm)AssignmentRationale
~ 188.0C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~ 158.0Ar-C (ortho, C-OCH₃)The two aromatic carbons directly bonded to the electron-donating methoxy groups are shielded and appear upfield relative to other substituted aromatic carbons.
~ 135.0Ar-C (para)The para carbon experiences deshielding from the benzoyl group.
~ 115.0C≡NThe nitrile carbon has a characteristic chemical shift in this region.[1]
~ 112.0Ar-C (ipso, C-C=O)The ipso-carbon to which the benzoyl group is attached.
~ 104.0Ar-C (meta)The two equivalent meta carbons are shielded by the adjacent methoxy groups.
~ 56.0-OCH₃The carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom.
~ 28.0-CH₂-The methylene carbon, being adjacent to both a carbonyl and a nitrile, will be shifted downfield from a typical alkane carbon.
Self-Validating Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum should be acquired on a 125 MHz spectrometer using a standard pulse program with proton decoupling to simplify the spectrum to singlets for each carbon. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Guiding Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The frequency of absorption is characteristic of the type of bond and the functional group it belongs to. This makes IR an excellent tool for identifying the presence of specific functional groups.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)VibrationIntensityFunctional Group
~ 3070C-H stretchMedium-WeakAromatic C-H
~ 2950, 2840C-H stretchMediumMethoxy & Methylene C-H
~ 2250C≡N stretchMedium-Strong, SharpNitrile[2][3]
~ 1690C=O stretchStrong, SharpAromatic Ketone[4]
~ 1600, 1480C=C stretchMediumAromatic Ring
~ 1250, 1100C-O stretchStrongAryl-Alkyl Ether

The presence of a strong, sharp peak around 1690 cm⁻¹ for the carbonyl and a medium to strong, sharp peak around 2250 cm⁻¹ for the nitrile group would be highly diagnostic for this compound.[2][3][4]

Self-Validating Experimental Protocol
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract the absorbance of the atmosphere (CO₂ and water vapor).

  • Sample Scan: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands listed above.

Mass Spectrometry (MS)

Guiding Principles

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and the structure of the molecule. The fragmentation pattern is often predictable and serves as a molecular fingerprint.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺•): m/z = 191.06

    • The molecular weight of C₁₀H₉NO₃ is 191.18 g/mol . The molecular ion peak should be observed at this m/z value. Aromatic compounds often show a prominent molecular ion peak due to the stability of the ring system.

  • Major Fragment Ions:

    • m/z = 165: [M - C₂H₂]⁺• - Loss of acetylene from the aromatic ring.

    • m/z = 151: [M - CH₂CN]⁺• - Loss of the cyanomethylene radical. This would result in the stable 2,6-dimethoxybenzoyl cation. This is a likely and significant fragmentation pathway for aromatic ketones.[5]

    • m/z = 135: [M - C₂H₂O]⁺• - Loss of ketene.

    • m/z = 77: [C₆H₅]⁺ - Phenyl cation, a common fragment for benzene derivatives, though less likely here due to the substituents.

The fragmentation will likely be dominated by the cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the highly stable 2,6-dimethoxybenzoyl cation.

mol This compound (m/z = 191) frag1 [M - CH₂CN]⁺ (m/z = 151) 2,6-Dimethoxybenzoyl cation mol->frag1 - •CH₂CN frag2 [M - CO]⁺• (m/z = 163) mol->frag2 - CO frag3 [C₆H₅]⁺ (m/z = 77) frag1->frag3 - 2x OCH₂

Caption: Predicted Key Fragmentation Pathway of this compound.

Self-Validating Experimental Protocol
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then ionized using a standard electron ionization (EI) source with an electron energy of 70 eV. This standard energy allows for comparison with library spectra.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted spectral data presented in this guide, derived from established principles of chemical spectroscopy, provides a robust framework for the confirmation of its synthesis and purity. Each spectroscopic method offers complementary information, and together they form a self-validating system for the unambiguous characterization of this molecule, which is essential for its application in research and development.

References

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  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

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  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0059780). Retrieved from [Link]

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  • University of New Haven. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

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  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

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  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0055346). Retrieved from [Link]

  • ResearchGate. (2008). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • Chemsrc. (n.d.). (2,6-Dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

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Sources

Solubility of 2,6-Dimethoxybenzoylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzoylacetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted aromatic nitrile likely utilized as a key intermediate in medicinal chemistry and specialized organic synthesis. Given the absence of extensive public solubility data for this compound, this document emphasizes the foundational principles of solubility and presents robust, field-proven experimental protocols for its qualitative and quantitative determination. This guide is intended to equip researchers, process chemists, and formulation scientists with the necessary theoretical knowledge and practical methodologies to effectively characterize and utilize this compound in various solvent systems, thereby optimizing reaction conditions, purification strategies, and formulation development.

Theoretical Framework for Solubility

A molecule's solubility is dictated by a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. A predictive understanding of these factors is crucial before commencing experimental work.

Molecular Structure Analysis: this compound

The structure of this compound consists of a central benzene ring substituted with a nitrile group (-C≡N), a carbonyl group (C=O), and two methoxy groups (-OCH₃).

  • Polar Moieties: The nitrile and carbonyl groups are highly polar, containing electronegative nitrogen and oxygen atoms, which create significant dipole moments.[1] The nitrogen atom's lone pair of electrons in the nitrile group can act as a hydrogen bond acceptor.[1]

  • Moderately Polar Moieties: The two ether linkages of the methoxy groups contribute moderate polarity and can also act as hydrogen bond acceptors.

  • Nonpolar Moiety: The benzene ring forms the nonpolar backbone of the molecule.

This combination of polar and nonpolar regions suggests that this compound is a polar molecule. Its solubility will be highest in solvents that can effectively interact with its polar functional groups.

The Principle of "Like Dissolves Like"

The most reliable guiding principle in solubility prediction is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[2][3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. They are expected to be effective solvents due to their ability to act as hydrogen bond donors to the nitrile, carbonyl, and methoxy groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)): These solvents possess strong dipoles but lack O-H or N-H bonds. They can effectively solvate the solute through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be low.

Factors Influencing the Dissolution Process
  • Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the solute's crystal lattice energy and disrupt the solvent's intermolecular forces.

  • Crystal Lattice Energy: The stability of the solute's crystal structure must be overcome for dissolution to occur. A high lattice energy can lead to poor solubility, even in a compatible solvent.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound.

Safety and Handling

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents is mandatory.

  • Hazards: Based on data for the closely related compound 2,6-dimethoxybenzonitrile, this chemical should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4][6]

  • Handling: All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4] Avoid generating dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6]

Experimental Determination of Solubility

A two-phased experimental approach is recommended: an initial qualitative screening followed by a precise quantitative analysis.

Phase 1: Qualitative Solubility Scouting

This initial phase provides a rapid assessment of solubility across a range of solvents, guiding the selection of candidates for quantitative study.

Protocol: Small-Scale Solubility Test

  • Preparation: Into separate, clearly labeled 1 dram vials, weigh approximately 10 mg of this compound.

  • Solvent Addition: Add a selected solvent (see Table 1 for suggestions) dropwise, starting with 0.1 mL.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial for the presence of undissolved solid.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, with vigorous agitation after each addition, up to a total volume of 1 mL.

  • Classification: Record the results using the classifications in the table below.

Table 1: Solvent Selection and Qualitative Classification

Solvent ClassExample SolventsQualitative ClassificationApproximate Solubility (mg/mL)
Nonpolar Hexane, TolueneInsoluble < 1
Moderately Polar Ethyl Acetate, DichloromethaneSlightly Soluble 1 - 10
Polar Aprotic Acetone, AcetonitrileSoluble 10 - 50
Polar Protic Methanol, EthanolFreely Soluble > 50

Causality Note: This scouting method allows for a rapid, material-sparing assessment. By testing solvents across the polarity spectrum, you can quickly identify the most promising candidates for your specific application, whether it be for reaction, recrystallization, or formulation.

Diagram 1: Logical Workflow for Solubility Determination This flowchart illustrates the decision-making process for characterizing the solubility of a novel compound.

G cluster_qualitative Phase 1: Qualitative Scouting cluster_quantitative Phase 2: Quantitative Analysis start Start: Obtain Pure Compound scout Perform Small-Scale Test (10 mg in up to 1 mL solvent) start->scout observe Observe & Classify (Insoluble, Soluble, etc.) scout->observe saturate Prepare Saturated Slurry (Excess solid in solvent) observe->saturate Select promising solvents equilibrate Equilibrate at Constant T (e.g., 24h with stirring) saturate->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Solute in Supernatant (Gravimetric or Spectroscopic) separate->quantify end End: Solubility Profile quantify->end Report Data

Caption: Experimental workflow from initial scouting to final quantitative analysis.

Phase 2: Quantitative Determination by Isothermal Equilibrium Method

This method establishes the thermodynamic solubility limit of the compound in a given solvent at a specific temperature. It is the gold standard for generating reliable solubility data.

Protocol: Isothermal Saturation and Analysis

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known volume of the chosen solvent in a sealed vessel (e.g., a screw-cap vial with a PTFE-lined cap). "Excess" means enough solid remains undissolved to be clearly visible.

    • Rationale: Ensuring an excess of solid is present is critical for guaranteeing that the solution reaches its saturation point.

  • Equilibration:

    • Place the vessel in a constant-temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture vigorously for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is achieved.

    • Rationale: Solubility is an equilibrium process. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

  • Phase Separation:

    • Remove the vessel from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.

    • Rationale: Maintaining the temperature during separation is crucial, as a drop in temperature could cause the solute to precipitate, leading to inaccurate results. The filter ensures that only the dissolved solute is analyzed.

  • Quantification (Gravimetric Method):

    • Dispense the filtered supernatant into a pre-weighed, dry vial. Record the exact volume transferred.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.

    • Once the vial is at constant weight, record the final mass.

    • Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant (mL)

  • Data Reporting:

    • Repeat the experiment at least in triplicate for each solvent and temperature combination to ensure reproducibility.

    • Report the mean solubility and standard deviation.

Table 2: Template for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL) ± SDMolar Solubility (mol/L) ± SDObservations
e.g., Acetone25.0[Experimental Value][Calculated Value]e.g., Colorless solution
e.g., Ethanol25.0[Experimental Value][Calculated Value]e.g., Colorless solution
e.g., Toluene25.0[Experimental Value][Calculated Value]e.g., Minimal dissolution

Interpretation and Application of Results

The solubility data generated should align with the theoretical principles outlined in Section 1.0. For instance, higher solubility is expected in polar solvents like acetone and methanol compared to nonpolar solvents like hexane. This data is directly applicable to:

  • Process Chemistry: Selecting optimal solvents for reactions to ensure all reagents remain in solution.

  • Purification: Designing crystallization procedures by identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Formulation Science: Developing liquid formulations for drug delivery or other applications, requiring knowledge of the solubility limit in pharmaceutically acceptable excipients.

Diagram 2: Solute-Solvent Interaction Model This diagram conceptualizes the primary intermolecular forces between this compound and different solvent classes.

G cluster_solvents Solvent Classes solute This compound (Polar Molecule) polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Strong Interaction (H-Bonding, Dipole-Dipole) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Moderate Interaction (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak Interaction (van der Waals)

Caption: Intermolecular forces governing solubility.

References

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  • University of Calgary. Solubility of Organic Compounds. [Link]

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An In-depth Technical Guide to the Chemical Stability and Storage of 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,6-Dimethoxybenzoylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the integrity of this valuable compound in a laboratory setting.

Introduction: Understanding this compound

This compound is a member of the β-ketonitrile class of organic compounds, characterized by a nitrile group beta to a ketone. This arrangement of functional groups makes it a versatile intermediate in organic synthesis. The benzoyl portion of the molecule, with its electron-donating methoxy groups, influences the reactivity of the keto-nitrile system. While specific applications are proprietary and varied, compounds of this class are often precursors for a range of heterocyclic compounds with potential biological activity.[1]

Given its potential role in complex synthetic pathways, understanding the chemical stability of this compound is paramount. Degradation of this starting material can lead to the formation of impurities that may compromise the yield, purity, and pharmacological profile of the final product. This guide provides a framework for its proper storage and handling, and a detailed protocol for its stability assessment.

Chemical Profile and Inferred Stability

Direct and extensive stability data for this compound is not widely published. However, by examining its structural features and drawing parallels with the well-documented behavior of benzoylacetonitrile and other β-ketonitriles, a robust stability profile can be inferred.

The core structure consists of a benzoyl group attached to an acetonitrile moiety.[2] At room temperature, the parent compound, benzoylacetonitrile, is a crystalline solid.[3][4] It is generally stable under normal storage conditions, in a closed container in a cool, dry, and well-ventilated area.[2]

Key structural features influencing stability:

  • β-Ketonitrile Moiety : This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of both a ketone and a nitrile group allows for keto-enol tautomerism, which can affect its reactivity.[5]

  • Aromatic Ring : The benzene ring itself is stable, but the methoxy substituents can influence the electron density of the carbonyl group, potentially affecting its susceptibility to nucleophilic attack.

  • Methylene Bridge : The acidic protons on the carbon between the carbonyl and nitrile groups are a site of reactivity, particularly in base-catalyzed reactions.

Based on this, this compound is expected to be stable under neutral, anhydrous conditions at ambient or reduced temperatures. It may exhibit hygroscopic tendencies, and moisture should be avoided.[2]

Potential Degradation Pathways

The primary degradation pathway anticipated for this compound is hydrolysis of the nitrile functional group. This can proceed through an amide intermediate to form the corresponding carboxylic acid. This process can be catalyzed by both acid and base.[6][7][8][9]

  • Acid-Catalyzed Hydrolysis : In the presence of aqueous acid and heat, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tautomeric intermediate to form an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[9]

  • Base-Catalyzed Hydrolysis : Under basic conditions, the nitrile is attacked by a hydroxide ion. The resulting intermediate is protonated by water to form an amide, which is subsequently hydrolyzed to a carboxylate salt and ammonia.[6][7]

The following diagram illustrates the proposed hydrolytic degradation pathway.

G Proposed Hydrolytic Degradation of this compound cluster_main A This compound B Amide Intermediate A->B H+ / H2O or OH- / H2O C Carboxylic Acid Degradant B->C H+ / H2O or OH- / H2O

Caption: Proposed hydrolytic degradation pathway.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Temperature : Store in a cool, dry place.[2] Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container : Use a tightly sealed, opaque container to protect from light and moisture.[2]

  • Incompatibilities : Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Protocol for Stability Assessment: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.

Experimental Workflow

The following diagram outlines the workflow for a comprehensive forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound in Acetonitrile/Water B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Stress (e.g., 3% H2O2, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (ICH Q1B conditions) A->F G Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC-UV/MS Analysis H->I J Quantify Parent Compound and Degradants I->J

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile and water, at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.

    • Base Hydrolysis : Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C.

    • Oxidative Stress : Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature.

    • Thermal Stress : Store aliquots of the stock solution and the solid compound at 80 °C.

    • Photolytic Stress : Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.

  • Sample Quenching : For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analytical Method : Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve peak shape. Detection can be performed using a UV detector at the λmax of the parent compound and a mass spectrometer to identify degradants.

  • Data Analysis : Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and quantify any major degradation products.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant(s) (% Peak Area)
Control (RT) 24>99N/A
0.1 M HCl (60°C) 285Degradant 1 (14%)
855Degradant 1 (43%)
2415Degradant 1 (82%)
0.1 M NaOH (60°C) 270Degradant 1 (28%)
820Degradant 1 (75%)
24<5Degradant 1 (>90%)
3% H₂O₂ (RT) 24>95Minor peaks observed
Thermal (80°C) 24>98No significant degradation
Photolytic 24>98No significant degradation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of this data would suggest that this compound is susceptible to both acid and base hydrolysis, with base-catalyzed degradation proceeding at a faster rate under these conditions. It appears to be relatively stable to oxidative, thermal, and photolytic stress. The primary degradation product would need to be characterized, likely as the corresponding carboxylic acid.

Conclusion

While this compound is expected to be stable under recommended storage conditions, its β-ketonitrile structure makes it susceptible to hydrolytic degradation. For researchers and drug development professionals, it is crucial to handle this compound with care, minimizing its exposure to moisture, strong acids, and bases. The implementation of a forced degradation study, as outlined in this guide, is a critical step in understanding the stability profile of this molecule and ensuring the quality and reliability of experimental outcomes.

References

  • ResearchGate. Spectrometric studies and theoretical calculations of some β-ketonitriles. Available from: [Link]

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  • Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
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  • ResearchGate. Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts | Request PDF. Available from: [Link]

  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.
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  • Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
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2,6-Dimethoxybenzoylacetonitrile: A Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my focus is on identifying and characterizing molecular building blocks that not only offer theoretical elegance but also provide robust, practical pathways to complex molecular architectures. 2,6-Dimethoxybenzoylacetonitrile stands out as one such scaffold. Its true potential is realized when we understand the interplay of its functional groups—the activated methylene, the sterically-influenced ketone, and the electron-rich aromatic ring—which together create a versatile platform for constructing novel heterocyclic systems relevant to medicinal chemistry. This guide moves beyond simple reaction schemes to explore the underlying chemical principles and provide actionable protocols for the modern research chemist.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile, belongs to the class of β-ketonitriles (or benzoylacetonitriles). These compounds are distinguished by high reactivity stemming from three key functional centers: a carbonyl group, a nitrile group, and an active methylene group positioned between them.[1] This trifecta of reactivity makes it an exceptionally valuable synthon for diversity-oriented synthesis.[1][2] The 2,6-dimethoxy substitution pattern further refines its reactivity through steric and electronic effects, offering unique advantages in directing reaction outcomes.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol -
IUPAC Name 3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile-
CAS Number 100149-18-0-
Physical State Solid (Predicted)-
Melting Point Data not readily available-
Boiling Point Data not readily available-
Solubility Soluble in common organic solvents-

Synthesis of the Building Block: A Mechanistic Approach

The most logical and established route for synthesizing β-ketonitriles like this compound is through a base-mediated Claisen-type condensation. This involves the reaction of an appropriate ester with acetonitrile.

Proposed Synthesis: Acylation of acetonitrile with methyl 2,6-dimethoxybenzoate.

  • Causality of Reagent Choice: Methyl 2,6-dimethoxybenzoate is a stable, readily available starting material. Acetonitrile provides the required cyanomethyl (-CH₂CN) unit. A strong, non-nucleophilic base like sodium amide (NaNH₂) or sodium hydride (NaH) is essential to deprotonate the acetonitrile, which has a relatively high pKa (~25), to generate the nucleophilic cyanomethyl anion.

Mechanism:

  • Deprotonation: The strong base abstracts a proton from acetonitrile to form the resonance-stabilized cyanomethyl carbanion.

  • Nucleophilic Acyl Substitution: The cyanomethyl carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2,6-dimethoxybenzoate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (⁻OCH₃) leaving group to yield the final product, this compound.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack & Elimination acetonitrile CH₃-C≡N acetonitrile->carbanion Deprotonation ester 2,6-(MeO)₂-Ph-CO-OMe carbanion->ester Attack base Base (e.g., NaH) base->acetonitrile intermediate Tetrahedral Intermediate ester->intermediate product 2,6-(MeO)₂-Ph-CO-CH₂-CN intermediate->product Elimination of ⁻OMe

Caption: Proposed synthesis of the title building block.

Core Reactivity & Mechanistic Pathways

The utility of this compound arises from its capacity to participate in a wide array of classical and multicomponent reactions, primarily driven by the active methylene group.

Reactivity of the Active Methylene Group

The protons on the methylene carbon are acidic due to the inductive electron-withdrawing effects of the adjacent benzoyl and nitrile functionalities. This allows for easy formation of a nucleophilic carbanion, which is the cornerstone of its synthetic utility.

  • Condensation Reactions: The carbanion readily participates in Knoevenagel condensations with aldehydes and ketones.[3]

  • Michael Additions: It can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

  • Thorpe-Ziegler Type Reactions: While the classic intramolecular Thorpe-Ziegler reaction requires a dinitrile, the underlying reactivity is relevant.[4][5][6] The carbanion can attack the nitrile of another molecule in an intermolecular Thorpe condensation, leading to β-enaminonitriles, which are themselves valuable synthetic intermediates.[7]

Cyclization Reactions: Gateway to Heterocyclic Scaffolds

The true power of this building block is demonstrated in its use to construct complex heterocyclic rings in a single step, often via tandem or multicomponent reactions.

G cluster_thiophenes Thiophenes cluster_pyridines Pyridines cluster_pyrazoles Pyrazoles start 2,6-Dimethoxy- benzoylacetonitrile gewald 2-Aminothiophenes start->gewald Gewald Reaction (+ S₈, α-cyanoester) pyridines Substituted Pyridines start->pyridines Bohlmann-Rahtz Type (+ Enamine, Acid) dihydropyridines Dihydropyridines start->dihydropyridines Hantzsch Synthesis (+ Aldehyde, NH₃) pyrazoles Pyrazoles start->pyrazoles Paal-Knorr Type (+ Hydrazine)

Caption: Synthetic pathways from the core building block.

Focus: The Gewald Aminothiophene Synthesis

The Gewald reaction is a robust and highly efficient multicomponent method for synthesizing polysubstituted 2-aminothiophenes.[3][8][9] this compound is an ideal ketone component for this reaction.

  • Mechanism: The reaction is understood to initiate with a Knoevenagel condensation between the ketone (this compound) and another active methylene compound (e.g., ethyl cyanoacetate) to form a stable α,β-unsaturated dinitrile intermediate.[3][10] Elemental sulfur is then added to this intermediate. The subsequent cyclization and tautomerization, driven by aromatization, yields the highly functionalized 2-aminothiophene product.[10][11]

G ketone 2,6-(MeO)₂-Ph-CO-CH₂CN knoevenagel Knoevenagel Intermediate (α,β-unsaturated dinitrile) ketone->knoevenagel cyanoester NC-CH₂-CO₂Et cyanoester->knoevenagel base Base (e.g., Morpholine) base->knoevenagel cat. sulfur_adduct Sulfur Adduct knoevenagel->sulfur_adduct + S₈ product 2-Aminothiophene Product sulfur_adduct->product Cyclization & Aromatization

Caption: Mechanistic workflow of the Gewald Reaction.

Applications in Medicinal Chemistry & Drug Development

Heterocyclic scaffolds, particularly those containing nitrogen and sulfur, form the core of a vast number of pharmaceuticals.[12][13] The ability to rapidly generate libraries of substituted thiophenes, pyridines, and pyrazoles from a common precursor is a significant advantage in drug discovery.

  • Scaffold Hopping and SAR Studies: this compound allows for the synthesis of diverse heterocyclic cores, which is invaluable for scaffold hopping and structure-activity relationship (SAR) studies.

  • Bioactive Moieties: The 2,6-dimethoxyphenyl group itself is found in compounds with interesting biological activities, including potential anesthetic properties.[14] Furthermore, related structures like 2,6-dimethoxy benzoquinone have demonstrated antimicrobial and antioxidant activity.[15] This suggests that incorporating this moiety into novel heterocyclic frameworks could lead to compounds with favorable pharmacological profiles.

Field-Proven Experimental Protocols

The following protocol is a representative procedure for the Gewald reaction, adapted for this compound. It is designed to be a self-validating system, with clear steps and expected outcomes.

Protocol: Synthesis of Ethyl 5-amino-4-cyano-2-(2,6-dimethoxybenzoyl)thiophene-3-carboxylate

Objective: To demonstrate the utility of this compound in a multicomponent Gewald synthesis.

Materials:

  • This compound (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (0.2 equiv, catalytic)

  • Ethanol (anhydrous, as solvent)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.05 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask.

  • Catalyst Addition: Add morpholine (0.17 mL, 2 mmol) to the suspension. The use of a mild amine base is crucial for catalyzing the initial condensation without promoting unwanted side reactions.[11]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 2-4 hours). The reaction mixture will typically turn dark and then may lighten as the product precipitates.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product. b. Collect the solid product by vacuum filtration. c. Wash the crude solid with a small amount of cold ethanol to remove residual morpholine and unreacted starting materials.

  • Purification: The collected solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is more than just another reagent; it is a strategic tool for the efficient construction of molecular complexity. Its predictable, multi-point reactivity allows chemists to access diverse and highly functionalized heterocyclic libraries from a single, common intermediate. The steric influence of the ortho-methoxy groups can be exploited to control regioselectivity in cyclization reactions, an area ripe for further exploration. As the demand for novel therapeutic agents continues to grow, versatile and powerful building blocks like this compound will be indispensable to the medicinal chemist's toolbox, enabling the rapid synthesis and evaluation of next-generation drug candidates.

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An In-Depth Technical Guide to 2,6-Dimethoxybenzoylacetonitrile: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation and optimization. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby offering a rich starting point for the development of novel therapeutics. The benzoylacetonitrile moiety represents one such privileged scaffold. Its unique electronic and structural features—a β-ketonitrile system—render it a versatile building block in medicinal chemistry. This guide provides an in-depth technical exploration of a specific, yet significant, member of this class: 2,6-Dimethoxybenzoylacetonitrile. We will delve into its rational synthesis, rigorous characterization, and the historical context that underscores its potential in modern pharmaceutical research.

Introduction to this compound: A Molecule of Latent Potential

This compound, while not a widely commercialized compound, embodies a fascinating intersection of classical organic synthesis and the quest for novel bioactive molecules. The strategic placement of the methoxy groups on the phenyl ring significantly influences the molecule's electronic and conformational properties, which can, in turn, modulate its interaction with biological targets. The electron-donating nature of the methoxy groups can impact the reactivity of the aromatic ring and the acidity of the methylene protons, making it an intriguing candidate for further chemical elaboration and biological screening.

This guide will provide a comprehensive overview of the synthesis of this compound, starting from its precursors, and will detail the analytical techniques required for its unambiguous characterization. Furthermore, we will explore the broader historical context of benzoylacetonitriles in medicinal chemistry, providing a rationale for the continued interest in this class of compounds.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃Calculated
Molecular Weight 205.21 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)Inferred
CAS Number Not assignedN/A

The Synthetic Pathway: A Rational Approach to this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 2,6-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding nitrile, 2,6-dimethoxybenzonitrile. The second, and key, step is the Claisen-type condensation of this nitrile with a suitable one-carbon synthon to introduce the "aceto" portion of the target molecule.

Synthesis_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: β-Ketonitrile Synthesis (Claisen Condensation) 2_6_dimethoxybenzoic_acid 2,6-Dimethoxybenzoic Acid reagents_1 SOCl₂ or (COCl)₂ then NH₄OH 2_6_dimethoxybenzoic_acid->reagents_1 2_6_dimethoxybenzonitrile 2,6-Dimethoxybenzonitrile reagents_1->2_6_dimethoxybenzonitrile reagents_2 1. Ethyl Acetate 2. NaH or KOt-Bu 3. H₃O⁺ workup 2_6_dimethoxybenzonitrile->reagents_2 2_6_Dimethoxybenzoylacetonitrile This compound reagents_2->2_6_Dimethoxybenzoylacetonitrile

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of the Precursor, 2,6-Dimethoxybenzonitrile

The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis. A reliable method involves the formation of an intermediate acid chloride, followed by reaction with ammonia to form the primary amide, which is then dehydrated to the nitrile.

  • Acid Chloride Formation: To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2,6-dimethoxybenzoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (excess).

  • Product Isolation (Amide): Stir the mixture vigorously for 1-2 hours. The resulting precipitate, 2,6-dimethoxybenzamide, can be collected by filtration, washed with cold water, and dried.

  • Dehydration to Nitrile: The crude 2,6-dimethoxybenzamide can be dehydrated using a variety of reagents, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. For example, heating the amide with POCl₃ in a suitable solvent (e.g., acetonitrile) will afford the desired 2,6-dimethoxybenzonitrile.

  • Purification: The crude nitrile can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound via Claisen-type Condensation

The core transformation to produce the β-ketonitrile structure is a Claisen-type condensation between a nitrile and an ester.[1][2] This reaction requires a strong base to deprotonate the α-carbon of the nitrile, which then acts as a nucleophile attacking the ester carbonyl.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) or potassium tert-butoxide (KOt-Bu, 2.2 eq).

  • Solvent Addition: Add an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to the flask.

  • Reactant Addition: A solution of 2,6-dimethoxybenzonitrile (1.0 eq) and ethyl acetate (1.1 eq) in the same anhydrous solvent is prepared and added dropwise to the stirred suspension of the base at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) to drive the reaction to completion. The progress can be monitored by TLC. The reaction proceeds via the formation of a stable enolate of the β-ketonitrile, which drives the equilibrium.[3][4]

  • Reaction Quench: After the reaction is complete, the mixture is carefully cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1 M HCl).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental_Workflow Start Start Setup Flame-dried flask under N₂ Start->Setup Add_Base Add NaH or KOt-Bu Setup->Add_Base Add_Solvent Add anhydrous THF Add_Base->Add_Solvent Prepare_Solution Prepare solution of 2,6-dimethoxybenzonitrile and ethyl acetate in THF Add_Solvent->Prepare_Solution Add_Reactants Dropwise addition of reactant solution Prepare_Solution->Add_Reactants Reaction Stir at RT or reflux (Monitor by TLC) Add_Reactants->Reaction Cool Cool to 0 °C Reaction->Cool Quench Quench with aq. NH₄Cl or dilute acid Cool->Quench Extract Extract with organic solvent Quench->Extract Dry_and_Concentrate Dry, filter, and concentrate Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify Characterize Characterize the product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Unambiguous characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the methylene protons. The aromatic protons will likely appear as a triplet and a doublet in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups should give a sharp singlet at around δ 3.8-4.0 ppm, integrating to six protons. The key signal will be the methylene protons (CH₂) adjacent to the carbonyl and cyano groups, which are expected to appear as a singlet in the region of δ 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule. Key signals would include the carbonyl carbon (δ > 190 ppm), the nitrile carbon (δ ~115-120 ppm), the aromatic carbons (δ 100-160 ppm), the methoxy carbons (δ ~55-60 ppm), and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[5][6] A strong, sharp absorption band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. Another strong absorption band in the region of 1680-1700 cm⁻¹ will correspond to the carbonyl (C=O) stretching vibration. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₁₁H₁₁NO₃) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Historical Context and Future Perspectives: The Benzoylacetonitrile Scaffold in Medicinal Chemistry

The history of medicinal chemistry is rich with examples of how simple organic molecules, once considered mere chemical curiosities, have become the foundation for entire classes of therapeutic agents.[8][9] The benzoylacetonitrile core is a prime example of such a scaffold. Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11]

The versatility of the β-ketonitrile moiety allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, many of which are known to possess significant biological activity.[10] The presence of the ketone and nitrile functionalities provides two reactive handles for further molecular elaboration, enabling the exploration of a vast chemical space in the search for new drug candidates.

The specific substitution pattern of this compound, with its two methoxy groups, presents an interesting case for further investigation. These groups can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical parameters in drug design. Future research could focus on the synthesis of a library of derivatives based on this core structure and their subsequent screening against a panel of biological targets.

Conclusion

This compound, while a relatively underexplored molecule, stands as a testament to the enduring power of fundamental organic synthesis in providing the tools for modern drug discovery. This guide has outlined a rational and experimentally sound approach to its synthesis and characterization. By understanding the principles behind its creation and the historical significance of its core structure, researchers are better equipped to unlock the potential of this and related compounds in the ongoing quest for novel and effective medicines. The journey from a simple aromatic starting material to a potentially bioactive molecule is a narrative of precision, logic, and a deep understanding of chemical reactivity—a narrative that continues to drive innovation in the pharmaceutical sciences.

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Unveiling the Molecular Architecture: A Theoretical and Computational Guide to 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 2,6-dimethoxybenzoylacetonitrile. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we delineate a robust methodology for researchers, scientists, and drug development professionals to gain deep insights into the molecular properties of this compound. This document moves beyond a simple recitation of protocols, offering a rationale for the selection of computational methods and a guide to interpreting the resulting data. By integrating theoretical calculations with established spectroscopic principles, this guide serves as a self-validating system for the in-silico investigation of this compound and related molecular entities.

Introduction: The Significance of this compound

This compound belongs to the benzoylacetonitrile class of organic compounds, which are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, some of which exhibit significant biological activities. The strategic placement of the methoxy groups at the 2 and 6 positions of the phenyl ring introduces steric and electronic effects that can profoundly influence the molecule's conformation, reactivity, and ultimately, the properties of its derivatives. Understanding the foundational structural and electronic characteristics of this molecule is therefore paramount for its effective utilization in medicinal chemistry and materials science.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-invasive approach to elucidate the intricacies of molecular structure and behavior at the atomic level.[1] These computational methods allow for the prediction of various molecular properties, including optimized geometries, vibrational frequencies (correlating to IR spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts, thus complementing and guiding experimental investigations.[2]

Theoretical Framework: A Deep Dive into Computational Methodology

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods are renowned for their favorable balance of accuracy and computational cost, making them a workhorse for the theoretical study of organic molecules.

The Choice of Functional and Basis Set: A Justification

For the theoretical investigation of this compound, the selection of an appropriate functional and basis set is critical for obtaining reliable results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-validated choice for a broad range of organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects, a crucial aspect for a molecule with electron-donating methoxy groups and an electron-withdrawing nitrile group.

  • Basis Set: The 6-31G(d) basis set is a Pople-style basis set that provides a good compromise between accuracy and computational efficiency for molecules of this size. The inclusion of a polarization function on heavy (non-hydrogen) atoms, denoted by "(d)", is essential for accurately describing the anisotropic electron distribution in bonds and is crucial for calculating properties like vibrational frequencies. For more precise calculations, particularly for electronic properties, a larger basis set such as 6-311+G(d,p) can be employed.

This combination of B3LYP/6-31G(d) has been demonstrated to yield results that are in good agreement with experimental data for a variety of organic compounds.[2][4]

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for a comprehensive theoretical study of this compound.

Molecular Structure Optimization

The first and most fundamental step is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

  • Initial Structure Construction: Build the 2D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and the 6-31G(d) basis set. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Spectroscopy (IR) Analysis

The calculated vibrational frequencies can be directly correlated with the peaks observed in an experimental Infrared (IR) spectrum.[5]

Protocol:

  • Frequency Analysis: The output of the frequency calculation provides a list of vibrational modes and their corresponding frequencies (typically in cm⁻¹).

  • Visualization: Animate the vibrational modes to visualize the atomic motions associated with each frequency. This aids in the assignment of key functional group vibrations (e.g., C=O stretch, C≡N stretch, C-O-C stretches).

  • Scaling Factor: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. The appropriate scaling factor for B3LYP/6-31G(d) is well-documented in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure verification.[2]

Protocol:

  • GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for calculating NMR chemical shifts.

  • Chemical Shift Calculation: Perform the GIAO calculation at the B3LYP/6-31G(d) level of theory on the previously optimized geometry.

  • Referencing: The calculated isotropic shielding values are then referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts (in ppm).

Electronic Properties Analysis

Understanding the electronic structure is crucial for predicting the reactivity and photophysical properties of the molecule.

Protocol:

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and electronic excitability.[6][7]

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions.[4]

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for its interpretation and comparison with experimental results.

Tabulated Data

The following tables provide a template for summarizing the key calculated parameters for this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=OCalculated Value
C≡NCalculated Value
C-C (benzoyl)Calculated Value
C-O (methoxy)Calculated Value
C-C-C (ring)Calculated Value
O-C-C (methoxy)Calculated Value
C-C-C-O (dihedral)Calculated Value

Table 2: Calculated Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(C=O)Calculated ValueCalculated ValueCarbonyl stretch
ν(C≡N)Calculated ValueCalculated ValueNitrile stretch
ν(C-O-C) asymCalculated ValueCalculated ValueAsymmetric C-O-C stretch
ν(C-O-C) symCalculated ValueCalculated ValueSymmetric C-O-C stretch
Aromatic C-H stretchCalculated ValueCalculated Value

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methoxy ProtonsCalculated Value
Aromatic ProtonsCalculated Value
Methylene ProtonsCalculated Value
Carbonyl CarbonCalculated Value
Nitrile CarbonCalculated Value
Aromatic CarbonsCalculated Value
Methoxy CarbonsCalculated Value
Visualizations

Visual representations are indispensable for conveying complex structural and electronic information.

Figure 1: 2D representation of this compound.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT: B3LYP/6-31G(d)) cluster_output Output & Analysis mol_structure Molecular Structure of this compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc electronic_calc Electronic Structure Analysis geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom ir_spectra Vibrational Frequencies (IR Spectrum) freq_calc->ir_spectra nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts electronic_prop HOMO-LUMO, MEP electronic_calc->electronic_prop

Figure 2: Computational workflow for the theoretical study.

Conclusion: The Predictive Power of Theoretical Studies

This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical study of this compound. By following the detailed protocols and leveraging the power of DFT calculations, researchers can obtain a wealth of information regarding the structural and electronic properties of this important molecule. This in-silico approach not only provides a deeper understanding of the molecule's intrinsic characteristics but also serves as a predictive tool to guide synthetic efforts and the development of new functional materials and therapeutic agents. The integration of theoretical calculations and experimental data represents the future of molecular science, enabling a more efficient and insightful exploration of the chemical world.

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An In-depth Technical Guide to the Precursors and Starting Materials for 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is a molecule of significant interest. Its structural motif is present in a range of biologically active compounds. A thorough understanding of its synthesis, particularly the selection of appropriate precursors and starting materials, is paramount for efficient and scalable production. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the precursors and starting materials involved.

Core Synthetic Strategies and Key Precursors

The synthesis of this compound predominantly revolves around the formation of a carbon-carbon bond between a 2,6-dimethoxybenzoyl moiety and an acetonitrile unit. The two principal precursors that serve as the foundation for most synthetic approaches are 2,6-dimethoxybenzonitrile and 2,6-dimethoxybenzoic acid . The choice between these precursors dictates the overall synthetic strategy and the reagents required.

Table 1: Comparison of Primary Precursors
PrecursorCommon Synthetic RouteKey AdvantagesKey Challenges
2,6-Dimethoxybenzonitrile Acylation of acetonitrileDirect introduction of the nitrile groupCan require strong bases and anhydrous conditions
2,6-Dimethoxybenzoic Acid Conversion to an activated derivative followed by reaction with an acetonitrile equivalentReadily available starting materialMulti-step process often involving harsh reagents

Synthetic Pathway I: From 2,6-Dimethoxybenzonitrile

This is arguably the most direct approach, involving the acylation of the methyl group of acetonitrile with a derivative of 2,6-dimethoxybenzonitrile. However, the direct use of 2,6-dimethoxybenzonitrile itself is not feasible. Instead, it serves as a precursor to a more reactive species.

Starting Material: 2,6-Dichlorobenzonitrile

A common and cost-effective starting point for the synthesis of 2,6-dimethoxybenzonitrile is 2,6-dichlorobenzonitrile.[1] This method offers a high-yielding and selective route.[1]

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzonitrile from 2,6-Dichlorobenzonitrile [1]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

  • Reagent Addition: To the DMF, add sodium methoxide (2.0-5.0 equivalents) followed by 2,6-dichlorobenzonitrile (1.0 equivalent) under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 25°C and 100°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 0.5 to 24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2,6-dimethoxybenzonitrile.[2]

The Claisen Condensation: A Key Transformation

The synthesis of this compound from an ester derivative of 2,6-dimethoxybenzoic acid and acetonitrile proceeds via a Claisen condensation.[3][4][5] This fundamental carbon-carbon bond-forming reaction involves the reaction of an enolizable ester with another carbonyl compound in the presence of a strong base.[4] In this specific case, acetonitrile acts as the nucleophile after deprotonation by a strong base.

A "crossed" Claisen condensation, where two different esters or an ester and another carbonyl compound are used, is particularly relevant here.[3][5] To ensure a successful crossed Claisen condensation and avoid a mixture of products, it is advantageous if one of the reactants is non-enolizable, which is the case for esters derived from 2,6-dimethoxybenzoic acid.[3][5]

Workflow: Claisen Condensation for this compound Synthesis

G cluster_0 Precursor Activation cluster_1 Condensation Reaction 2_6_Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Esterification Esterification (e.g., with Methanol, H+) 2_6_Dimethoxybenzoic_Acid->Esterification Methyl_2_6_Dimethoxybenzoate Methyl 2,6-Dimethoxybenzoate Esterification->Methyl_2_6_Dimethoxybenzoate Claisen_Condensation Claisen Condensation Methyl_2_6_Dimethoxybenzoate->Claisen_Condensation Acetonitrile Acetonitrile Strong_Base Strong Base (e.g., NaH, LDA) Acetonitrile->Strong_Base Carbanion_Formation Carbanion Formation Strong_Base->Carbanion_Formation Carbanion_Formation->Claisen_Condensation Intermediate_Product Intermediate_Product Claisen_Condensation->Intermediate_Product Intermediate β-keto nitrile Workup Workup Intermediate_Product->Workup Aqueous Workup (Acidification) Final_Product Final_Product Workup->Final_Product This compound

Caption: Synthetic workflow via Claisen condensation.

Synthetic Pathway II: From 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid is another readily available and widely used precursor.[6][7][8] Its synthesis can be achieved from 1,3-dimethoxybenzene.[6]

Starting Material: 1,3-Dimethoxybenzene

The synthesis of 2,6-dimethoxybenzoic acid often starts from 1,3-dimethoxybenzene through a carboxylation reaction.[6]

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzoic Acid from 1,3-Dimethoxybenzene [6]

  • Reaction Setup: In a reactor, add sodium metal to anhydrous toluene and reflux for 30 minutes.

  • Reagent Addition: After cooling, add 1,3-dimethoxybenzene and an alkyl halide (e.g., chlorooctane) and stir at room temperature.

  • Carboxylation: Introduce carbon dioxide gas into the reaction mixture and continue stirring for several hours.

  • Quenching and Neutralization: Neutralize the excess sodium with methanol.

  • Acidification and Extraction: Acidify the mixture with concentrated hydrochloric acid and concentrate under reduced pressure. Dissolve the residue in acetone and filter to remove inorganic salts.

  • Purification: Recrystallize the product from an acetone/hexane mixture to obtain pure 2,6-dimethoxybenzoic acid.[6]

Activation of the Carboxylic Acid

To facilitate the reaction with the acetonitrile equivalent, the carboxylic acid group of 2,6-dimethoxybenzoic acid needs to be activated. This is typically achieved by converting it into a more reactive derivative, such as an acid chloride or an ester.

  • Acid Chloride Formation: Treatment of 2,6-dimethoxybenzoic acid with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane, toluene) yields 2,6-dimethoxybenzoyl chloride.[9]

  • Esterification: Standard esterification procedures, such as Fischer esterification (refluxing with an alcohol like methanol in the presence of a catalytic amount of strong acid), can be employed to form the corresponding ester (e.g., methyl 2,6-dimethoxybenzoate).

Reaction with Acetonitrile Anion

Once the activated derivative is formed, it can be reacted with the anion of acetonitrile, generated by a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), to form this compound.[4]

Reaction Mechanism: Acylation of Acetonitrile

G Acetonitrile CH₃-C≡N Carbanion ⁻CH₂-C≡N (Acetonitrile Anion) Acetonitrile->Carbanion Deprotonation Base Base (B⁻) Base->Acetonitrile Acid_Chloride 2,6-(MeO)₂C₆H₃-COCl (2,6-Dimethoxybenzoyl Chloride) Carbanion->Acid_Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acid_Chloride->Tetrahedral_Intermediate Product 2,6-(MeO)₂C₆H₃-CO-CH₂-C≡N (this compound) Tetrahedral_Intermediate->Product Elimination of Cl⁻ Chloride_Ion Cl⁻ Tetrahedral_Intermediate->Chloride_Ion

Caption: Mechanism of acetonitrile acylation.

Alternative and Emerging Synthetic Routes

While the pathways starting from 2,6-dimethoxybenzonitrile and 2,6-dimethoxybenzoic acid are well-established, research into alternative and more efficient methods is ongoing. These may include catalytic C-H activation approaches or novel coupling reactions that could offer improved atom economy and milder reaction conditions.

Conclusion

The synthesis of this compound is a critical process for the production of various valuable compounds. The selection of precursors, primarily 2,6-dimethoxybenzonitrile or 2,6-dimethoxybenzoic acid, determines the synthetic strategy. A thorough understanding of the underlying reaction mechanisms, such as the Claisen condensation, and the practical aspects of the experimental protocols is essential for researchers and professionals in the field of drug development and chemical synthesis. Future advancements in synthetic methodology may provide even more efficient and sustainable routes to this important intermediate.

References

  • Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-.
  • ChemicalBook. (n.d.). 2,6-Dimethoxybenzoic acid synthesis.
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  • PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH.
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Navigating the Procurement and Application of 2,6-Dimethoxybenzoylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

2,6-Dimethoxybenzoylacetonitrile, identified by its CAS number 847951-47-7, is a specialized chemical intermediate whose structural motifs are of significant interest in the realms of medicinal chemistry and drug discovery. The presence of the dimethoxy-substituted phenyl ring and the reactive benzoylacetonitrile functionality makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of its commercial availability, a detailed, field-proven synthetic protocol, its potential applications in drug development, and comprehensive safety and handling procedures to ensure its effective and safe utilization in a research setting. The strategic placement of the methoxy groups can influence the molecule's electronic properties and conformational preferences, which in turn can be exploited in the design of targeted therapeutic agents.

Commercial Availability and Procurement

The acquisition of this compound for research and development purposes is feasible through a select number of specialized chemical suppliers. While not as commonplace as some bulk starting materials, it is readily available in laboratory-scale quantities. For larger-scale and bulk manufacturing needs, several suppliers offer custom synthesis services. Researchers are advised to contact suppliers directly for up-to-date pricing and to inquire about the availability of certificates of analysis to ensure the purity and identity of the compound.

SupplierTypical PurityAvailable QuantitiesNotes
Dayang Chem (Hangzhou) Co., Ltd.≥98%Grams to KilogramsOffers custom synthesis.[1]
Shanghai Yeexin Biochem & Tech Co., Ltd.≥98%Grams to KilogramsSpecializes in fine chemicals and custom synthesis.[1]
Rieke Metals, Inc.≥98%Grams to KilogramsKnown for organometallic reagents and custom synthesis.[1]
Finetech Industry Limited≥98%Grams to KilogramsLists the compound in their catalog.

Synthesis Protocol: A Mechanistic Approach to Preparation

While specific proprietary synthesis methods for this compound may vary between suppliers, a robust and well-established method for the synthesis of benzoylacetonitriles is the Claisen condensation.[2][3][4][5][6] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. The following protocol outlines a plausible and detailed procedure for the laboratory-scale synthesis of this compound, with an emphasis on the rationale behind each step.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product R1 Ethyl 2,6-Dimethoxybenzoate Condensation Claisen Condensation in Anhydrous THF R1->Condensation R2 Acetonitrile R2->Condensation R3 Sodium Ethoxide (Base) R3->Condensation Quench Acidic Quench (e.g., dilute HCl) Condensation->Quench Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Neutralized Mixture Purification Column Chromatography (Silica Gel) Extraction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: A logical workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup and Inert Atmosphere:

    • Procedure: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is purged with dry nitrogen for 15-20 minutes.

    • Rationale: The Claisen condensation is highly sensitive to moisture, which can quench the strong base and hydrolyze the ester starting material. Maintaining an inert atmosphere is crucial for achieving a high yield.

  • Preparation of the Base and Reaction Mixture:

    • Procedure: Anhydrous tetrahydrofuran (THF) is added to the reaction flask via a syringe. Sodium ethoxide (1.1 equivalents) is carefully added to the THF under a positive flow of nitrogen. The mixture is stirred until the base is fully dissolved or suspended. A solution of ethyl 2,6-dimethoxybenzoate (1.0 equivalent) and acetonitrile (1.2 equivalents) in anhydrous THF is prepared and added to the dropping funnel.

    • Rationale: Sodium ethoxide is a sufficiently strong base to deprotonate acetonitrile, forming the nucleophilic enolate. Using a slight excess of acetonitrile can help drive the reaction to completion. THF is an excellent aprotic solvent for this reaction, as it dissolves the reactants and does not interfere with the base.

  • Initiation and Progression of the Condensation:

    • Procedure: The solution of the ester and nitrile is added dropwise to the stirred suspension of sodium ethoxide in THF at room temperature. The reaction mixture is then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The dropwise addition helps to control the initial exothermic reaction. Refluxing provides the necessary activation energy to drive the condensation to completion.

  • Reaction Quench and Work-up:

    • Procedure: After the reaction is complete (as indicated by TLC), the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).

    • Rationale: The acidic quench neutralizes the excess base and protonates the enolate of the product, preventing side reactions during work-up.

  • Extraction and Isolation of the Crude Product:

    • Procedure: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Rationale: Liquid-liquid extraction separates the organic product from the aqueous phase. Washing with brine helps to remove any remaining water from the organic layer. Drying with sodium sulfate ensures the complete removal of water before solvent evaporation.

  • Purification of the Final Product:

    • Procedure: The resulting crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any byproducts.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific, published applications of this compound are not extensively documented in readily available literature, its structural features suggest a high potential for use as a scaffold in the design and synthesis of novel therapeutic agents. The benzonitrile moiety is a versatile functional group that can participate in a variety of chemical transformations to build more complex molecular architectures.[7]

  • Scaffold for Heterocyclic Synthesis: The β-ketonitrile functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, which are common cores in many approved drugs.[3]

  • Bioisostere for Carboxylic Acids and Amides: The nitrile group can act as a bioisostere for carboxylic acids or amides, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.

  • Fragment-Based Drug Design: The 2,6-dimethoxyphenyl group can serve as a valuable fragment in fragment-based drug discovery campaigns, where its binding interactions with a target protein can be explored and optimized. The dimethoxy substitution pattern is found in a number of biologically active molecules, including those targeting topoisomerase and acting as reverse transcriptase inhibitors.[8][9][10]

Safety, Handling, and Storage

As a specific Safety Data Sheet (SDS) for this compound (CAS 847951-47-7) is not widely available, the following safety and handling precautions are based on data for structurally related compounds such as 2,6-dimethoxybenzonitrile, 2,4-dimethoxybenzonitrile, and other substituted benzonitriles.[11][12][13] It is imperative to handle this compound with care in a well-ventilated laboratory environment.

Diagram of Hazard Communication

Hazard_Communication cluster_hazards Potential Hazards (Based on Analogs) cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Safe Handling & Storage H1 Harmful if swallowed PPE1 Safety Goggles/Face Shield H1->PPE1 S1 Avoid breathing dust/fumes H1->S1 H2 May cause skin irritation PPE2 Nitrile Gloves H2->PPE2 S2 Wash hands thoroughly after handling H2->S2 H3 May cause serious eye irritation H3->PPE1 H4 May cause respiratory irritation PPE4 Use in a Fume Hood H4->PPE4 PPE3 Lab Coat S3 Store in a cool, dry, well-ventilated area S4 Keep container tightly closed

Caption: A summary of key safety considerations for handling this compound.

Detailed Safety and Handling Procedures
  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

    • Skin Protection: Wear nitrile gloves and a lab coat to prevent skin contact. Change gloves immediately if they become contaminated.

    • Respiratory Protection: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • First Aid Measures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

    • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

  • Storage and Disposal:

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

    • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.

Conclusion

This compound represents a chemical intermediate with considerable potential for the synthesis of novel compounds in the field of drug discovery. While its commercial availability is currently limited to specialized suppliers, its synthesis via established methods like the Claisen condensation is well within the capabilities of a standard organic chemistry laboratory. By understanding its procurement landscape, mastering its synthesis, exploring its potential applications, and adhering to strict safety protocols, researchers can effectively and safely leverage this versatile building block in their pursuit of new therapeutic agents.

References

  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethoxybenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 4,4'-Dimethoxybenzophenone.
  • Fisher Scientific. SAFETY DATA SHEET - Phenol, 2,6-dimethoxy-.
  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethoxybenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 2,4-Dimethoxybenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethylbenzonitrile.
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  • Liu, L. F., et al. (2001). Dimethoxybenzo [i] phenanthridine-12-carboxylic acid derivatives and 6H-dibenzo [c, h][12][14] naphthyridin-5-ones with potent topoisomerase I-targeting activity and cytotoxicity. Journal of medicinal chemistry, 44(25), 4437-4443.

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Methodological & Application

Application Note: A Guide to the Synthesis of Bioactive Heterocyclic Scaffolds Using 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the structural backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Their synthesis is a cornerstone of modern medicinal chemistry. This application note provides an in-depth guide for researchers and drug development professionals on the utility of 2,6-dimethoxybenzoylacetonitrile as a versatile and powerful building block for constructing diverse and biologically relevant heterocyclic systems. We will explore the causality behind key synthetic transformations, provide detailed, field-proven protocols, and present data-rich visualizations to empower researchers in their synthetic endeavors. The inherent reactivity of this compound, stemming from its activated methylene group flanked by a nitrile and a sterically hindered benzoyl moiety, allows for a range of cyclocondensation and multicomponent reactions.

The Strategic Advantage of this compound in Heterocyclic Synthesis

The utility of this compound as a precursor is rooted in its distinct structural features:

  • Activated Methylene Group (-CH2-): Positioned between two strong electron-withdrawing groups (benzoyl C=O and nitrile C≡N), the methylene protons are highly acidic. This facilitates easy deprotonation by a base, forming a reactive carbanion that can act as a potent nucleophile, initiating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Nitrile Moiety (-C≡N): The nitrile group is a versatile functional handle. It can participate directly in cyclization reactions to form nitrogen-containing rings or be hydrolyzed post-synthesis to a carboxylic acid or amide for further derivatization.

  • 2,6-Dimethoxybenzoyl Group: The two methoxy groups at the ortho positions of the phenyl ring provide significant steric hindrance. This can influence the regioselectivity of certain reactions, guiding the formation of specific isomers. Furthermore, this substituted phenyl group is a common feature in many bioactive molecules.

These features make it an ideal starting point for constructing libraries of complex molecules for screening and drug discovery programs.

Synthesis of Substituted Pyrimidines via Cyclocondensation

Pyrimidines are a class of nitrogen-containing heterocycles fundamental to life as components of nucleic acids (cytosine, thymine, uracil).[4] Synthetic pyrimidine derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] A robust and widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketonitrile) with a binucleophile such as urea, thiourea, or guanidine.[7]

Mechanistic Rationale

The reaction is typically catalyzed by a base (e.g., sodium ethoxide). The base deprotonates the active methylene group of this compound, which then acts as the three-carbon (C-C-C) fragment. This is followed by a nucleophilic attack from the nitrogen of the N-C-N fragment (e.g., thiourea) onto one of the carbonyl carbons, leading to a cyclization cascade and subsequent dehydration to yield the aromatic pyrimidine ring.

Experimental Workflow: Pyrimidine Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound Mix Mix & Reflux A->Mix B Thiourea / Urea / Guanidine B->Mix C Anhydrous Ethanol C->Mix D Sodium Ethoxide (Base) D->Mix Catalytic amount Monitor Monitor by TLC Mix->Monitor Cool Cool to RT Monitor->Cool Acidify Acidify with Acetic Acid Cool->Acidify Precipitate Collect Precipitate Acidify->Precipitate Wash Wash with Water & Ethanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry Product Substituted Pyrimidine Dry->Product Final Product

Caption: Workflow for the synthesis of pyrimidines.

Detailed Protocol: Synthesis of 4-(2,6-dimethoxyphenyl)-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.91 g, 10 mmol) and thiourea (0.76 g, 10 mmol) to anhydrous ethanol (30 mL).

  • Base Addition: While stirring, add a solution of sodium ethoxide (21% in ethanol, 3.24 mL, ~10 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution by dropwise addition of glacial acetic acid until the pH is approximately 5-6. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) followed by a small amount of cold ethanol (10 mL).

  • Purification: Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture to afford the pure pyrimidine derivative.

Data Summary
Reactant (N-C-N)Base CatalystTypical YieldReference
ThioureaSodium Ethoxide75-85%[6]
Guanidine HClSodium Hydroxide70-80%[5]
UreaSodium Ethoxide65-75%[7]

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, most notably the anti-malarial agent quinine.[8][9] The Friedländer synthesis is a classical and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as a β-ketonitrile.[10]

Mechanistic Rationale

The reaction proceeds via an initial base-catalyzed aldol-type condensation between the enolate of this compound and the carbonyl group of the 2-aminoaryl aldehyde/ketone. This is followed by the formation of a Schiff base (imine) between the newly formed β-hydroxyketone intermediate and the aniline amine. Subsequent intramolecular cyclization and dehydration (aromatization) under the reaction conditions yield the highly substituted quinoline product.

Experimental Workflow: Quinoline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound Mix Heat / Reflux A->Mix B 2-Aminoaryl Aldehyde/Ketone B->Mix C Solvent (e.g., Ethanol, DMF) C->Mix D Base Catalyst (e.g., Piperidine, KOH) D->Mix Monitor Monitor by TLC Mix->Monitor Cool Cool & Pour into Water Monitor->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from Solvent Filter->Recrystallize Product Substituted Quinoline Recrystallize->Product Final Product

Caption: Workflow for the Friedländer synthesis of quinolines.

Detailed Protocol: Synthesis of 2-(2,6-dimethoxyphenyl)-4-phenylquinoline-3-carbonitrile
  • Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.91 g, 10 mmol), 2-aminobenzophenone (1.97 g, 10 mmol), and ethanol (25 mL).

  • Catalyst Addition: Add potassium hydroxide (0.56 g, 10 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 10-12 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of crushed ice with stirring.

  • Isolation: A solid will precipitate out. Collect the crude product by vacuum filtration and wash with copious amounts of cold water.

  • Purification: Air-dry the solid and recrystallize from hot ethanol to yield the pure quinoline derivative as a crystalline solid.

Data Summary
2-Aminoaryl CarbonylCatalystTypical YieldReference
2-AminobenzaldehydePiperidine80-90%[10]
2-AminobenzophenonePotassium Hydroxide75-85%[11]
2-Amino-5-chloroacetophenonep-Toluenesulfonic acid70-80%[10]

Synthesis of 2-Amino-4H-Chromenes via Multicomponent Reaction

The chromene (benzopyran) scaffold is prevalent in natural products and exhibits a wide range of biological activities.[12][13] The synthesis of functionalized 2-amino-4H-chromenes can be efficiently achieved through a one-pot, three-component reaction involving an aromatic aldehyde, a phenol (or naphthol), and an active methylene nitrile.[14][15]

Mechanistic Rationale

This reaction is a classic example of a multicomponent reaction (MCR), prized for its efficiency and atom economy.[16] It is typically catalyzed by a mild base like piperidine. The mechanism begins with a Knoevenagel condensation between the aromatic aldehyde and this compound to form a benzalidene intermediate. Concurrently, the phenol acts as a nucleophile in a Michael addition to this electron-deficient alkene. The final step is an intramolecular cyclization of the phenolic oxygen onto the nitrile group, followed by tautomerization to give the stable 2-amino-4H-chromene product.

Experimental Workflow: Chromene Synthesis

G cluster_prep One-Pot Setup cluster_reaction Reaction cluster_workup Isolation A This compound Mix Stir at RT or Reflux A->Mix B Aromatic Aldehyde B->Mix C Phenol / Naphthol C->Mix D Ethanol & Piperidine D->Mix Monitor Monitor by TLC Mix->Monitor Cool Cool to RT Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with cold Ethanol Filter->Wash Product Substituted 2-Amino-4H-Chromene Wash->Product Final Product

Caption: Workflow for the multicomponent synthesis of chromenes.

Detailed Protocol: Synthesis of 2-Amino-3-(2,6-dimethoxybenzoyl)-4-phenyl-4H-benzo[h]chromene
  • Reagent Preparation: In a 100 mL flask, combine this compound (1.91 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and α-naphthol (1.44 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol) to the mixture and stir.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. A precipitate usually forms as the reaction progresses.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with ice-cold ethanol (2 x 15 mL) to remove any unreacted starting materials and the catalyst. Dry the product in a vacuum oven to obtain the pure 2-amino-4H-chromene derivative.

Data Summary
AldehydePhenol ComponentTypical YieldReference
Benzaldehydeα-Naphthol85-95%[15]
4-ChlorobenzaldehydeResorcinol80-90%[14]
4-Nitrobenzaldehydeβ-Naphthol90-98%[15]

Advanced Application: The Thorpe-Ziegler Cyclization

While the previous examples involve intermolecular reactions, the Thorpe-Ziegler reaction is a powerful intramolecular variant used to form cyclic ketones from dinitriles.[17][18] Although this compound is not a dinitrile itself, it can be envisioned as a starting point for a multi-step synthesis where it is first alkylated with a halo-nitrile (e.g., 3-chloropropionitrile). The resulting dinitrile could then undergo a base-catalyzed Thorpe-Ziegler cyclization to form a functionalized cyclic β-enaminonitrile, which upon hydrolysis, would yield a cyclic ketone.[19] This highlights the potential for more complex, multi-ring systems originating from this versatile precursor.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
  • Sheikh, N. S. (n.d.). Synthesis of Bioactive Heterocycles: Photocatalysis and Computational Catalysis in Synergy.
  • Thorpe reaction. (n.d.). Wikipedia.
  • Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ciufolini, M. A., & Chan, B. K. (2007).
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). MDPI.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate.
  • Catalytic Synthesis of 2H-Chromenes. (n.d.). UvA-DARE (Digital Academic Repository).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. (2025, September 20). ResearchGate.
  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC - NIH.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (n.d.). PMC - NIH.
  • Emerging Heterocycles as Bioactive Compounds. (n.d.). Frontiers Research Topic.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). ScienceScholar.

Sources

The Versatile Scaffold: Application of 2,6-Dimethoxybenzoylacetonitrile in the Synthesis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Selectivity and the Role of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving target selectivity.[2] This has driven medicinal chemists to explore "privileged scaffolds" – molecular frameworks that can be readily modified to interact with specific kinases, providing a foundation for potent and selective inhibitors.[3] Among these, the pyrazole ring is a prominent and extensively utilized scaffold in the design of protein kinase inhibitors, featured in numerous FDA-approved drugs.[3]

This application note details the utility of 2,6-dimethoxybenzoylacetonitrile as a strategic starting material for the synthesis of pyrazole-based kinase inhibitor cores. The presence of the β-ketonitrile functionality provides a reactive handle for the efficient construction of the pyrazole ring through cyclocondensation reactions. Furthermore, the 2,6-dimethoxy substitution pattern on the phenyl ring can serve as a crucial element for directing interactions within the kinase active site, potentially enhancing potency and influencing the selectivity profile of the final inhibitor. We will provide a detailed, field-tested protocol for the synthesis of a key aminopyrazole intermediate, discuss the underlying chemical principles, and present a framework for its further elaboration in a drug discovery context.

Scientific Rationale: Why this compound?

The choice of this compound as a precursor is underpinned by sound medicinal chemistry principles:

  • Efficient Pyrazole Formation: The 1,3-dicarbonyl-like reactivity of the β-ketonitrile moiety makes it an ideal substrate for the Knorr pyrazole synthesis and related cyclocondensation reactions with hydrazine or its derivatives.[4] This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for library synthesis and scale-up.

  • Structural Pre-organization: The methoxy groups at the 2 and 6 positions of the phenyl ring induce a degree of conformational restriction. This can pre-organize the molecule into a favorable geometry for binding to the kinase active site, potentially reducing the entropic penalty upon binding and leading to higher affinity.

  • Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the hinge region or other parts of the ATP-binding pocket of target kinases.

  • Vector for Further Functionalization: The resulting pyrazole core, specifically a 3-(2,6-dimethoxyphenyl)-1H-pyrazol-5-amine intermediate, is a versatile platform for further chemical modification. The amino group can be acylated, alkylated, or used in cross-coupling reactions to introduce additional pharmacophoric elements necessary for potent and selective kinase inhibition.

Core Synthesis Workflow: From Benzoylacetonitrile to Aminopyrazole

The fundamental transformation involves the cyclocondensation of this compound with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, ultimately leading to the formation of a stable, aromatic aminopyrazole ring after dehydration.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_downstream Further Elaboration cluster_final Final Product A This compound C Cyclocondensation (e.g., in Ethanol, Reflux) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D 3-(2,6-dimethoxyphenyl)-1H-pyrazol-5-amine (Kinase Inhibitor Scaffold) C->D E Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D->E F Acylation / Sulfonylation D->F G Diverse Kinase Inhibitors E->G F->G

Caption: Synthetic workflow from this compound to a versatile aminopyrazole scaffold and subsequent elaboration into kinase inhibitors.

Detailed Experimental Protocol: Synthesis of 3-(2,6-dimethoxyphenyl)-1H-pyrazol-5-amine

This protocol describes the reliable synthesis of a key pyrazole intermediate. It is designed to be self-validating through clear in-process checks and characterization of the final product.

Materials & Reagents:

Reagent/MaterialGradeSupplierPart Number (Example)
This compound≥98% PuritySigma-Aldrich442199
Hydrazine hydrate (50-60% solution)Reagent GradeMerck104603
Ethanol (200 Proof)Anhydrous, ≥99.5%Fisher ScientificAC615090010
Acetic Acid, GlacialACS GradeVWRBDH3002
Ethyl AcetateHPLC GradeJ.T.Baker9282-03
HexanesHPLC GradeJ.T.Baker9303-03
Saturated Sodium Bicarbonate Solution-Lab-prepared-
Brine (Saturated NaCl Solution)-Lab-prepared-
Anhydrous Magnesium SulfateReagent GradeSigma-AldrichM7506
Silica Gel60 Å, 230-400 meshSorbent Technologies30930M-25

Equipment:

  • Round-bottom flask (100 mL) with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.91 g, 10.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add hydrazine hydrate (1.50 mL, ~30.0 mmol, 3.0 eq) dropwise at room temperature. A slight exotherm may be observed. Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should have a higher Rf value than the more polar product. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting material by TLC), cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 20% to 70% ethyl acetate in hexanes. Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).

  • Final Product Isolation: Concentrate the pure fractions under reduced pressure to yield 3-(2,6-dimethoxyphenyl)-1H-pyrazol-5-amine as a white to off-white solid. Dry the product under high vacuum.

Expected Results & Characterization:

ParameterExpected Value / Data
Yield 75-85%
Appearance White to off-white solid
Melting Point 145-148 °C (This is a predicted value for a representative compound and should be determined experimentally)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.8 (s, 1H, pyrazole-NH), 7.25 (t, J=8.4 Hz, 1H, Ar-H), 6.75 (d, J=8.4 Hz, 2H, Ar-H), 5.50 (s, 1H, pyrazole-CH), 5.10 (s, 2H, -NH₂), 3.70 (s, 6H, -OCH₃). (Note: These are predicted shifts and will require experimental verification).
Mass Spec (ESI+) m/z: 220.11 [M+H]⁺ (Calculated for C₁₁H₁₄N₃O₂⁺: 220.1081)

Trustworthiness & Self-Validation: Critical Quality Control

  • Reaction Monitoring: The use of TLC is critical to ensure the complete consumption of the starting material. An incomplete reaction will complicate purification.

  • Aqueous Wash: The sodium bicarbonate wash is essential to remove the acetic acid catalyst. Residual acid can interfere with subsequent reactions and affect the stability of the product.

  • Spectroscopic Confirmation: Full characterization by NMR and Mass Spectrometry is mandatory to confirm the structure and purity of the final product. The presence of the amine protons and the correct mass-to-charge ratio are key validation points.

Downstream Applications: Building a Kinase Inhibitor

The synthesized 3-(2,6-dimethoxyphenyl)-1H-pyrazol-5-amine is a valuable building block. The amino group serves as a handle for introducing diversity and targeting specific kinase features.

G cluster_input Key Intermediate cluster_reactions Coupling Strategies cluster_output Kinase Inhibitor Classes A 3-(2,6-dimethoxyphenyl) -1H-pyrazol-5-amine B Buchwald-Hartwig Amination (with Heteroaryl Halide) A->B C Suzuki Coupling (after conversion of -NH2 to -Br) A->C D Amide Bond Formation (with Carboxylic Acid) A->D E Aminopyrazole-based Inhibitors (e.g., for JAK, ALK) B->E F Arylpyrazole-based Inhibitors (Broad Spectrum) C->F G Pyrazolyl-amide Inhibitors (e.g., for CDK, Aurora) D->G

Caption: Potential synthetic pathways for elaborating the aminopyrazole scaffold into different classes of kinase inhibitors.

For instance, a Buchwald-Hartwig amination could couple the aminopyrazole with a halogenated heterocycle (like a pyrrolo[2,3-d]pyrimidine, a common hinge-binding motif), mimicking the core structure of inhibitors like Ruxolitinib.

Conclusion

This compound is a highly effective and strategically sound starting material for constructing pyrazole-containing kinase inhibitor libraries. The straightforward and robust cyclocondensation reaction to form a versatile aminopyrazole intermediate provides a reliable entry point for extensive structure-activity relationship (SAR) studies. The inherent properties of the 2,6-dimethoxyphenyl moiety offer a valuable starting point for designing inhibitors with favorable binding characteristics. The protocols and strategies outlined in this note provide a solid foundation for researchers and drug development professionals aiming to leverage this scaffold in their kinase inhibitor discovery programs.

References

  • Patentscope. (2023). RUXOLITINIB COMPOSITION AND PREPARATION METHOD THEREFOR. WO/2023/051833. [Link]

  • Google Patents.
  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • PMC. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PMC. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. [Link]

  • ResearchGate. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. [Link]

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. (2020). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]

  • PMC. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • Beilstein Archives. (2019). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

  • Google Patents.
  • PubMed. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. [Link]

  • PubChem. Synthesis process of ruxolitinib. US-2019023712-A1. [Link]

  • PMC. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • Sci-Hub. (2012). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. [Link]

  • ChemRxiv. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. [Link]

  • REAL-J. (2018). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dimethoxybenzoylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2,6-Dimethoxybenzoylacetonitrile Scaffold

In the landscape of modern drug discovery and pharmaceutical development, the synthesis of complex molecular architectures with high precision is paramount.[1][2] Aryl ketones and nitriles are foundational motifs found in a multitude of biologically active compounds. The this compound scaffold represents a particularly valuable building block. The electron-rich aromatic ring, substituted with two methoxy groups, influences the electronic properties and conformational flexibility of resulting molecules, while the β-ketonitrile functionality provides a versatile handle for a wide array of chemical transformations.

However, the direct functionalization of the parent this compound molecule via palladium-catalyzed cross-coupling is not straightforward, as it lacks a suitable leaving group (like a halide or triflate) for standard catalytic cycles. The true potential of this scaffold is unlocked by introducing such a group, transforming it into a versatile precursor for C-C, C-N, and C-O bond formations.

This guide provides an in-depth exploration of key palladium-catalyzed reactions using a functionalized derivative, 4-Bromo-2,6-dimethoxybenzoylacetonitrile , as a model substrate. We will delve into the causality behind experimental design, provide robust, step-by-step protocols, and illustrate the underlying catalytic cycles. This document is intended for researchers and scientists engaged in synthetic organic chemistry and drug development who seek to leverage these powerful reactions to generate novel chemical entities.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[2][3][4] Its mild conditions and high functional group tolerance make it exceptionally suitable for complex molecule synthesis in pharmaceutical research.[2][3]

Mechanistic Rationale & Component Selection

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Catalyst (Palladium Source): The reaction is initiated by a Pd(0) species. While Pd(PPh₃)₄ can be used directly, it is often more practical and efficient to generate the active Pd(0) catalyst in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[5] The choice of a pre-catalyst and ligand system is critical for reaction efficiency.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. For coupling with aryl chlorides or sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior. For our model aryl bromide, a standard ligand like triphenylphosphine (PPh₃) or a more robust Buchwald-type ligand can be effective.

  • Base: The base plays a critical role in activating the organoboron species to facilitate transmetalation. An aqueous solution of a base like K₂CO₃ or K₃PO₄ is commonly used.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-X Pd0->PdII_Complex  3. Reductive Elimination Transmetalation Transmetalation PdII_Ar_R Ar-Pd(II)L₂-R' PdII_Complex->PdII_Ar_R RedElim Reductive Elimination Product Ar-R' RedElim->Product Product ArX Ar-X ArX->OxAdd Substrate Boronic R'-B(OH)₂ + Base Boronic->Transmetalation Boronate Buchwald_Hartwig_Workflow Buchwald-Hartwig Experimental Workflow start Start reagents 1. Reagent Assembly Add Aryl Bromide, Amine, Pd Precatalyst, Ligand, and Base to Schlenk Flask start->reagents inert 2. Inert Atmosphere Evacuate and backfill flask with Argon (3x) reagents->inert solvent 3. Solvent Addition Add anhydrous solvent (e.g., Toluene) via syringe inert->solvent reaction 4. Reaction Heat mixture to 90-110 °C with stirring Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup Cool, quench with water, and extract with organic solvent reaction->workup purify 6. Purification Dry, concentrate, and purify via column chromatography workup->purify end End Product purify->end

Sources

The Versatility of 2,6-Dimethoxybenzoylacetonitrile in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethoxybenzoylacetonitrile stands as a versatile and highly valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising a reactive β-ketonitrile moiety flanked by a sterically hindered and electron-rich dimethoxybenzoyl group, impart distinct reactivity profiles that can be strategically exploited to construct complex molecular architectures. This guide provides an in-depth exploration of the cyclocondensation reactions of this compound, offering detailed application notes and robust protocols for researchers, scientists, and professionals in the field of drug development and materials science. The strategic use of this precursor opens avenues to novel pyridines and pyrimidines, core structures prevalent in numerous biologically active molecules.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily centered around the active methylene group, which is rendered acidic by the adjacent carbonyl and cyano functionalities. This allows for facile deprotonation under basic conditions, generating a stabilized carbanion that can act as a potent nucleophile. Furthermore, the carbonyl and nitrile groups themselves can participate in cyclization reactions. The 2,6-dimethoxy substitution on the phenyl ring introduces significant steric hindrance, which can influence the regioselectivity of certain reactions and potentially impact the conformation of the final products.

Part 1: Synthesis of Highly Substituted Pyridines via Reaction with α,β-Unsaturated Ketones (Chalcones)

The reaction of β-ketonitriles with α,β-unsaturated ketones, commonly known as chalcones, provides a powerful and convergent approach for the synthesis of highly substituted pyridines. This transformation typically proceeds through a Michael addition of the β-ketonitrile to the chalcone, followed by an intramolecular cyclization and subsequent aromatization.

Mechanistic Pathway: A Stepwise Look

The synthesis of 4-(2,6-dimethoxyphenyl)-6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino analogues is a prime example of this reactivity.[1] The reaction is believed to proceed through the following key steps:

  • Michael Addition: Under basic conditions, the active methylene group of this compound is deprotonated to form a nucleophilic enolate. This enolate then undergoes a Michael 1,4-addition to the α,β-unsaturated ketone (chalcone).

  • Intramolecular Cyclization: The resulting 1,5-dicarbonyl intermediate (or its enol tautomer) undergoes an intramolecular cyclization. The amino group, formed in situ from ammonium acetate, attacks one of the carbonyl groups.

  • Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate leads to a dihydropyridine, which can then be oxidized to the final aromatic pyridine product. In many cases, the dihydropyridine is stable and can be isolated.

G cluster_0 Reaction Initiation cluster_1 Michael Addition cluster_2 Cyclization and Aromatization A This compound C Enolate Intermediate A->C Deprotonation B Base (e.g., Piperidine) E 1,5-Dicarbonyl Intermediate C->E Nucleophilic Attack D Chalcone (α,β-Unsaturated Ketone) D->E G Dihydropyridine Intermediate E->G Cyclocondensation F Ammonium Acetate F->G H Substituted Pyridine G->H Oxidation/Dehydrogenation G cluster_0 Initial Reaction cluster_1 Cyclization and Aromatization A This compound C Adduct Formation A->C Nucleophilic Attack B Guanidine B->C D Cyclic Intermediate C->D Intramolecular Cyclization E 2-Aminopyrimidine Derivative D->E Dehydration

Sources

Application Note & Protocol: Synthesis of Substituted 4-Amino-8-methoxyquinolines from 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets, leading to applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] The functionalization of the quinoline core is a key strategy in drug discovery, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

β-Ketonitriles are highly versatile and valuable intermediates in organic synthesis, serving as precursors for a multitude of heterocyclic systems.[6] This application note details a robust and efficient protocol for the synthesis of substituted 4-amino-8-methoxyquinolines, leveraging the reactivity of 2,6-Dimethoxybenzoylacetonitrile. This specific precursor is of interest due to the electronic influence of its methoxy groups, which can direct the cyclization reaction and impart unique properties to the final quinoline products.

The described methodology is based on a cyclocondensation reaction pathway, providing a reliable route for researchers in drug development and synthetic chemistry to generate libraries of novel quinoline derivatives for screening and lead optimization.

Synthetic Strategy and Underlying Mechanism

The core of this synthetic approach is the acid-catalyzed cyclocondensation of an enamine, formed in situ from this compound and a primary amine, followed by an intramolecular cyclization. This strategy is a variation of established quinoline syntheses that utilize β-dicarbonyl or related compounds. The use of a β-ketonitrile introduces a nitrile group as the cyclization acceptor, which ultimately becomes the 4-amino group in the quinoline product.

Causality of the Mechanism:

  • Enamine Formation: The reaction initiates with the acid-catalyzed condensation between the primary amine (R-NH₂) and the ketone carbonyl of this compound. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Subsequent dehydration yields a reactive enamine intermediate.

  • Intramolecular Cyclization (Annulation): The key ring-forming step involves the nucleophilic attack of the enamine's β-carbon onto the protonated nitrile group. This intramolecular cyclization is the rate-determining step and is facilitated by the planar geometry of the enamine, which brings the reacting centers into proximity.

  • Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization to form a more stable dihydroquinoline derivative. The final step is aromatization, driven by the formation of the stable quinoline ring system, which proceeds via the elimination of a methoxy group from the 2-position of the benzoyl moiety. This elimination is a key consequence of using the 2,6-dimethoxy substituted starting material and results in the formation of an 8-methoxy-substituted quinoline.

Visualizing the Reaction Mechanism

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Product SM1 2,6-Dimethoxy- benzoylacetonitrile INT1 Enamine Intermediate SM1->INT1 + H⁺ - H₂O SM2 Primary Amine (R-NH₂) SM2->INT1 + H⁺ - H₂O INT2 Cyclized Intermediate INT1->INT2 Intramolecular Cyclization PROD Substituted 4-Amino- 8-methoxyquinoline INT2->PROD Tautomerization & Aromatization (- CH₃OH)

Caption: Figure 1: Proposed Reaction Mechanism for the formation of substituted 4-amino-8-methoxyquinolines.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of a representative compound, 4-(Butylamino)-8-methoxyquinoline, from this compound and n-butylamine.

Materials and Equipment
  • Reagents:

    • This compound (Starting Material)

    • n-Butylamine (Reactant)

    • Polyphosphoric Acid (PPA) (Catalyst and Solvent)[7]

    • Ice-cold water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc) (Extraction Solvent)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)

    • Hexane (for chromatography)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller or oil bath

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.05 g, 10 mmol).

    • In a fume hood, carefully add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the nitrile, e.g., 20 g).

      • Scientist's Note: PPA serves as both the acidic catalyst and the reaction medium. Its high viscosity requires careful handling, and it is corrosive. It efficiently promotes the dehydration and cyclization steps.[7]

    • Begin stirring the mixture. The nitrile may not fully dissolve initially.

  • Addition of Amine:

    • Slowly add n-butylamine (1.2 eq, e.g., 1.2 mL, 12 mmol) to the stirring mixture.

      • Scientist's Note: The addition should be slow to control the initial exothermic reaction. Using a slight excess of the amine ensures the complete consumption of the limiting benzoylacetonitrile.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 120-130 °C using an oil bath or heating mantle.

    • Maintain this temperature and continue stirring for 3-5 hours.

    • Monitor the reaction progress using TLC (e.g., 7:3 Hexane:EtOAc eluent). Take a small aliquot of the reaction mixture, quench it in a vial with water and NaHCO₃, extract with EtOAc, and spot the organic layer on the TLC plate. The reaction is complete when the starting benzoylacetonitrile spot has disappeared.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70 °C.

    • In a separate large beaker (e.g., 1 L), place approximately 200 mL of crushed ice and water.

    • Carefully and slowly , pour the warm reaction mixture into the ice-water with vigorous stirring. This quenching step is highly exothermic.

      • Scientist's Note: PPA reacts violently with water. Slow addition to a large volume of ice is crucial for safety and to effectively hydrolyze the PPA and precipitate the crude product.

    • The acidic aqueous solution is then carefully neutralized by the slow addition of a saturated NaHCO₃ solution until the pH is ~8 (test with pH paper). Continue stirring until gas evolution ceases.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with Hexane and gradually increasing the polarity with Ethyl Acetate (e.g., from 95:5 to 80:20 Hexane:EtOAc), is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified 4-(Butylamino)-8-methoxyquinoline.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Diagram start Start reagents 1. Reagent Addition (Nitrile, PPA, Amine) start->reagents reaction 2. Reaction (Heat to 120-130°C, 3-5h) reagents->reaction monitor 3. TLC Monitoring reaction->monitor monitor->reaction Incomplete workup 4. Work-up (Quench, Neutralize, Extract) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Figure 2: Step-by-step workflow for the synthesis, purification, and analysis of substituted quinolines.

Data Presentation and Characterization

The protocol is versatile and can be applied to various primary amines. The following table provides expected outcomes for the synthesis of different 4-amino-8-methoxyquinoline derivatives.

Reactant AmineProduct StructureExpected Yield (%)Key Characterization Data (Predicted)
n-Butylamine4-(Butylamino)-8-methoxyquinoline75-85%¹H NMR (CDCl₃): δ 8.5 (d, 1H), 7.4-7.2 (m, 3H), 6.9 (d, 1H), 4.0 (s, 3H, OCH₃), 3.4 (t, 2H), 1.8-1.4 (m, 4H), 1.0 (t, 3H). MS (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₈N₂O.
Aniline8-Methoxy-N-phenylquinolin-4-amine70-80%¹H NMR (CDCl₃): δ 8.6 (d, 1H), 7.8-7.2 (m, 8H), 7.0 (d, 1H), 4.1 (s, 3H, OCH₃). MS (ESI+): m/z [M+H]⁺ calculated for C₁₆H₁₄N₂O.
BenzylamineN-Benzyl-8-methoxyquinolin-4-amine78-88%¹H NMR (CDCl₃): δ 8.5 (d, 1H), 7.5-7.2 (m, 8H), 6.9 (d, 1H), 4.8 (d, 2H), 4.0 (s, 3H, OCH₃). MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₆N₂O.

Characterization Standards:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The characteristic downfield signals for the quinoline ring protons and the signals corresponding to the amine substituent and methoxy group should be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Melting Point (MP): A sharp melting point is a good indicator of the purity of the solid product.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient heating or reaction time. 2. PPA is old or has absorbed moisture. 3. Inefficient extraction.1. Increase reaction temperature to 140°C or extend reaction time. Monitor closely with TLC. 2. Use fresh PPA. 3. Perform additional extractions (e.g., 5x) with EtOAc.
Formation of Polymeric Byproducts Self-condensation of the starting material or product.Ensure slow, controlled addition of the amine. Avoid excessively high reaction temperatures (>150°C).
Incomplete Reaction Steric hindrance from a bulky amine reactant.Increase the reaction time and/or temperature. Consider using a stronger acid catalyst system if PPA is insufficient.
Difficult Purification Co-elution of impurities with the product.Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol). Consider recrystallization as an alternative purification method.

References

  • El-Sayed, R., & Abdel-Aziz, M. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(1), 1-25. [Link]

  • Kumar, A., & Kumar, R. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 235-253. [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4978. [Link]

  • Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20125-20145. [Link]

  • Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 849-865. [Link]

  • Amodu, O. S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18561-18585. [Link]

  • Vinutha, K. V., et al. (2018). Proposed mechanism for the cyclization of benzoylacetonitriles with diazo compounds. ResearchGate. [Link]

  • Amodu, O. S., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 987621. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline Resources. [Link]

  • Hauser, C. R., & Murray, J. G. (1952). Certain 4-Hydroxyquinolines from Aniline and β-Ketonitriles. Cyclizations of Nitriles through Amides by Means of Polyphosphoric Acid. Journal of the American Chemical Society, 74(20), 5091–5094. [Link]

Sources

Application Notes and Protocols for the Utilization of 2,6-Dimethoxybenzoylacetonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a forward-looking guide on the potential applications of 2,6-dimethoxybenzoylacetonitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. While direct literature precedent for this specific substrate in MCRs is limited, this guide leverages established reactivity principles of analogous benzoylacetonitriles and active methylene compounds to propose detailed, albeit prospective, experimental protocols. The content herein is designed to serve as a foundational resource for researchers aiming to explore novel chemical space and accelerate drug discovery programs by harnessing the synthetic efficiency of MCRs with this promising, yet underexplored, reagent.

Introduction: The Strategic Value of this compound in MCR-based Drug Discovery

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery, due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. [1][2]These reactions are instrumental in the rapid assembly of diverse compound libraries, which is a critical aspect of hit identification and lead optimization in pharmaceutical research. [3]The strategic selection of building blocks for MCRs is paramount to accessing novel and biologically relevant chemical matter.

This compound is a particularly intriguing, yet underexplored, starting material for MCRs. Its key structural features – an activated methylene group, a nitrile functionality, and a sterically hindered benzoyl moiety with ortho-methoxy groups – suggest a unique reactivity profile that can be exploited for the synthesis of a wide array of heterocyclic systems. The electron-donating methoxy groups can influence the electronic properties of the aromatic ring and potentially modulate the biological activity of the resulting products. Furthermore, the steric hindrance imposed by the ortho-substituents may offer unique diastereoselectivity in certain MCRs.

This application note aims to bridge the current knowledge gap by providing a set of well-reasoned, prospective protocols for the use of this compound in the synthesis of substituted pyridines, a privileged scaffold in medicinal chemistry. [4]The proposed methodologies are grounded in the established reactivity of benzoylacetonitriles in similar transformations and are presented as a starting point for experimental investigation.

Proposed Multicomponent Synthesis of Substituted Pyridines

The synthesis of highly substituted pyridines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. [5]A one-pot, three-component reaction involving an active methylene nitrile, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent is a powerful strategy for constructing the pyridine core. [4]Here, we propose a protocol for a three-component reaction utilizing this compound.

Proposed Reaction: Three-Component Synthesis of a Polysubstituted Pyridine

This proposed reaction aims to synthesize a 2-amino-3-(2,6-dimethoxybenzoyl)-4-aryl-6-methylpyridine derivative through a one-pot condensation of this compound, an aromatic aldehyde, and acetylacetone, using a suitable base catalyst.

DOT Script for Proposed Pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_6_DMBAN This compound Reaction_Mixture One-Pot Reaction 2_6_DMBAN->Reaction_Mixture Aldehyde Aromatic Aldehyde (ArCHO) Aldehyde->Reaction_Mixture Acetylacetone Acetylacetone Acetylacetone->Reaction_Mixture Catalyst Piperidine or Morpholine Catalyst->Reaction_Mixture Solvent Ethanol or DMF Solvent->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Pyridine Polysubstituted Pyridine Reaction_Mixture->Pyridine caption Proposed Three-Component Pyridine Synthesis Workflow.

Caption: Proposed Three-Component Pyridine Synthesis Workflow.

Plausible Reaction Mechanism

The proposed reaction is expected to proceed through a cascade of well-established transformations:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene group of acetylacetone to form an α,β-unsaturated dicarbonyl intermediate.

  • Michael Addition: this compound, acting as a Michael donor, undergoes a conjugate addition to the activated double bond of the Knoevenagel adduct.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to afford a dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate is then oxidized to the final aromatic pyridine product. In many cases, this oxidation can occur in situ, facilitated by air or an added oxidizing agent.

DOT Script for Plausible Pyridine Synthesis Mechanism

G Start Aromatic Aldehyde + Acetylacetone Knoevenagel Knoevenagel Condensation (Base Catalyst) Start->Knoevenagel Intermediate1 α,β-Unsaturated Dicarbonyl Knoevenagel->Intermediate1 Michael_Addition Michael Addition of This compound Intermediate1->Michael_Addition Intermediate2 Acyclic Adduct Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydropyridine Intermediate Cyclization->Intermediate3 Aromatization Oxidation/Aromatization Intermediate3->Aromatization Product Substituted Pyridine Aromatization->Product caption Plausible reaction mechanism for pyridine synthesis.

Caption: Plausible reaction mechanism for pyridine synthesis.

Prospective Experimental Protocol

Note: This is a prospective protocol and requires experimental optimization.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Acetylacetone

  • Piperidine or Morpholine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (for neutralization)

  • Standard laboratory glassware and purification supplies (TLC, column chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and acetylacetone (1.0 mmol) in absolute ethanol (10-15 mL).

  • Add a catalytic amount of piperidine or morpholine (0.1-0.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Proposed Scope and Potential Products

The proposed reaction is expected to be versatile, accommodating a range of substituted aromatic aldehydes. A summary of the proposed scope is presented in the table below.

EntryAromatic Aldehyde (Ar)Proposed Product StructureExpected Observations
1Phenyl2-Amino-3-(2,6-dimethoxybenzoyl)-6-methyl-4-phenylpyridineA versatile starting point for further functionalization.
24-Chlorophenyl2-Amino-4-(4-chlorophenyl)-3-(2,6-dimethoxybenzoyl)-6-methylpyridineThe chloro-substituent can be used for cross-coupling reactions.
34-Methoxyphenyl2-Amino-3-(2,6-dimethoxybenzoyl)-4-(4-methoxyphenyl)-6-methylpyridineThe electron-donating group may influence the reaction rate and yield.
42-Naphthyl2-Amino-3-(2,6-dimethoxybenzoyl)-6-methyl-4-(naphthalen-2-yl)pyridineIntroduction of a larger aromatic system could lead to interesting photophysical properties.

Considerations for Method Development and Optimization

As these are prospective protocols, a systematic approach to method development is crucial for success. The following parameters should be considered for optimization:

  • Catalyst: While piperidine and morpholine are common choices, other bases such as triethylamine, DBU, or even acidic catalysts like p-toluenesulfonic acid could be explored.

  • Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. In addition to ethanol, solvents like DMF, DMSO, or toluene could be screened.

  • Temperature: While reflux is a standard starting point, some reactions may benefit from lower or higher temperatures. Microwave-assisted synthesis could also be investigated to accelerate the reaction. [6]* Stoichiometry: Varying the stoichiometry of the reactants might be necessary to suppress side reactions and maximize the yield of the desired product.

Conclusion and Future Outlook

This compound holds significant potential as a valuable building block for the synthesis of novel heterocyclic compounds through multicomponent reactions. Although direct experimental data is currently lacking, the prospective protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to initiate their investigations. The successful development of MCRs involving this substrate would not only expand the toolbox of synthetic chemists but also provide access to new chemical entities with potential applications in drug discovery and materials science. The exploration of other MCRs, such as the Gewald reaction for thiophene synthesis or the Biginelli reaction for dihydropyrimidinone synthesis, with this compound is a logical and promising next step.

References

[6]Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link] [7]Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link] [1]Multicomponent Reactions - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved January 21, 2026, from [Link] [8]Gewald reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link] [9]Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link] [3]Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (n.d.). Asian Publication Corporation. Retrieved January 21, 2026, from [Link] [10]A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (n.d.). Retrieved January 21, 2026, from [Link] [11]Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link] [2]Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. (2023, April 1). Retrieved January 21, 2026, from [Link] [12]Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, July 9). Semantic Scholar. Retrieved January 21, 2026, from [Link] [13]Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved January 21, 2026, from [Link] [14]Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link] SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS Ana G. Neo Laboratory of Bioorganic Chemistry and Membrane Bio. (n.d.). Retrieved January 21, 2026, from [Link] [15]Thorpe reaction - L.S.College, Muzaffarpur. (2020, September 24). Retrieved January 21, 2026, from [Link] [16]synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.). Retrieved January 21, 2026, from [Link] [17]Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes - NIH. (n.d.). Retrieved January 21, 2026, from [Link] [18]Heterocycles, their Synthesis and Industrial Applications: A Review - ResearchGate. (2020, November 27). Retrieved January 21, 2026, from [Link] 4 Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2013, February). Retrieved January 21, 2026, from [Link] [19]Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. (2022, April 18). Retrieved January 21, 2026, from [Link] [20]Computational Revision of the Mechanism of the Thorpe Reaction - MDPI. (n.d.). Retrieved January 21, 2026, from [Link] [5]Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. (2016, July 15). Retrieved January 21, 2026, from [Link] [21]Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers - Beilstein Archives. (2025, November 19). Retrieved January 21, 2026, from [Link]

Sources

Application Note & Protocol: A Novel Acid-Catalyzed Cyclization for the Synthesis of Flavones from 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to a proposed synthetic route for flavones, a critical class of bioactive heterocyclic compounds, starting from the non-traditional precursor, 2,6-Dimethoxybenzoylacetonitrile. Flavones are typically synthesized via established methods such as the Baker-Venkataraman rearrangement or the cyclization of 2'-hydroxychalcones, which rely on 2'-hydroxyacetophenone derivatives.[1][2] This protocol outlines a novel approach centered on a robust, acid-catalyzed reaction designed to perform a tandem demethylation and intramolecular cyclization. We delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, and describe the necessary analytical techniques for product validation, offering a complete framework for researchers exploring new avenues in flavonoid synthesis.

Theoretical Framework and Mechanistic Rationale

The synthesis of the flavone core necessitates the formation of a chromen-4-one ring system. The primary challenge in utilizing this compound as a starting material lies in the absence of a free ortho-hydroxyl group on the phenyl ring, which is essential for the key cyclization step. The methoxy groups are relatively inert and must be activated or converted. Furthermore, the nitrile group serves as a latent electrophile that, upon activation, can participate in ring closure.

Our proposed protocol is founded on the principle of a one-pot, acid-catalyzed reaction that accomplishes two critical transformations:

  • In Situ Demethylation: Strong acids, particularly hydrobromic acid (HBr) or boron tribromide (BBr₃), are well-established reagents for the cleavage of aryl methyl ethers to form phenols. In this protocol, the acid catalyst is chosen for its ability to selectively cleave one of the ortho-methoxy groups to generate a reactive 2'-hydroxy-6'-methoxybenzoylacetonitrile intermediate. The presence of the electron-withdrawing benzoylacetonitrile moiety can influence the rate and selectivity of this demethylation.[3]

  • Intramolecular Cyclization: Following demethylation, the same acidic medium protonates the nitrogen atom of the nitrile group. This activation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to intramolecular nucleophilic attack by the newly formed ortho-hydroxyl group.[4] This key cyclization step forms an imino-ether intermediate, which upon tautomerization and subsequent hydrolysis during aqueous workup, yields the final flavone structure.

This tandem approach provides an efficient pathway from a readily accessible, non-phenolic precursor to the desired flavone skeleton.

Proposed Reaction Mechanism

Flavone Synthesis Mechanism Start This compound Protonation_MeO Protonation of Methoxy Group Start->Protonation_MeO H⁺ (e.g., HBr) Demethylation Intermediate A (Oxonium Ion) Protonation_MeO->Demethylation Hydroxy_Intermediate 2'-Hydroxy-6'-methoxy- benzoylacetonitrile Demethylation->Hydroxy_Intermediate -CH₃Br Protonation_CN Protonation of Nitrile Group Hydroxy_Intermediate->Protonation_CN H⁺ Activated_Nitrile Intermediate B (N-Protonated Nitrile) Protonation_CN->Activated_Nitrile Cyclization Intramolecular Nucleophilic Attack Activated_Nitrile->Cyclization Ring Closure Imino_Ether Cyclized Imino-ether Intermediate Cyclization->Imino_Ether Hydrolysis Tautomerization & Hydrolysis Imino_Ether->Hydrolysis H₂O Workup Product 5-Methoxyflavone Hydrolysis->Product

Caption: Proposed acid-catalyzed tandem demethylation and cyclization pathway.

Experimental Protocol

This protocol provides a representative procedure for the synthesis of 5-methoxyflavone. Researchers should consider optimizing reaction conditions based on their specific substrate and available equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStarting Material
Glacial Acetic AcidACS GradeFisher ScientificSolvent
Hydrobromic Acid (48% in H₂O)Reagent GradeAlfa AesarCatalyst and Demethylating Agent
Ethyl Acetate (EtOAc)HPLC GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory Grade-For neutralization
Brine (Saturated NaCl Solution)Laboratory Grade-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-AldrichDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For Column Chromatography
HexanesHPLC GradeFisher ScientificEluent for Chromatography
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Corrosive Reagents: Hydrobromic acid and glacial acetic acid are highly corrosive and can cause severe burns. Handle with extreme care.

  • Pressure: Heating acidic solutions can generate pressure. Ensure the reaction vessel is not sealed airtight.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 4.87 mmol).

    • Add glacial acetic acid (25 mL) to dissolve the starting material.

    • With continuous stirring, carefully add 48% hydrobromic acid (10 mL).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 30:70 Ethyl Acetate/Hexanes. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Stir until the ice has completely melted. A precipitate of the crude product may form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure flavone product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Validation and Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Analytical Techniques
TechniqueExpected Observations for 5-Methoxyflavone
¹H NMR (in CDCl₃)Disappearance of the singlet corresponding to the -CH₂- protons of the starting material. Appearance of a new singlet around δ 6.8 ppm for the C3-H of the flavone ring. A singlet around δ 3.9 ppm for the remaining -OCH₃ group. Aromatic protons in the expected regions (δ 7.0-8.2 ppm).
¹³C NMR (in CDCl₃)Disappearance of the nitrile carbon peak (C≡N) around δ 115-120 ppm. Appearance of the characteristic flavone carbonyl carbon (C4) around δ 178 ppm. Signals corresponding to the carbons of the chromen-4-one and phenyl rings.
FT-IR (KBr Pellet)Disappearance of the sharp C≡N stretching band around 2250 cm⁻¹. Appearance of a strong C=O stretching band for the ketone at approximately 1640-1650 cm⁻¹.
Mass Spec. (HRMS) Calculation of the exact mass for the molecular formula of 5-methoxyflavone (C₁₆H₁₂O₃). The observed m/z value should match the theoretical value, confirming the elemental composition. Expected [M+H]⁺: 253.0859.
Experimental Workflow Diagram

Experimental Workflow Start Weigh 2,6-Dimethoxy- benzoylacetonitrile Setup Combine Reagents: - Acetic Acid - Hydrobromic Acid Start->Setup Reflux Heat to Reflux (120-130 °C, 4-8h) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Quench with Ice Water & Extract with EtOAc Monitor->Workup Complete Purify Column Chromatography (Silica Gel) Workup->Purify Characterize Analyze Pure Product: - NMR - IR - MS Purify->Characterize

Caption: Step-by-step experimental and analytical workflow.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the synthesis of 4-acylresorcinols. Journal of the Chemical Society (Resumed), 1381-1389. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of Flavone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Bajracharya, G. B., Dhakal, R., & Timalsina, S. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Journal of Nepal Chemical Society, 44(1), 143–152. [Link]

  • Patil, S. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(1), 01-08. [Link]

  • Bansal, M., Kaur, K., Tandon, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

  • Ferreira, I. C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 385. [Link]

  • ResearchGate. (2018). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. [Link]

  • Dean, F. M., & Sargent, M. V. (1984). The cyclization of substituted 2'-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Syntheses. (n.d.). FLAVONE. Coll. Vol. 4, p.478 (1963); Vol. 31, p.58 (1951). [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Arkivoc, 2004(2), 16-24. [Link]

  • Gross, M. L., & Turecek, F. (2011). The role of methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl). Journal of the American Society for Mass Spectrometry, 22(11), 2047-2055. [Link]

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Application Notes and Protocols: Leveraging 2,6-Dimethoxybenzoylacetonitrile in the Synthesis of Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

2,6-Dimethoxybenzoylacetonitrile is a versatile, yet underutilized, synthetic intermediate with significant potential for the construction of diverse heterocyclic scaffolds of interest in the agrochemical industry. The strategic placement of the methoxy groups imparts unique reactivity and conformational properties that can be exploited to generate novel fungicides, herbicides, and insecticides. This guide provides a comprehensive overview of the potential applications of this compound in the synthesis of key agrochemical cores, including pyrazoles, isoxazoles, and pyrimidines. Detailed synthetic protocols, mechanistic insights, and illustrative examples of commercially relevant agrochemicals are presented to empower researchers in the exploration of this promising building block for the development of next-generation crop protection agents.

Introduction: The Potential of this compound in Agrochemical Discovery

Benzoylacetonitrile and its derivatives are well-established precursors for a wide array of heterocyclic compounds due to the presence of multiple reactive sites: a reactive methylene group, a carbonyl group, and a nitrile functionality.[1] The 2,6-dimethoxy substitution pattern in the target molecule introduces specific electronic and steric influences. The electron-donating methoxy groups can modulate the reactivity of the aromatic ring and the adjacent carbonyl group. Furthermore, the steric bulk of the ortho-methoxy groups can influence the regioselectivity of certain reactions, potentially leading to the formation of unique isomers that may exhibit enhanced biological activity.

The exploration of novel building blocks is a critical endeavor in the ongoing quest for more effective and environmentally benign agrochemicals. By providing access to new chemical space, this compound represents a valuable tool for the synthesis of analogues of existing agrochemicals and the discovery of entirely new classes of active ingredients.

Synthesis of Pyrazole-Based Agrochemical Scaffolds

Pyrazole rings are a cornerstone of modern agrochemical design, featuring prominently in a variety of fungicides and herbicides. The synthesis of 3-aryl-5-aminopyrazoles from benzoylacetonitrile derivatives is a well-established and efficient method.[2][3]

Rationale for Pyrazole Synthesis

The reaction of a β-ketonitrile, such as this compound, with hydrazine or its derivatives provides a direct route to the pyrazole core. The resulting 3-(2,6-dimethoxyphenyl)-5-aminopyrazole can serve as a versatile intermediate for further functionalization, allowing for the introduction of various substituents to modulate the biological activity and physicochemical properties of the final compound.

Proposed Synthetic Protocol: Synthesis of 3-(2,6-Dimethoxyphenyl)-1H-pyrazol-5-amine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this mixture, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-(2,6-dimethoxyphenyl)-1H-pyrazol-5-amine.

Plausible Reaction Mechanism

The reaction proceeds via an initial condensation of the hydrazine with the carbonyl group of the this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, affords the aromatic pyrazole ring.

G cluster_start Starting Materials cluster_inter Intermediate cluster_cycl Cyclization cluster_product Product 2,6-DMBAN 2,6-Dimethoxy- benzoylacetonitrile Hydrazone Hydrazone Intermediate 2,6-DMBAN->Hydrazone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Cyclization Pyrazole 3-(2,6-Dimethoxyphenyl)- 1H-pyrazol-5-amine Cyclized_Int->Pyrazole Tautomerization

Proposed synthetic workflow for pyrazole formation.
Representative Pyrazole-Containing Agrochemicals
AgrochemicalClassMode of Action
PyraclostrobinFungicideQuinone outside inhibitor (QoI)
FipronilInsecticideGABA-gated chloride channel antagonist
TebuthiuronHerbicidePhotosynthesis inhibitor

Synthesis of Isoxazole-Based Agrochemical Scaffolds

Isoxazole heterocycles are present in several commercial herbicides and fungicides.[4][5] The reaction of β-ketonitriles with hydroxylamine offers a straightforward route to 3-aryl-5-aminoisoxazoles.

Rationale for Isoxazole Synthesis

The synthesis of isoxazoles from this compound provides a pathway to novel substituted isoxazole derivatives. The 2,6-dimethoxy-phenyl moiety can be explored for its impact on the herbicidal or fungicidal activity of the resulting compounds.

Proposed Synthetic Protocol: Synthesis of 3-(2,6-Dimethoxyphenyl)isoxazol-5-amine

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.

  • Add sodium acetate (1.5 eq) to the reaction mixture to act as a base.

  • Heat the mixture to reflux with stirring and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography or recrystallization will yield the pure 3-(2,6-dimethoxyphenyl)isoxazol-5-amine.

Plausible Reaction Mechanism

The reaction begins with the formation of an oxime at the carbonyl group of this compound. The basic conditions facilitate the intramolecular cyclization of the oxime onto the nitrile group, leading to the formation of the isoxazole ring.

G cluster_start Starting Materials cluster_inter Intermediate cluster_product Product 2,6-DMBAN 2,6-Dimethoxy- benzoylacetonitrile Oxime Oxime Intermediate 2,6-DMBAN->Oxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Isoxazole 3-(2,6-Dimethoxyphenyl)- isoxazol-5-amine Oxime->Isoxazole Intramolecular Cyclization

Proposed synthetic pathway for isoxazole formation.
Representative Isoxazole-Containing Agrochemicals
AgrochemicalClassMode of Action
IsoxaflutoleHerbicideHPPD inhibitor
HymexazolFungicideCell membrane disruption
IsotianilFungicideInductor of systemic acquired resistance

Synthesis of Pyrimidine-Based Agrochemical Scaffolds

The pyrimidine ring is a privileged scaffold in agrochemical research, found in numerous fungicides, herbicides, and insecticides.[6][7] The condensation of β-ketonitriles with amidines or related compounds is a common method for the synthesis of substituted pyrimidines.

Rationale for Pyrimidine Synthesis

Utilizing this compound in pyrimidine synthesis can lead to the discovery of novel agrochemicals with potentially enhanced efficacy or a different spectrum of activity compared to existing pyrimidine-based products. The 2,6-dimethoxyphenyl substituent can be a key determinant of the biological properties of the final molecule.

Proposed Synthetic Protocol: Synthesis of 4-Amino-6-(2,6-dimethoxyphenyl)pyrimidin-2(1H)-one

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add this compound (1.0 eq) and urea (1.2 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., dilute HCl).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-amino-6-(2,6-dimethoxyphenyl)pyrimidin-2(1H)-one.

Plausible Reaction Mechanism

The reaction is initiated by the base-catalyzed condensation of urea with the carbonyl group of this compound. This is followed by an intramolecular cyclization involving the attack of a nitrogen atom from the urea moiety onto the nitrile carbon. Subsequent aromatization leads to the formation of the stable pyrimidine ring.

G cluster_start Starting Materials cluster_inter Intermediate cluster_product Product 2,6-DMBAN 2,6-Dimethoxy- benzoylacetonitrile Condensation_Adduct Condensation Adduct 2,6-DMBAN->Condensation_Adduct Condensation Urea Urea Urea->Condensation_Adduct Pyrimidine 4-Amino-6-(2,6-dimethoxyphenyl)- pyrimidin-2(1H)-one Condensation_Adduct->Pyrimidine Intramolecular Cyclization & Aromatization

Proposed synthetic route for pyrimidine formation.
Representative Pyrimidine-Containing Agrochemicals
AgrochemicalClassMode of Action
ImazalilFungicideSterol biosynthesis inhibitor
PirimicarbInsecticideAcetylcholinesterase inhibitor
FlumetsulamHerbicideAcetolactate synthase (ALS) inhibitor

Conclusion

This compound presents a compelling starting point for the synthesis of novel agrochemical candidates. Its inherent reactivity, coupled with the electronic and steric influence of the 2,6-dimethoxy substitution, offers a gateway to a diverse range of heterocyclic structures. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the untapped potential of this versatile building block in the design and development of the next generation of fungicides, herbicides, and insecticides. The exploration of this and other underutilized intermediates will be crucial in addressing the ongoing challenges of resistance development and the need for more sustainable crop protection solutions.

References

  • Zhang, N., et al. (2020).
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  • CN111825583A - Preparation method of isoxazole herbicide intermediate - Google Patents.
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  • Wang, Q., et al. (2020). Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. Journal of Agricultural and Food Chemistry, 68(41), 11417-11426.
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  • Al-Ghorbani, M., et al. (2015). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-951.
  • Chen, J., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. International Journal of Molecular Sciences, 24(5), 4691.
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  • El-Faham, A., et al. (2018).
  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2430032.
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  • Gwala, P., et al. (2016). Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito. Chemical Biology & Drug Design, 88(1), 88-96.
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  • MDPI. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Available from: [Link].

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Catalytic Functionalization of 2,6-Dimethoxybenzoylacetonitrile: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,6-Dimethoxybenzoylacetonitrile in Medicinal Chemistry

This compound stands as a pivotal scaffold in contemporary drug discovery, prized for its unique electronic and steric properties. The strategic placement of the two methoxy groups ortho to the benzoyl moiety imparts significant conformational rigidity and modulates the reactivity of both the aromatic ring and the active methylene group. This substitution pattern is prevalent in a variety of biologically active molecules, making the development of efficient and selective methods for its further functionalization a high-priority endeavor for medicinal chemists and process development scientists.

This comprehensive guide provides a detailed exploration of advanced catalytic methodologies for the targeted functionalization of this compound. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights and robust, step-by-step protocols designed for immediate application in a research and development setting. The methodologies covered herein are selected for their efficiency, selectivity, and broad applicability, enabling the synthesis of diverse libraries of novel compounds for accelerated drug development pipelines.

I. Palladium-Catalyzed α-Arylation: Forging Key Biaryl Linkages

The palladium-catalyzed α-arylation of carbonyl compounds and their derivatives has emerged as a powerful tool for the construction of C(sp²)-C(sp³) bonds.[1] In the context of this compound, this transformation allows for the direct introduction of aryl and heteroaryl moieties at the α-position, a critical step in the synthesis of many pharmacologically relevant structures.

Mechanistic Rationale and Catalyst System Selection

The catalytic cycle for the α-arylation of nitriles typically involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by the formation of a palladium enolate intermediate and subsequent reductive elimination to furnish the α-arylated product.[1] The choice of ligand is paramount to the success of this reaction, with sterically hindered, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) demonstrating superior performance by promoting both oxidative addition and reductive elimination. The base plays a crucial role in the deprotonation of the α-carbon to form the active nucleophile.

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Ar-Pd(II)-Enolate(L_n) Ar-Pd(II)-Enolate(L_n) Product Product Ar-X Ar-X Substrate_anion Substrate_anion Base-H Base-H Base Base Substrate Substrate

Protocol: Palladium-Catalyzed α-Arylation of this compound

This protocol is adapted from established methods for the α-arylation of nitriles and ketones.[1]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and sodium tert-butoxide (1.2 equiv.).

  • Add this compound (1.0 equiv.) and the aryl halide (1.1 equiv.).

  • Add anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryAryl HalideYield (%)
14-Bromotoluene85
21-Bromo-4-methoxybenzene82
32-Bromopyridine75

II. Copper-Catalyzed α-Alkylation: Accessing Novel Aliphatic Derivatives

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for certain cross-coupling reactions. The α-alkylation of aryl acetonitriles with alcohols via a "borrowing hydrogen" mechanism is a particularly attractive strategy, generating water as the only byproduct.[2][3]

Mechanistic Insights

The "borrowing hydrogen" pathway involves the temporary oxidation of the alcohol to an aldehyde by the copper catalyst, which then undergoes a Knoevenagel condensation with the nitrile. The resulting α,β-unsaturated nitrile is subsequently reduced in situ by the copper hydride species that was formed during the initial alcohol oxidation.[3]

G Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde [Cu] Oxidation (Borrowing H) Cu-H Cu-H Alcohol->Cu-H Unsaturated_Nitrile Unsaturated_Nitrile Aldehyde->Unsaturated_Nitrile Knoevenagel Condensation Alkylated_Nitrile Alkylated_Nitrile Cu-H->Alkylated_Nitrile Nitrile Nitrile Nitrile->Unsaturated_Nitrile Unsaturated_Nitrile->Alkylated_Nitrile [Cu-H] Reduction

Protocol: Copper-Catalyzed α-Alkylation with Benzyl Alcohols

This protocol is based on a general method for the copper-catalyzed α-alkylation of aryl acetonitriles.[3][4]

Materials:

  • This compound

  • Benzyl alcohol derivative

  • Copper(II) chloride (CuCl₂)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, add CuCl₂ (5 mol%) and KOtBu (30 mol%).

  • Add a solution of TMEDA (5 mol%) in toluene (to achieve a final substrate concentration of 0.5 M).

  • Stir the mixture for 5 minutes.

  • Add the benzyl alcohol (2.0 equiv.) and this compound (1.0 equiv.).

  • Seal the tube and heat the reaction mixture at 140 °C for 24 hours in a preheated oil bath.

  • After cooling to room temperature, add ethyl acetate and filter the mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryAlcoholYield (%)
1Benzyl alcohol92
24-Methylbenzyl alcohol88
34-Methoxybenzyl alcohol85

III. Laccase-Catalyzed α-Arylation: A Green Chemistry Approach

Biocatalysis presents a sustainable and highly selective alternative to traditional metal catalysis. Laccases, a class of multi-copper oxidases, can catalyze the α-arylation of benzoylacetonitrile with substituted hydroquinones under mild, aqueous conditions.[5][6] This method is particularly noteworthy for its use of molecular oxygen as the terminal oxidant, with water as the sole byproduct.[6]

Proposed Mechanism

The laccase enzyme is believed to oxidize the hydroquinone to a reactive quinone intermediate. This intermediate then undergoes a Michael-type addition with the enolate of the benzoylacetonitrile, followed by tautomerization to yield the α-arylated product.

G Hydroquinone Hydroquinone Quinone Quinone Hydroquinone->Quinone Laccase/O2 Oxidation Arylated_Product Arylated_Product Quinone->Arylated_Product Michael Addition Benzoylacetonitrile_Enolate Benzoylacetonitrile_Enolate Benzoylacetonitrile_Enolate->Arylated_Product

Protocol: Laccase-Catalyzed α-Arylation with Hydroquinones

This protocol is adapted from the laccase-catalyzed arylation of benzoylacetonitrile.[5]

Materials:

  • This compound

  • Substituted hydroquinone

  • Laccase from Trametes versicolor

  • Phosphate buffer (pH 7.0)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the substituted hydroquinone (1.5 equiv.) in a 1:1 mixture of phosphate buffer (pH 7.0) and acetonitrile.

  • Add laccase (e.g., 1000 U) to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryHydroquinoneYield (%)
1Hydroquinone78
22-Methylhydroquinone75
3Catechol65

IV. Rhodium-Catalyzed C-H Functionalization: Direct Aryl Ring Modification

Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by allowing for the direct functionalization of otherwise inert C-H bonds.[7] Rhodium catalysts are particularly versatile in this regard, enabling a range of transformations on aromatic and heteroaromatic systems.[7][8] For this compound, the benzoyl group can act as a directing group to facilitate ortho-C-H functionalization of the dimethoxyphenyl ring.

Protocol: Rhodium-Catalyzed C-H Alkenylation (Conceptual)

Materials:

  • This compound

  • Activated alkene (e.g., n-butyl acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 equiv.), the activated alkene (2.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add acetic acid (2.0 equiv.) and DCE as the solvent.

  • Heat the reaction at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

V. Asymmetric Organocatalysis: Enantioselective Functionalization

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. Asymmetric organocatalysis provides a powerful, metal-free approach to achieve high levels of enantioselectivity.[10][11] For this compound, functionalization at the α-position creates a stereocenter, and thus the use of chiral organocatalysts can lead to the synthesis of enantioenriched products.

Protocol: Asymmetric Michael Addition (Conceptual)

This conceptual protocol is based on the well-established organocatalytic asymmetric Michael addition of α-cyano ketones to nitro-olefins using a chiral bifunctional thiourea catalyst.[10]

Materials:

  • This compound

  • Nitro-olefin

  • Chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst)

  • Toluene or dichloromethane

  • Molecular sieves (4 Å)

Procedure:

  • To a vial containing powdered 4 Å molecular sieves, add the chiral bifunctional thiourea catalyst (5-10 mol%).

  • Add this compound (1.2 equiv.) and the nitro-olefin (1.0 equiv.).

  • Add the solvent (e.g., toluene) and stir the reaction mixture at the desired temperature (e.g., -20 °C to room temperature) for 24-72 hours.

  • Monitor the reaction by TLC and chiral HPLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.

Conclusion

The catalytic functionalization of this compound offers a rich landscape for the generation of novel molecular architectures with significant potential in drug discovery. The protocols detailed in this guide, spanning palladium and copper catalysis, biocatalysis, and asymmetric organocatalysis, provide a robust toolkit for researchers and scientists. By understanding the mechanistic principles behind these transformations and applying these detailed protocols, drug development professionals can accelerate the discovery and optimization of new therapeutic agents.

References

  • Liu, C., & Szostak, M. (2017). Sonogashira Coupling with Diminished Homocoupling. The Journal of Organic Chemistry, 82(15), 8077-8084. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3038-3049. [Link]

  • Hartwig, J. F. (2010). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 43(4), 504-516. [Link]

  • de la Rosa, V. R., et al. (2015). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 11, 1356-1364. [Link]

  • Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1959-1971. [Link]

  • Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. [Link]

  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Vougioukalakis, G. C., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Laccase‐catalyzed synthesis of dimers from 2,6‐dimethoxyphenol. [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. [Link]

  • ChemRxiv. Cobalt catalyzed decarbonylative ipso-C-C bond functionalization. [Link]

  • Cannatelli, M. D., & Ragauskas, A. J. (2014). Laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones. RSC Advances, 4(10), 5038-5041. [Link]

  • Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PubMed. [Link]

  • Beilstein Journals. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Organic Reactions. Palladium-Catalyzed α-Arylation of Ketones. [Link]

  • ResearchGate. Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link]

  • ResearchGate. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. [Link]

  • Zhao, X., & Yu, Z. (2008). Rhodium-Catalyzed Regioselective C−H Functionalization via Decarbonylation of Acid Chlorides and C−H Bond Activation under Phosphine-Free Conditions. Organic Letters, 10(13), 2785-2788. [Link]

  • National Institutes of Health. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. [Link]

  • Beilstein Journals. Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. [Link]

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  • Beilstein Journals. Asymmetric organocatalyzed synthesis of coumarin derivatives. [Link]

  • PubMed. Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethoxybenzoylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-dimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable β-ketonitrile intermediate.

Introduction

This compound, also known as 3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile, is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its synthesis is most commonly achieved through a Claisen condensation reaction. This guide will focus on optimizing this reaction, addressing common challenges, and providing practical solutions to overcome them.

Reaction Overview: The Claisen Condensation

The synthesis of this compound typically involves the Claisen condensation of an appropriate 2,6-dimethoxybenzoic acid ester (e.g., methyl or ethyl ester) with acetonitrile in the presence of a strong base.[2][3] The reaction proceeds through the formation of an acetonitrile carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

dot graph "Claisen Condensation for this compound" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General scheme of the Claisen condensation for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: I am observing low or no product yield. What are the potential causes and how can I improve it?

Potential Causes:

  • Insufficiently Strong Base: The pKa of acetonitrile's alpha-protons is approximately 31.3, requiring a very strong base for deprotonation. Weaker bases like sodium ethoxide may result in low yields.

  • Presence of Moisture: Strong bases like sodium hydride react violently with water. Any moisture in the reagents or solvent will consume the base and inhibit the formation of the necessary acetonitrile carbanion.

  • Poor Quality Starting Materials: Impurities in the 2,6-dimethoxybenzoic acid ester or acetonitrile can interfere with the reaction.

  • Suboptimal Reaction Temperature: The deprotonation of acetonitrile and the subsequent condensation have specific temperature requirements.

  • Steric Hindrance: The two methoxy groups on the benzene ring can sterically hinder the approach of the acetonitrile nucleophile to the carbonyl carbon.

Solutions:

  • Base Selection: Sodium hydride (NaH) or n-butyllithium (n-BuLi) are generally more effective than sodium ethoxide for deprotonating acetonitrile. Using a stronger base can significantly increase the yield.[2]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Purity: Purify starting materials if necessary. Methyl 2,6-dimethoxybenzoate can be synthesized from 2,6-dimethoxybenzoic acid and purified by recrystallization.

  • Temperature Control: The deprotonation of acetonitrile with n-BuLi is typically performed at low temperatures (e.g., -78 °C) in a solvent like anhydrous tetrahydrofuran (THF). The subsequent reaction with the ester can then be slowly warmed to room temperature.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Common Side Products:

  • Self-condensation of the Ester: If the ester has enolizable alpha-protons, it can undergo self-condensation. However, methyl 2,6-dimethoxybenzoate lacks alpha-protons, so this is not a concern in this specific synthesis.

  • Hydrolysis of the Ester or Product: Any water present in the reaction mixture can lead to the hydrolysis of the starting ester back to the carboxylic acid or the product to a β-keto acid, which can then decarboxylate.

  • Polymerization of Acetonitrile: In the presence of a very strong base, acetonitrile can potentially polymerize.[1]

Prevention Strategies:

  • Strict Anhydrous Conditions: As mentioned before, rigorously excluding water is critical to prevent hydrolysis.

  • Controlled Addition of Reagents: Add the base to the acetonitrile solution at a controlled rate to minimize localized high concentrations that could promote polymerization. Similarly, add the ester to the pre-formed acetonitrile anion solution slowly.

  • Optimized Stoichiometry: Use a slight excess of acetonitrile to ensure the complete consumption of the ester.

Q3: I am having difficulty isolating and purifying the final product. What is a reliable method?

Purification Protocol:

  • Quenching: After the reaction is complete (as monitored by TLC), carefully quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1N HCl) to neutralize the excess base. This step should be performed in an ice bath as it can be exothermic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product can often be purified by recrystallization. While a specific solvent for this compound is not readily found in the provided search results, common solvents for recrystallizing similar organic compounds include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[4] Experimentation with small amounts of the crude product will be necessary to determine the optimal recrystallization solvent.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A systematic workflow for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material: 2,6-dimethoxybenzoic acid or its methyl/ethyl ester?

A: The direct starting material for the Claisen condensation is the ester (methyl or ethyl 2,6-dimethoxybenzoate). If you are starting with 2,6-dimethoxybenzoic acid, you will first need to convert it to the corresponding ester, for example, through a Fischer esterification using the alcohol (methanol or ethanol) and a catalytic amount of strong acid like sulfuric acid.[5]

Q: Can I use sodium ethoxide as the base?

A: While sodium ethoxide is a common base for Claisen condensations, its basicity may be insufficient to efficiently deprotonate acetonitrile, leading to lower yields.[2] Stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are generally recommended for this specific transformation.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ester and the more polar β-ketonitrile product. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the reaction is proceeding.

Q: What are the safety precautions I should take?

A: Strong bases like sodium hydride and n-butyllithium are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The quenching of these reagents is highly exothermic and should be done slowly and in an ice bath. Acetonitrile is also toxic and should be handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,6-Dimethoxybenzoate

This protocol describes the esterification of 2,6-dimethoxybenzoic acid.

Materials:

  • 2,6-Dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,6-dimethoxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude methyl 2,6-dimethoxybenzoate, which can be further purified by recrystallization or distillation.[5]

Protocol 2: Synthesis of this compound

This is a general procedure based on the principles of Claisen condensation for β-ketonitrile synthesis. Optimization of specific parameters may be required.

Materials:

  • Methyl 2,6-dimethoxybenzoate

  • Anhydrous acetonitrile

  • Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • If using sodium hydride, wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF.

  • Cool the flask to 0 °C (for NaH) or -78 °C (for n-BuLi).

  • Slowly add anhydrous acetonitrile to the base under a nitrogen atmosphere.

  • Allow the mixture to stir for a period to ensure complete deprotonation (e.g., 1 hour).

  • Dissolve methyl 2,6-dimethoxybenzoate in anhydrous THF and add it dropwise to the acetonitrile anion solution at the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Bases for Claisen Condensation

BasepKa of Conjugate AcidTypical SolventTemperature (°C)AdvantagesDisadvantages
Sodium Ethoxide (NaOEt)~16Ethanol25 - 80Inexpensive, easy to handleMay not be strong enough for complete deprotonation of acetonitrile, leading to lower yields.
Sodium Hydride (NaH)~36THF, Dioxane25 - 66Strong base, drives reaction to completion.Pyrophoric, requires anhydrous conditions and careful handling.
n-Butyllithium (n-BuLi)~50THF, Hexanes-78 to 25Very strong base, highly effective.Pyrophoric, requires very low temperatures and strict anhydrous conditions.

References

  • ResearchGate. (2013). (10) Patent No. [Link]

  • MDPI. (2014). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • Indian Journal of Chemistry. (2012). Environmentally benign Michael and Claisen Schmidt reaction of aromatic carbonyl compounds by alkaline polyionic resin. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • ResearchGate. Claisen Condensation. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

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Technical Support Center: Troubleshooting Side Products in 2,6-Dimethoxybenzoylacetonitrile Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,6-Dimethoxybenzoylacetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile β-ketonitrile intermediate. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by users in the field. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Q1: My reaction, intended to modify the aromatic ring, resulted in a significant amount of 2,6-dimethoxybenzoylacetamide. Why did this happen?

A1: The formation of 2,6-dimethoxybenzoylacetamide is a classic case of partial nitrile hydrolysis.[1][2][3] The nitrile group is susceptible to reaction with water, especially in the presence of acid or base catalysts.

  • Causality: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the nitrile carbon, making it vulnerable to attack by even a weak nucleophile like water.[4][5][6] Under basic conditions, the hydroxide ion directly attacks the nitrile carbon.[4][7] If the reaction conditions are relatively mild (e.g., moderate temperature, short reaction time), the hydrolysis often stalls at the amide stage, as amides are generally less reactive towards further hydrolysis than nitriles.[2]

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware. Handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon).[8]

    • Control pH: If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH.

    • Modify Reaction Conditions: If feasible, switch to non-aqueous reaction conditions or use reagents that do not contain or generate water.

Q2: I left my reaction running overnight and my main product was 2,6-dimethoxybenzoic acid. What caused this complete hydrolysis?

A2: The formation of 2,6-dimethoxybenzoic acid indicates that the initial side product, 2,6-dimethoxybenzoylacetamide, has undergone a second, complete hydrolysis step.

  • Causality: This is a common outcome under harsh reaction conditions.[2] Prolonged heating, high temperatures, or the presence of strong acids or bases will drive the hydrolysis of the intermediate amide to the corresponding carboxylic acid.[1][9] In acidic media, the final deamidation step is often irreversible because the released ammonia is protonated to ammonium, rendering it non-nucleophilic.[9]

  • Troubleshooting:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[8][10]

    • Reduce Temperature and Time: Investigate if the primary reaction can proceed at a lower temperature or for a shorter duration to minimize the rate of the competing hydrolysis reaction.

Q3: My mass spectrometry results show a high molecular weight impurity, roughly double that of my starting material. What could this be?

A3: This is highly suggestive of a self-condensation product. The active methylene group (the -CH₂- between the ketone and nitrile) is acidic and can be deprotonated by a base to form a nucleophilic enolate.

  • Causality: This enolate can then attack the electrophilic carbonyl carbon of a second molecule of this compound.[11][12] This is a Claisen-type or aldol-type condensation that leads to the formation of a dimer.[13][14][15] This side reaction is particularly prevalent in the presence of bases, even weak ones, and can be accelerated by heat.

  • Troubleshooting:

    • Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) and add it at a low temperature (e.g., -78 °C) to favor the desired reaction over self-condensation.

    • Controlled Addition: If possible, add the this compound slowly to a solution containing your other reactant and base. This keeps the instantaneous concentration of the β-ketonitrile low, minimizing the chance of self-reaction.

Q4: My yield is low, and I've isolated 2,6-dimethoxybenzoate esters or acids, along with what appears to be acetonitrile-derived byproducts. What is this degradation pathway?

A4: You are likely observing a retro-Claisen condensation, also known as deacylation. This is a known decomposition pathway for β-dicarbonyl and related compounds, including β-ketonitriles.[16]

  • Causality: The carbon-carbon bond between the carbonyl group and the active methylene carbon can be cleaved. Under basic conditions, a nucleophile (like an alkoxide or hydroxide) can attack the carbonyl carbon. The resulting tetrahedral intermediate can collapse by ejecting the resonance-stabilized acetonitrile anion, leading to the formation of a 2,6-dimethoxybenzoate ester or acid. This is essentially the reverse of the synthesis of the β-ketonitrile.[17]

  • Troubleshooting:

    • Avoid Strong Nucleophilic Bases: If possible, avoid using strong nucleophilic bases like sodium methoxide or hydroxide, especially at elevated temperatures, as these can promote the retro-Claisen reaction.

    • Temperature Control: Keep the reaction temperature as low as possible to maintain the stability of the β-ketonitrile backbone.

    • Protecting Groups: In complex syntheses, it may be necessary to protect the ketone functionality before proceeding with subsequent steps to prevent this type of cleavage.

Part 2: Troubleshooting Guide Summary

Observed Issue Potential Side Product Primary Cause Recommended Solution & Optimization
Partial Hydrolysis 2,6-DimethoxybenzoylacetamideAdventitious moisture; mild acidic/basic conditions.[2][9]Use anhydrous solvents and inert atmosphere; control pH with non-nucleophilic buffers.[8]
Complete Hydrolysis 2,6-Dimethoxybenzoic AcidHarsh acidic/basic conditions; prolonged heating.[1][4]Monitor reaction closely via TLC/LC-MS; reduce reaction time and temperature.[10]
Dimer Formation Self-Condensation AdductPresence of base deprotonating the active methylene group.[11][13]Use sterically hindered bases at low temperatures; employ slow-addition techniques.
Degradation/Cleavage 2,6-Dimethoxybenzoate DerivativesRetro-Claisen reaction promoted by strong nucleophilic bases.[16][17]Avoid strong nucleophilic bases (e.g., NaOH, NaOMe); maintain low reaction temperatures.

Part 3: Key Mechanistic Pathways & Diagrams

Understanding the formation mechanisms of these side products is crucial for their prevention.

Mechanism 1: Nitrile Hydrolysis

The nitrile can be hydrolyzed via an amide intermediate to a carboxylic acid under both acidic and basic conditions. Milder conditions may allow for the isolation of the amide.[1][2][3][4][5][6][7][9]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start 2,6-Dimethoxy- benzoylacetonitrile A_Protonated Protonated Nitrile (More Electrophilic) A_Start->A_Protonated + H⁺ A_Amide 2,6-Dimethoxy- benzoylacetamide A_Protonated->A_Amide + H₂O, -H⁺ A_End 2,6-Dimethoxy- benzoic Acid A_Amide->A_End + H₂O, H⁺ (Heat) B_Start 2,6-Dimethoxy- benzoylacetonitrile B_Amide 2,6-Dimethoxy- benzoylacetamide B_Start->B_Amide + OH⁻, H₂O (Mild Conditions) B_End 2,6-Dimethoxy- benzoic Acid B_Amide->B_End + OH⁻ (Heat)

Caption: Nitrile hydrolysis pathways under acidic and basic conditions.

Mechanism 2: Self-Condensation

In the presence of a base, the enolate of one molecule acts as a nucleophile, attacking the carbonyl of a second molecule.

G Start This compound (Molecule 1) Enolate Nucleophilic Enolate Start->Enolate - HB Base Base (B⁻) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attacks Carbonyl Start2 This compound (Molecule 2, Electrophile) Start2->Tetrahedral Product Self-Condensation Product (Dimer) Tetrahedral->Product Protonation / Dehydration

Caption: Base-catalyzed self-condensation leading to dimer formation.

Mechanism 3: Retro-Claisen (Deacylation)

Strong nucleophilic bases can induce cleavage of the C-C bond between the carbonyl and the active methylene carbon.

G Start 2,6-Dimethoxy- benzoylacetonitrile Intermediate Tetrahedral Intermediate Start->Intermediate + Nu⁻ (e.g., OR⁻) Products 2,6-Dimethoxybenzoate Ester + Acetonitrile Anion Intermediate->Products C-C Bond Cleavage

Caption: Retro-Claisen cleavage of the β-ketonitrile.

Part 4: Recommended Experimental Protocol (Example)

Objective: To perform an α-alkylation on this compound while minimizing side product formation.

  • Glassware and Solvent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet.

    • Use anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone, as the solvent.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask under a positive pressure of nitrogen.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Enolate Formation):

    • Slowly add lithium diisopropylamide (LDA) (1.05 eq, freshly prepared or a titrated commercial solution) dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • Causality: Using a strong, non-nucleophilic, sterically hindered base at low temperature ensures rapid and complete deprotonation, minimizing the risk of self-condensation or attack at the carbonyl group.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation:

    • Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) to confirm the consumption of the starting material.

    • Once complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

    • Proceed with standard aqueous workup and extraction using a suitable organic solvent (e.g., ethyl acetate).[10]

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the desired α-alkylated product.

This protocol provides a self-validating system by incorporating precise temperature control, anhydrous conditions, and a specific choice of base to proactively prevent the most common side reactions.

References

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  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A High-Yielding Preparation of β-Ketonitriles. Request PDF. Retrieved from [Link]

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  • Pearson+. (n.d.). Predict the products of self-condensation of the following esters.... Study Prep. Retrieved from [Link]

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  • DIAL@UCLouvain. (1989). Fructose 2,6-Bisphosphate Hydrolyzing Enzymes in Higher Plants. Plant physiology, 90(3), 827-34. DOI: 10.1104/pp.90.3.827. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0273317A1 - Process for producing 2,6-dichlorobenzonitrile.
  • Chemistry LibreTexts. (2020, May 30). 23.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1,3-Dipolar Cycloaddition of 2,6-Dichlorobenzonitrile Oxide to 2-Methyl-N-confused Porphyrin. Retrieved from [Link]

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Purification of 2,6-Dimethoxybenzoylacetonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when purifying 2,6-dimethoxybenzoylacetonitrile. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.

Introduction: The Purification Challenge

This compound is a moderately polar molecule due to its aromatic ether, ketone, and nitrile functional groups. While essential in various synthetic pathways, its purification via silica gel column chromatography can be challenging. Common issues include poor separation from starting materials or byproducts, on-column degradation, and peak tailing. This guide provides a structured approach to method development, execution, and troubleshooting to ensure you achieve high purity and yield.

Section 1: Preliminary Analysis & Method Development

Success in column chromatography begins with a thorough preliminary analysis using Thin-Layer Chromatography (TLC). This is the most critical step for developing a robust separation method.

FAQ: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

Developing the right mobile phase, or eluent, is crucial for a successful separation. TLC is a fast and inexpensive way to screen solvent systems to find the one that provides the best separation for your specific mixture.[1][2] The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3.[1]

Protocol: TLC Solvent System Screening

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Also, spot reference standards of known starting materials if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors for reproducible results.[2]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or anisaldehyde stain).[3][4]

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the polarity of the solvent system until the desired Rf value for this compound is achieved, with good separation from all impurities.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to HighExcellent starting point for moderately polar compounds. Start with 10-20% Ethyl Acetate and increase as needed.[4][5]
Dichloromethane / HexaneLow to MediumGood for separating compounds of similar polarity.[6]
Dichloromethane / MethanolMedium to HighUse for more polar compounds. Start with 1-2% Methanol as it is a very polar solvent.

Section 2: Column Chromatography Protocol

This section provides a generalized workflow for purifying this compound.

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evaporate 8. Evaporate Solvent Pool->Evaporate Pure Pure Compound Evaporate->Pure Troubleshooting Poor Separation Start Problem: Poor Separation CheckTLC Are spots well-separated on TLC (ΔRf > 0.2)? Start->CheckTLC CheckLoad Was the column overloaded? CheckTLC->CheckLoad Yes OptimizeSolvent Solution: Re-optimize solvent system. Try a different solvent family (e.g., Toluene/Acetone). CheckTLC->OptimizeSolvent No CheckPacking Was the sample loaded in a large volume or a strong solvent? CheckLoad->CheckPacking No ReduceLoad Solution: Reduce sample load. Use a wider column. CheckLoad->ReduceLoad Yes CheckStability Could the compound be decomposing? CheckPacking->CheckStability No DryLoad Solution: Use 'dry loading' method. Dissolve sample in minimum volume for 'wet loading'. CheckPacking->DryLoad Yes DeactivateSilica Solution: Perform 2D TLC to check stability. Use deactivated silica or an alternative stationary phase (e.g., Alumina). CheckStability->DeactivateSilica Yes

Sources

Technical Support Center: HPLC Purity Analysis of 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,6-Dimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the High-Performance Liquid Chromatography (HPLC) methods used to determine the purity of this compound. As your dedicated application scientist, I will walk you through common challenges and frequently asked questions, drawing from established chromatographic principles and extensive field experience.

Introduction to the Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final drug product. Reversed-phase HPLC with UV detection is a powerful and widely used technique for this purpose, offering high sensitivity and resolution to separate the main compound from process-related impurities and degradation products.[1]

This guide will focus on a validated, stability-indicating HPLC method, which is essential for resolving the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[2][3]

Recommended HPLC Method

A robust HPLC method is the foundation of accurate purity analysis. The following method is recommended as a starting point for the analysis of this compound. This method has been developed based on the analysis of structurally similar compounds and general principles of reversed-phase chromatography.

Experimental Protocol: Purity Determination of this compound

Objective: To determine the purity of this compound and separate it from potential impurities.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for acidic compounds and suppresses silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% BA gradient elution is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 239 nmSelected based on the UV absorbance maximum of similar benzonitrile derivatives.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[5]

3. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to check for reproducibility of retention time, peak area, and resolution.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (0.1% Phosphoric Acid in Water) B Prepare Mobile Phase B (Acetonitrile) C Prepare Sample (0.5 mg/mL in 50:50 ACN:H2O) D Filter Sample (0.45 µm) C->D E Equilibrate Column with Initial Mobile Phase Conditions D->E F Inject Sample (10 µL) E->F G Run Gradient Elution F->G H Detect at 239 nm G->H I Integrate Peaks H->I J Calculate Purity I->J

Caption: Experimental workflow for HPLC purity analysis.

Troubleshooting Guide

Even with a robust method, chromatographic issues can arise. This section addresses common problems you might encounter during the analysis of this compound, their probable causes, and recommended solutions.

Q1: Why am I seeing peak tailing for the main compound?

A1: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The acidic nature of the cyano group and potential impurities can interact with free silanol groups on the silica-based C18 column.

    • Solution: Ensure the mobile phase is sufficiently acidic. A lower pH (around 2.5-3.0) will keep the silanol groups protonated and minimize these interactions. Using a column with end-capping can also mitigate this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the sample concentration or the injection volume.[6]

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak shape issues.

    • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol.[5] If the problem persists, consider replacing the column.

  • Dead Volume: Excessive tubing length or improper fittings can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected.

Troubleshooting Workflow: Peak Tailing

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Peak Tailing Observed check_overload Is Sample Concentration Too High? start->check_overload check_ph Is Mobile Phase pH Correct? check_overload->check_ph No solution_dilute Dilute Sample or Reduce Injection Volume check_overload->solution_dilute Yes solution_ph Adjust Mobile Phase pH to 2.5-3.0 check_ph->solution_ph No solution_flush Flush Column with Strong Solvent check_ph->solution_flush Yes end Problem Resolved solution_dilute->end solution_ph->end solution_flush->end solution_replace Replace Column

Caption: A systematic approach to troubleshooting peak tailing.

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time variability is a common issue that can compromise the reliability of your results.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can shift, especially in gradient methods.[6]

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Pump Malfunction: Inconsistent mobile phase composition due to a faulty pump or check valves can lead to fluctuating retention times.[7]

    • Solution: Check for leaks in the pump seals and ensure the check valves are functioning correctly. Degassing the mobile phase is also crucial to prevent air bubbles from affecting pump performance.[6]

  • Changes in Mobile Phase Composition: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time.

    • Solution: Keep the mobile phase reservoirs covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant temperature.

Q3: I am observing high backpressure in the system. How can I resolve this?

A3: High backpressure is a serious issue that can damage the HPLC system and the column.

Possible Causes & Solutions:

  • Column Clogging: Particulate matter from the sample or precipitation of buffer salts can clog the column frit.[5][8]

    • Solution: Use a guard column to protect the analytical column from contaminants.[9] If the column is already clogged, try back-flushing it. If this does not resolve the issue, the frit or the entire column may need to be replaced.[5]

  • Blockage in the System: A blockage in the tubing, injector, or detector can also cause high pressure.

    • Solution: Systematically isolate different components of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If it remains high, move upstream to the injector and then the pump.[6]

  • High Mobile Phase Viscosity: A mobile phase with high viscosity will result in higher backpressure.

    • Solution: While not typically an issue with acetonitrile and water, ensure the mobile phase components are correctly mixed. Increasing the column temperature can also reduce the viscosity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this analysis?

A1: A C18 (octadecyl) column is the most common and versatile choice for reversed-phase HPLC and is well-suited for the analysis of moderately polar compounds like this compound.[4] For improved peak shape, especially if tailing is an issue, consider a high-purity silica column with end-capping.

Q2: Why is a stability-indicating method important for purity analysis?

A2: A stability-indicating method is crucial because it can resolve the main compound from its degradation products.[2][3][10][11] This is a regulatory requirement for pharmaceutical products to ensure that the analytical method can accurately measure the active ingredient in the presence of its potential degradants that may form during the shelf life of the product.

Q3: How can I improve the resolution between the main peak and a closely eluting impurity?

A3: Improving resolution can be achieved by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of acetonitrile to water can alter the selectivity of the separation.

  • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

  • Column Chemistry: Trying a different stationary phase, such as a phenyl-hexyl or a C8 column, may provide a different selectivity and improve resolution.

Q4: What should I do if I see ghost peaks in my chromatogram?

A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are usually due to contaminants in the mobile phase or carryover from a previous injection.

  • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[6] Ensure the injection needle and port are properly washed between injections to prevent carryover.

References

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023).
  • HPLC Troubleshooting Guide. (n.d.).
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations - ResearchGate. (2025).
  • Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).
  • HPLC Column Technical Guide - GL Sciences. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f - SciELO. (n.d.).
  • LC Columns and Accessories - Thermo Fisher Scientific. (n.d.).
  • HPLC Column and Separation and Separation Troubleshooting - Agilent. (2007).
  • Review on Common Observed HPLC Troubleshooting Problems. (2020).
  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. (2020).
  • Acclaim Columns Overview - Thermo Fisher Scientific. (n.d.).
  • Stability‑indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - Semantic Scholar. (n.d.).
  • Troubleshooting Guide - Phenomenex. (n.d.).
  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein - IJFMR. (2024).
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich. (n.d.).
  • Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection | Waters. (n.d.).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Simultaneous Determination Of Hyoscine Butyl Bromide and Dipyrone in Their Binary Mixture By RP-HPLC Method. - IOSR Journal. (n.d.).

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Technical Support Center: Troubleshooting Low Yields in Reactions with 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and minimize byproduct formation. Our approach is rooted in a deep understanding of the mechanistic principles governing the reactivity of this versatile compound.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable precursor in the synthesis of a variety of heterocyclic compounds, including pyrimidines, pyrazoles, and thiophenes. Its utility stems from the presence of three key functional groups: an activated methylene group, a nitrile, and a benzoyl carbonyl, all of which can participate in a range of chemical transformations.

However, the very feature that can impart unique properties to the final products—the two methoxy groups at the 2 and 6 positions of the phenyl ring—is often the primary source of synthetic challenges. These groups exert significant steric hindrance around the benzoyl carbonyl, influencing its reactivity and accessibility. Furthermore, the electronic effects of these electron-donating groups can modulate the acidity of the methylene protons.

This guide will provide a structured approach to troubleshooting common issues encountered in reactions involving this compound, with a focus on explaining the "why" behind the proposed solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types where this compound is frequently employed.

Issue 1: Low Yields in Heterocycle Synthesis (Pyrimidines & Pyrazoles)

Q1: I am attempting to synthesize a substituted pyrimidine by reacting this compound with guanidine (or urea), but I am observing very low yields of the desired 4-amino-5-cyano-6-(2,6-dimethoxyphenyl)pyrimidine. What are the likely causes?

A1: Low yields in this classic pyrimidine synthesis are a common issue when using sterically hindered benzoylacetonitriles. The primary culprits are often incomplete initial condensation and side reactions.

Underlying Causality:

  • Steric Hindrance: The bulky 2,6-dimethoxy groups significantly shield the benzoyl carbonyl from nucleophilic attack by guanidine or urea. This increases the activation energy of the initial condensation step, slowing down the reaction rate considerably.[1]

  • Reduced Electrophilicity: The electron-donating nature of the methoxy groups can slightly reduce the electrophilicity of the carbonyl carbon, further disfavoring the initial nucleophilic attack.

  • Competing Hydrolysis: Under prolonged reaction times or in the presence of moisture, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, leading to undesired byproducts.[2][3]

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the methylene group, while a base that is too strong can promote self-condensation or other side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in pyrimidine synthesis.

Detailed Troubleshooting Steps:

  • Increase Reaction Temperature and Time: To overcome the steric hindrance, prolonged heating at higher temperatures is often necessary. Consider switching to a higher boiling point solvent like DMF, DMSO, or n-butanol and refluxing for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Optimize the Base: Sodium ethoxide is a commonly used base for this transformation. However, if yields are still low, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the active methylene group. Use of a weaker base like potassium carbonate may be insufficient.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Moisture can lead to the hydrolysis of the nitrile functionality.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in driving sterically hindered reactions to completion by rapidly reaching and maintaining high temperatures.[4] This can significantly reduce reaction times and often improves yields.

Q2: My reaction of this compound with hydrazine to form the corresponding pyrazole is sluggish and gives a mixture of products. How can I improve the selectivity and yield?

A2: The reaction of β-ketonitriles with hydrazine can lead to the formation of two constitutional isomers: a 3-amino-4-benzoylpyrazole or a 5-aminopyrazole, depending on which carbonyl group the hydrazine initially attacks. With this compound, the steric hindrance around the benzoyl carbonyl strongly favors the initial attack at the nitrile group, leading to the 5-aminopyrazole derivative. However, low yields can still be an issue.

Underlying Causality:

  • Regioselectivity: While the steric hindrance of the 2,6-dimethoxybenzoyl group generally directs the reaction towards the 5-aminopyrazole, suboptimal conditions can lead to a mixture of isomers.

  • Reaction Conditions: The reaction is often sensitive to pH. Acidic conditions are typically employed to protonate the carbonyl and activate it for nucleophilic attack.[5]

  • Hydrazine Reactivity: Hydrazine is a strong nucleophile, but it can also act as a reducing agent, potentially leading to undesired side reactions. Using hydrazine hydrate can introduce water into the reaction, which may lead to hydrolysis byproducts.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for pyrazole synthesis.

Detailed Troubleshooting Steps:

  • Control the pH: The reaction is typically carried out in a slightly acidic medium to facilitate the initial condensation. Acetic acid is a common choice as both a catalyst and a solvent. If using hydrazine hydrochloride, the reaction medium will already be acidic.

  • Solvent Choice: Ethanol or acetic acid are common solvents. Acetic acid can serve as both a solvent and a catalyst.

  • Temperature and Reaction Time: Refluxing the reaction mixture is generally required. Monitor the reaction by TLC to determine the optimal reaction time, which can range from a few hours to overnight.

  • Use of Anhydrous Hydrazine: If hydrolysis is suspected, consider using anhydrous hydrazine instead of hydrazine hydrate.

Issue 2: Challenges in Condensation Reactions

Q3: I am performing a Knoevenagel condensation of this compound with an aromatic aldehyde, but the reaction is slow and the yield of the α,β-unsaturated product is low. What can I do to improve this?

A3: The Knoevenagel condensation relies on the deprotonation of the active methylene group to form a carbanion, which then attacks the aldehyde.[7] While the electron-withdrawing benzoyl and nitrile groups increase the acidity of these protons, the steric bulk of the 2,6-dimethoxybenzoyl group can hinder the approach of the base and the subsequent steps.

Underlying Causality:

  • Base Accessibility: The steric hindrance from the ortho-methoxy groups can make it difficult for a bulky base to access and deprotonate the active methylene protons.[8]

  • Catalyst Choice: The reaction is typically catalyzed by a weak base. The choice of base and its concentration are critical.

  • Reversibility: The initial addition step can be reversible. Efficient removal of water is necessary to drive the reaction to completion.

Troubleshooting Table: Knoevenagel Condensation

ParameterRecommended ConditionRationale
Base/Catalyst Piperidine, Pyrrolidine, or a mixture of acetic acid and ammonium acetateThese are effective weak bases for this condensation. Ammonium acetate can act as a source of ammonia for in situ imine formation, which can be more reactive.
Solvent Toluene, Benzene, or EthanolToluene or benzene allow for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product.
Temperature RefluxHigher temperatures are often required to overcome the activation energy barrier.
Water Removal Dean-Stark trap or use of a drying agent like molecular sievesCrucial for driving the reaction to completion.[7]

Detailed Troubleshooting Steps:

  • Choice of Base: If a simple amine base like piperidine is not effective, consider using a catalytic amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent.

  • Water Removal: The use of a Dean-Stark trap when refluxing in toluene is highly recommended to remove the water formed during the condensation.

  • Microwave-Assisted, Solvent-Free Conditions: In some cases, grinding the reactants with a solid catalyst (e.g., KF-Al2O3) and irradiating with microwaves can provide excellent yields in a short amount of time.[9]

Issue 3: Side Reactions and Purification Difficulties

Q4: I am observing a significant amount of a byproduct that appears to be the corresponding amide or carboxylic acid of my target molecule. What is causing this and how can I prevent it?

A4: The formation of an amide or carboxylic acid is a clear indication of nitrile hydrolysis.[2][3] This is a common side reaction, especially under harsh acidic or basic conditions and in the presence of water.

Underlying Causality:

  • Acid- or Base-Catalyzed Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[2]

  • Presence of Water: Even trace amounts of water in the reagents or solvents can lead to hydrolysis over long reaction times.

Preventative Measures:

  • Strict Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere.

  • Moderate Reaction Conditions: If possible, avoid excessively strong acids or bases and high temperatures for extended periods.

  • Purification Strategy: If hydrolysis is unavoidable, consider that the carboxylic acid byproduct will have significantly different polarity from your desired product. This can often be exploited for purification, for example, by washing the organic extract with a mild aqueous base to remove the acidic byproduct.

Q5: My crude product is an oil that is difficult to purify by recrystallization. What are my options?

A5: Oily products are common, especially when dealing with complex heterocyclic systems. Recrystallization is often not a viable option.

Purification Alternatives:

  • Column Chromatography: This is the most common and effective method for purifying oily products. A systematic approach to solvent system selection using TLC is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate, dichloromethane, or acetone.

  • Trituration: Sometimes, an oil can be induced to solidify by trituration with a solvent in which it is sparingly soluble (e.g., hexane, ether, or a mixture). This can help to remove more soluble impurities.

  • Conversion to a Crystalline Salt: If your product contains a basic nitrogen atom, it may be possible to form a crystalline salt (e.g., a hydrochloride or tosylate) by treating a solution of the product with the corresponding acid. The salt can then be purified by recrystallization and the free base regenerated if necessary.

Best Practices for Handling this compound

  • Storage: Store in a cool, dry, and dark place to prevent degradation.

  • Purity: Ensure the purity of your starting material before use, as impurities can significantly impact reaction outcomes.

  • Inert Atmosphere: For reactions that are sensitive to air or moisture, always use an inert atmosphere (nitrogen or argon).

  • Monitoring: Regularly monitor your reactions by TLC or LC-MS to determine the optimal reaction time and to identify the formation of any byproducts early on.

References

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate.

  • Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. ResearchGate.

  • Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. PubMed.

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries.

  • hydrolysis of nitriles. Chemguide.

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC.

  • Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate.

  • Hydrolysis of nitriles. Chemistry LibreTexts.

  • A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. ResearchGate.

  • Knoevenagel condensation. Wikipedia.

  • Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. ResearchGate.

  • Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. PubMed.

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.

  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering.

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube.

  • The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.

  • Preparation of pyrazoles. Google Patents.

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Technical Support Center: Managing Steric Hindrance from 2,6-Dimethoxy Groups in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving the 2,6-dimethoxyphenyl moiety. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique stereoelectronic challenges posed by this sterically demanding substituent. The inherent bulk of the two ortho methoxy groups can significantly impede reactions at adjacent functional groups or on the aromatic ring itself.

This document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to equip you with the knowledge to diagnose synthetic failures and rationally design successful reaction conditions.

Frequently Asked Questions (FAQs)
Q1: What makes the 2,6-dimethoxyphenyl group so sterically demanding?

The significant steric hindrance arises from a combination of factors. Each methoxy group is not only bulky itself but also restricts the rotation of the other, creating a rigid, paddle-like barrier around the point of attachment. This "buttressing effect" effectively shields the local environment. Furthermore, the lone pairs on the oxygen atoms are strongly electron-donating via resonance, which modifies the electronic properties of the aromatic ring, making it highly electron-rich and influencing its reactivity in electrophilic aromatic substitution.[1][2]

Q2: I'm attempting a Suzuki-Miyaura coupling with a 2,6-dimethoxyaryl halide, and the reaction is failing. Why is this a difficult transformation?

This is a classic challenge. The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[3] The two bulky ortho-methoxy groups severely hinder the approach of the palladium catalyst to the C-X bond, dramatically slowing or completely inhibiting this crucial step. Overcoming this requires specialized conditions, particularly the use of very bulky and electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated catalyst.

Q3: How do the electronic effects of the two methoxy groups influence electrophilic aromatic substitution (EAS)?

Methoxy groups are powerful activating, ortho, para-directors due to their ability to donate electron density to the ring via resonance.[4][5] With two methoxy groups at positions 1 and 3 (on a benzene ring), the para position (C5) and the shared ortho position (C2) are strongly activated. However, the C4 and C6 positions are also activated. The challenge is achieving regioselectivity. While the position between the two methoxy groups (C2) is electronically activated, it is also the most sterically hindered. The para position (C5) is often the most accessible for electrophiles.

Q4: My Grignard reaction on a ketone adjacent to a 2,6-dimethoxyphenyl group is giving low yields. What is happening?

The steric shield created by the 2,6-dimethoxy groups is likely preventing the bulky Grignard reagent from accessing the electrophilic carbonyl carbon.[6][7] Grignard reagents are notoriously sensitive to steric hindrance.[8] Additionally, if there are any acidic protons elsewhere in the molecule, the strongly basic Grignard reagent may be consumed in an acid-base reaction.[9]

Q5: Is it possible to selectively cleave only one of the two methoxy ethers?

Selective mono-demethylation is challenging but possible. Strong Lewis acids like aluminum chloride (AlCl₃) can facilitate selective cleavage, often in conjunction with an acylation reaction.[10] The mechanism is believed to involve a "double complexation" of the Lewis acid to both methoxy oxygens, making the methyl group susceptible to nucleophilic attack by the chloride counter-ion.[10] Other methods using strong nucleophiles like thiols or specialized boron reagents (e.g., BBr₃) at low temperatures can also be explored, but achieving selectivity often requires careful optimization.[11][12]

Troubleshooting Guides & Protocols

This section provides detailed strategies and step-by-step protocols for overcoming common synthetic hurdles.

Guide 1: Executing Challenging Suzuki-Miyaura Cross-Coupling Reactions

Core Problem: Failure of the oxidative addition step due to severe steric hindrance at the coupling site.

Strategic Solutions: The key is to use a catalytic system that is both highly active and sterically tailored to overcome the barrier.

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective. Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center while promoting the difficult oxidative addition.

  • Catalyst Precursor: Use modern, air-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species in situ.

  • Base and Solvent: A carefully chosen base and solvent system is critical to facilitate the transmetalation step without degrading the catalyst or reactants.[13]

Ligand/Catalyst SystemTypical ConditionsOutcome for Hindered SubstratesReference
Pd(PPh₃)₄Toluene, Na₂CO₃, 100 °COften <10% yield or no reaction[14]
Pd₂(dba)₃ / SPhosDioxane/H₂O, K₃PO₄, 100 °CGood to excellent yields (70-95%)[14]
XPhos Pd G3t-BuOH/H₂O, K₂CO₃, 80 °CHigh yields, lower catalyst loading[15]
PEPPSI-IPrToluene, K₃PO₄, 110 °CEffective for very hindered substrates[14]

This protocol provides a robust starting point for coupling sterically hindered aryl bromides.

Materials:

  • 2-Bromo-1,3-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1,3-dimethoxybenzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water for a 1 mmol scale reaction).

  • Stir the mixture vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle Suzuki Cycle for Hindered Substrates Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition (Rate-Limiting Step) Pd0->OA_TS Ar-X PdII Ar-Pd(II)-X(L₂) (Oxidative Adduct) OA_TS->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Reactants Ar-X + Ar'-B(OR)₂ Reactants->OA_TS Base Base (e.g., K₃PO₄) Base->Transmetal Ligand Bulky Ligand (L) (e.g., XPhos) Promotes OA Ligand->Pd0

Caption: Suzuki cycle highlighting the hindered oxidative addition step.

Guide 2: Navigating Nucleophilic Additions to Shielded Carbonyls

Core Problem: Poor reactivity of organometallics or hydrides with carbonyls sterically shielded by the 2,6-dimethoxyphenyl group.

Strategic Solutions:

  • Increase Reagent Reactivity: Switch from moderately reactive Grignard reagents to highly reactive organolithium compounds.

  • Transmetalation to Cerium: Convert the organolithium or Grignard reagent to a less basic but highly nucleophilic organocerium (III) species (using CeCl₃). These "ate" complexes are known to overcome steric hindrance effectively.[16]

  • Use Smaller Reagents: For reductions, a smaller hydride donor like sodium borohydride (NaBH₄) may succeed where bulkier reagents fail, although it may require elevated temperatures.

  • Lewis Acid Activation: The addition of a Lewis acid can activate the carbonyl group towards nucleophilic attack.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Organolithium or Grignard Reagent (1.1 equiv)

  • Hindered Ketone (1.0 equiv)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous CeCl₃.

  • Add anhydrous THF and stir the resulting slurry vigorously for at least 2 hours at room temperature to activate the CeCl₃.

  • Cool the slurry to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium or Grignard reagent dropwise. Stir the mixture at -78 °C for 1 hour to allow for complete transmetalation.

  • Add a solution of the hindered ketone in anhydrous THF dropwise to the freshly prepared organocerium reagent at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Troubleshooting_Addition Troubleshooting Failed Nucleophilic Addition Start Start: Low Yield in Grignard Addition Check_Base Is an acid-base reaction possible? Start->Check_Base Protect Protect acidic protons Check_Base->Protect Yes Sterics Assume Steric Hindrance Issue Check_Base->Sterics No Protect->Start Retry Switch_RLi Switch to more reactive Organolithium (RLi) Sterics->Switch_RLi Option 1 Use_Cerium Use Organocerium Reagent (RLi/Grignard + CeCl₃) Sterics->Use_Cerium Option 2 (Recommended) Success Reaction Successful Switch_RLi->Success Failure Still Low Yield Switch_RLi->Failure Use_Cerium->Success LA_Activation Consider Lewis Acid Activation (e.g., BF₃·OEt₂) Failure->LA_Activation LA_Activation->Success

Caption: Decision tree for troubleshooting a failed nucleophilic addition.

Guide 3: Regioselective Functionalization via Directed ortho-Lithiation (DoM)

Core Problem: Introducing a substituent at the highly hindered C2 position of a 1,3-dimethoxybenzene ring.

Strategic Solution: Use the methoxy groups as Directed Metalation Groups (DMGs). The oxygen atoms coordinate to the lithium of an organolithium base, directing deprotonation to the adjacent C2 position.[17]

  • Choice of Base: While n-BuLi can work, sterically hindered bases like sec-BuLi or tert-BuLi, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), provide higher regioselectivity and faster reaction rates.[18]

  • Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to prevent rearrangement or decomposition of the aryllithium intermediate.[19]

  • Electrophile Quench: The generated aryllithium is a powerful nucleophile and can be trapped with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes, silyl chlorides).

Materials:

  • 1,3-Dimethoxybenzene (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 equiv, solution in cyclohexane)

  • TMEDA (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) (1.2 equiv)

Procedure:

  • To a flame-dried Schlenk flask under argon, add 1,3-dimethoxybenzene and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add TMEDA, followed by the slow, dropwise addition of s-BuLi. A color change (typically to yellow or orange) indicates the formation of the aryllithium.

  • Stir the solution at -78 °C for 1-2 hours.

  • Prepare a solution of iodine in anhydrous THF in a separate flask.

  • Slowly add the iodine solution to the aryllithium solution at -78 °C. The color of the iodine will be discharged upon addition.

  • After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C before slowly warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to yield 2-iodo-1,3-dimethoxybenzene.

References
  • Pingaew, R., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. NIH Public Access, Author Manuscript. Available from: [Link]

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  • Safa, K. D., et al. (2006). Study of Fragmentation Reactions of Highly Sterically Hindered Organosilicon Compounds with Alcoholic Sodium Alkoxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 31-38. Available from: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 39(12), 1975-1980. Available from: [Link]

  • Cindrić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2545-2557. Available from: [Link]

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  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available from: [Link]

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  • Cindrić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2545-2557. Available from: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

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  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Clark, J. (2023). an introduction to grignard reagents. Chemguide. Available from: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

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  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of California, Irvine. Available from: [Link]

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  • LibreTexts Chemistry. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available from: [Link]

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  • Wikipedia. (2023). Electrophilic aromatic directing groups. Available from: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

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  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available from: [Link]

  • Mandal, T., et al. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. Available from: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (2023). Directed ortho metalation. Available from: [Link]

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  • Valente, C., et al. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 7, 1263-1271. Available from: [Link]

  • Myers, A. G. (n.d.). ortho metalation. Harvard University. Available from: [Link]

Sources

Byproduct identification in the synthesis of 2,6-Dimethoxybenzoylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dimethoxybenzoylacetonitrile and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your synthetic work. The guidance provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Common Synthetic Issues

This section addresses specific experimental challenges in a question-and-answer format, offering insights into potential causes and actionable solutions.

Q1: My Claisen condensation reaction to form this compound is resulting in a low yield and a significant amount of an acidic byproduct. What is happening and how can I fix it?

A1: The likely culprit is the hydrolysis of the nitrile group under the reaction conditions. The synthesis of benzoylacetonitrile derivatives often involves a Claisen-type condensation between a substituted benzoic acid ester (like methyl 2,6-dimethoxybenzoate) and acetonitrile, typically using a strong base such as sodium ethoxide or sodium hydride.[1][2][3] While this is an effective method, the basic conditions, especially in the presence of any water, can lead to the hydrolysis of the nitrile functional group in your product.

This hydrolysis can proceed in two stages: first to an amide (2,6-dimethoxybenzoylacetamide) and then further to a carboxylic acid (2,6-dimethoxybenzoic acid).[4][5][6] The formation of 2,6-dimethoxybenzoic acid is a common issue as it is a stable endpoint of this hydrolysis pathway.[7][8]

Causality and Mitigation Strategies:

  • Moisture Control is Critical: The primary cause of nitrile hydrolysis is the presence of water in your reaction. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened reagents whenever possible.

  • Choice of Base and Solvent: While alkoxide bases are common, they can introduce trace amounts of water or hydroxide ions. Consider using sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene. NaH acts as a strong base to deprotonate acetonitrile without introducing a nucleophilic hydroxide source.

  • Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can promote the hydrolysis byproduct. Monitor the reaction progress closely using Thin Layer Chromatography (TTLC). Once the starting ester is consumed, proceed with the workup promptly to minimize exposure of the product to basic conditions.

  • Workup Procedure: During the aqueous workup, it is crucial to neutralize the reaction mixture carefully. Acidifying the mixture will protonate the carboxylate salt of the byproduct, making it more soluble in organic solvents and complicating purification. A carefully controlled neutralization to a pH of ~7 before extraction can sometimes help to partition the acidic byproduct into the aqueous layer.

Experimental Protocol: Minimizing Hydrolysis in the Claisen Condensation
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous THF. To this suspension, add acetonitrile (1.1 equivalents) dropwise at 0 °C.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Condensation: Cool the reaction mixture back to 0 °C and add a solution of methyl 2,6-dimethoxybenzoate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, cautiously quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[9]

Q2: I've isolated my this compound, but upon standing or during subsequent reaction steps, I'm observing the formation of 2,6-dimethoxyacetophenone. What is causing this degradation?

A2: The formation of 2,6-dimethoxyacetophenone is likely due to a retro-Claisen (deacylation) reaction. The β-ketonitrile product, this compound, can undergo cleavage of the acyl-cyano bond, particularly in the presence of nucleophiles or under certain pH conditions.

Mechanistic Insight:

The methylene group flanked by the carbonyl and nitrile groups is acidic. Deprotonation can lead to an enolate intermediate. Under conditions that favor the reverse reaction, this enolate can be protonated on the carbon, and subsequent cleavage of the C-C bond can occur, leading to the formation of an acetophenone derivative and a cyanide species.

Troubleshooting and Prevention:

  • Purification and Storage: Ensure the purified this compound is free of any residual base from the synthesis. Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere if it is to be stored for an extended period.

  • pH Control in Subsequent Steps: If the this compound is used as an intermediate in a subsequent reaction, be mindful of the pH of the reaction medium. Strongly basic or acidic conditions can promote this degradation pathway. If possible, maintain a neutral or near-neutral pH.

  • Reagent Purity: Impurities in subsequent reaction reagents could act as catalysts for the retro-Claisen reaction. Use high-purity reagents to minimize this risk.

Diagram: Key Reaction Pathways

Byproduct_Formation cluster_synthesis Synthesis cluster_byproducts Byproduct Formation Ester Methyl 2,6-Dimethoxybenzoate Product This compound Ester->Product Base (e.g., NaH) Acetonitrile Acetonitrile Acetonitrile->Product Hydrolysis_Amide 2,6-Dimethoxybenzoylacetamide Product->Hydrolysis_Amide H₂O / Base Retro_Claisen 2,6-Dimethoxyacetophenone Product->Retro_Claisen Base / Nucleophile Hydrolysis_Acid 2,6-Dimethoxybenzoic Acid Hydrolysis_Amide->Hydrolysis_Acid H₂O / Base or Acid

Caption: Synthetic and degradation pathways.

Section 2: Byproduct Identification and Characterization

A crucial aspect of troubleshooting is the accurate identification of byproducts. The following table summarizes the key analytical signatures of the main product and its common byproducts.

CompoundMolecular WeightKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
This compound 191.20~3.9 (s, 6H, OCH₃), ~4.2 (s, 2H, CH₂), ~6.7 (d, 2H, Ar-H), ~7.5 (t, 1H, Ar-H)~2250 (C≡N), ~1680 (C=O)
2,6-Dimethoxybenzoic Acid [8]182.17~3.8 (s, 6H, OCH₃), ~6.6 (d, 2H, Ar-H), ~7.3 (t, 1H, Ar-H), ~10-12 (br s, 1H, COOH)~3000 (br, O-H), ~1700 (C=O)
2,6-Dimethoxybenzoylacetamide 209.22~3.8 (s, 6H, OCH₃), ~4.0 (s, 2H, CH₂), ~5.5-7.0 (br s, 2H, NH₂), ~6.6 (d, 2H, Ar-H), ~7.4 (t, 1H, Ar-H)~3350, 3180 (N-H), ~1660 (C=O, Amide I), ~1630 (N-H bend, Amide II)
2,6-Dimethoxyacetophenone 180.20~2.5 (s, 3H, COCH₃), ~3.8 (s, 6H, OCH₃), ~6.6 (d, 2H, Ar-H), ~7.3 (t, 1H, Ar-H)~1700 (C=O)
Analytical Workflow for Byproduct Identification

Analytical_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis (Multiple Spots) Crude_Product->TLC Column Column Chromatography (Separation of Components) TLC->Column Fraction_1 Fraction 1 (Main Product) Column->Fraction_1 Fraction_2 Fraction 2 (Byproduct A) Column->Fraction_2 Fraction_3 Fraction 3 (Byproduct B) Column->Fraction_3 NMR ¹H and ¹³C NMR Fraction_1->NMR IR FT-IR Spectroscopy Fraction_1->IR MS Mass Spectrometry Fraction_1->MS Fraction_2->NMR Fraction_2->IR Fraction_2->MS Fraction_3->NMR Fraction_3->IR Fraction_3->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A typical analytical workflow for byproduct identification.

Section 3: Frequently Asked Questions (FAQs)

Q3: Can I use a different base for the Claisen condensation, such as LDA or LiHMDS?

A3: While lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are strong, non-nucleophilic bases that can effectively deprotonate acetonitrile, their use in this specific Claisen condensation requires careful consideration. These bases are typically used at low temperatures (e.g., -78 °C) to control their reactivity. While they can minimize the risk of hydrolysis, optimizing the reaction conditions (temperature, addition rate) is crucial to avoid other side reactions. For many standard laboratory preparations, sodium hydride offers a good balance of reactivity and ease of handling at or above 0 °C.

Q4: My TLC shows a spot that doesn't correspond to the starting material, product, or the common byproducts. What could it be?

A4: An unexpected spot on your TLC plate could be due to several possibilities:

  • Self-condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation to form β-aminocrotononitrile.

  • Reaction with Solvent: If you are using an ester-based solvent (like ethyl acetate) for your workup, and there is still active base present, you could have a reaction between the enolate of acetonitrile and the solvent.

  • Impurity in Starting Material: An impurity in your starting methyl 2,6-dimethoxybenzoate could be reacting to form a different product. It is always good practice to check the purity of your starting materials before beginning a synthesis.

For definitive identification, it is recommended to isolate the unknown compound by chromatography and characterize it using spectroscopic methods such as NMR, IR, and mass spectrometry.[10][11][12]

Q5: How can I effectively remove the 2,6-dimethoxybenzoic acid byproduct during purification?

A5: If you have a significant amount of the acidic byproduct, a liquid-liquid extraction can be an effective purification step before chromatography.

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic byproduct will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer.

  • Separate the aqueous layer. It is advisable to back-extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.

This procedure should significantly reduce the amount of the acidic impurity, making the subsequent chromatographic purification more straightforward.

References

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  • Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
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  • Google Patents. US20090299067A1 - New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide.
  • National Center for Biotechnology Information. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

  • Google Patents. CN103304381A - Preparation method of 2,6-dihydroxytoluene.
  • Google Patents. EP0273317A1 - Process for producing 2,6-dichlorobenzonitrile.
  • PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

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Technical Support Center: Enhancing the Solubility of 2,6-Dimethoxybenzoylacetonitrile in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the solubility of 2,6-Dimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimental work. By understanding the underlying principles of solubility and employing the appropriate techniques, you can optimize your reaction conditions and achieve reliable, reproducible results.

Understanding the Challenge: The Physicochemical Profile of this compound

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on its chemical structure and data from analogous compounds, such as 2,6-dimethoxybenzonitrile.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Structure Aromatic ring with two methoxy groups, a carbonyl group, and a nitrile group.The aromatic ring and methoxy groups contribute to its hydrophobic nature, while the carbonyl and nitrile groups add some polarity.
logP (Octanol-Water Partition Coefficient) Estimated to be moderately lipophilic (logP for 2,6-dimethoxybenzonitrile is ~1.58).[1]A positive logP value suggests a preference for organic solvents over water, indicating poor aqueous solubility.[2][3]
Water Solubility Predicted to be low (log10WS for 2,6-dimethoxybenzonitrile is -2.06 mol/L).[1]The compound is likely to be sparingly soluble to practically insoluble in aqueous media.
Polarity Possesses both polar (carbonyl, nitrile) and non-polar (aromatic ring, methoxy groups) functionalities.This amphiphilic nature suggests that a range of organic solvents and solvent mixtures could be effective for solubilization.

This profile indicates that this compound is a poorly water-soluble compound, a common challenge in drug discovery and organic synthesis. The following sections provide a structured approach to addressing this issue.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter and provides step-by-step guidance to resolve them.

Problem 1: My this compound is not dissolving in my primary reaction solvent.

  • Initial Observation: Solid particles of the compound remain suspended in the solvent even after stirring.

  • Underlying Cause: The polarity of the chosen solvent may not be optimal to overcome the crystal lattice energy of the solid compound.

  • Step-by-Step Solution:

    • Solvent Screening:

      • Rationale: Systematically testing a range of solvents with varying polarities is the most effective initial step.

      • Protocol:

        • Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.

        • Add a measured volume (e.g., 1 mL) of different solvents to each vial.

        • Include solvents from various classes:

          • Polar Aprotic: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

          • Polar Protic: Ethanol, Methanol, Isopropanol

          • Non-polar: Toluene, Hexane, Dichloromethane

        • Vortex or stir the vials at a consistent temperature and observe for complete dissolution.

        • Record your observations to create a qualitative solubility profile.

    • Temperature Adjustment:

      • Rationale: For many compounds, solubility increases with temperature.

      • Protocol:

        • Using a solvent that showed partial solubility, gently heat the mixture while stirring.

        • Monitor the dissolution of the solid.

        • Caution: Be aware of the boiling point of your solvent and the thermal stability of your compound.

Problem 2: The compound precipitates out of solution when I add another reagent or change the reaction conditions.

  • Initial Observation: A clear solution becomes cloudy or forms a solid precipitate upon the addition of an aqueous reagent or a change in temperature.

  • Underlying Cause: The addition of a co-reagent or a temperature shift can alter the overall polarity of the reaction mixture, reducing the solubility of your compound. This is a common issue when adding aqueous solutions to an organic solvent system.

  • Step-by-Step Solution:

    • Employ a Cosolvent System:

      • Rationale: A mixture of solvents can provide a more robust environment that can accommodate changes in the reaction medium.[4][5] Cosolvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[4]

      • Protocol:

        • Dissolve the this compound in a good organic solvent (e.g., DMSO or DMF).

        • Slowly add this solution to your main reaction solvent, which may be a poorer solvent for the compound but is required for the reaction.

        • Alternatively, create a mixed solvent system from the outset. For example, a mixture of ethanol and water can be effective.[6] The optimal ratio will need to be determined empirically.

    • Utilize Hydrotropy:

      • Rationale: Hydrotropes are compounds that increase the aqueous solubility of poorly soluble substances without forming micelles.[7][8] They are particularly useful for increasing the solubility of aromatic compounds.[8]

      • Protocol:

        • Identify a suitable hydrotrope. Common examples include sodium benzoate, sodium salicylate, and urea.[9]

        • Prepare a stock solution of the hydrotrope in your aqueous reaction medium.

        • Add the this compound to the hydrotrope solution and stir until dissolved.

Problem 3: I need to increase the concentration of my compound in solution, but I've reached its solubility limit.

  • Initial Observation: Even with optimized solvent and temperature, you cannot achieve the desired concentration for your reaction.

  • Underlying Cause: You have reached the saturation point of the compound in the chosen solvent system.

  • Step-by-Step Solution:

    • Solid Dispersion Technique:

      • Rationale: Dispersing the compound in a solid, water-soluble carrier can enhance its dissolution rate and apparent solubility.[10][11] This is achieved by reducing the particle size to a molecular level and converting the drug to an amorphous state.[10][11]

      • Protocol (Solvent Evaporation Method):

        • Select a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

        • Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol or acetone).

        • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

        • The resulting solid dispersion can then be dissolved in the reaction medium.

    • Micellar Solubilization:

      • Rationale: Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their overall solubility in an aqueous medium.[12] Aromatic compounds are often readily solubilized in micelles.[12]

      • Protocol:

        • Choose a suitable surfactant (e.g., Tween 80, Triton X-100, or sodium dodecyl sulfate - SDS).

        • Prepare a solution of the surfactant in your aqueous reaction medium at a concentration above its CMC.

        • Add the this compound to the surfactant solution and stir until the compound is solubilized within the micelles.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

Based on its predicted moderately lipophilic nature, good starting points for solubilization are polar aprotic solvents like acetonitrile, acetone, DMF, or DMSO . For reactions that can tolerate them, polar protic solvents like ethanol and methanol are also likely to be effective. A systematic solvent screening is always recommended to find the optimal solvent for your specific reaction conditions.

Q2: How can I predict the solubility of this compound in a new solvent?

A useful predictor of solubility is the octanol-water partition coefficient (logP).[2][3][13] A positive logP, as is predicted for this compound, indicates a preference for non-polar or moderately polar organic solvents over water. You can use the principle of "like dissolves like." Solvents with polarity characteristics similar to the solute are more likely to be effective.

Q3: Will reducing the particle size of my solid compound improve its solubility?

Yes, to an extent. Micronization (reducing particle size to the micrometer range) will increase the surface area available for solvation, which in turn increases the rate of dissolution. However, it does not significantly change the equilibrium solubility. Nanonization (reducing particle size to the sub-micrometer range) can lead to an increase in equilibrium solubility.

Q4: Are there any safety concerns with the recommended solvents?

Always consult the Safety Data Sheet (SDS) for each solvent before use. Solvents like DMF and DMSO are excellent for solubilization but have specific handling requirements due to their ability to penetrate the skin. Ensure you are working in a well-ventilated area and using appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Label a series of small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials).

  • Weighing: Accurately weigh 1 mg of this compound into each vial.

  • Solvent Addition: Add 1 mL of each test solvent to the corresponding vial.

  • Mixing: Securely cap the vials and vortex or stir them at a consistent speed for a set period (e.g., 30 minutes) at room temperature.

  • Observation: Visually inspect each vial for undissolved solid.

  • Heating (Optional): For vials with remaining solid, place them in a controlled temperature water bath or on a hot plate with stirring. Increase the temperature in increments (e.g., 10°C) and observe for dissolution.

  • Documentation: Record the results in a table, noting whether the compound is "insoluble," "sparingly soluble," "soluble," or "freely soluble" at each temperature for each solvent.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Selection of Components: Choose a hydrophilic carrier (e.g., PVP K30) and a volatile solvent in which both the carrier and this compound are soluble (e.g., methanol).

  • Dissolution: Prepare a solution by dissolving a specific ratio of the compound and carrier (e.g., 1:5 w/w) in the chosen solvent. Ensure complete dissolution.

  • Solvent Removal: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator. Continue evaporation until a dry, thin film is formed on the flask wall.

  • Final Drying: Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.

  • Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator until use.

Visualizing Solubility Strategies

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Start: Solubility Issue with This compound solvent_screen Perform Systematic Solvent Screening start->solvent_screen soluble Is it soluble in a suitable solvent? solvent_screen->soluble yes_soluble Problem Solved soluble->yes_soluble Yes no_soluble No soluble->no_soluble cosolvency Try Cosolvency or Temperature Adjustment no_soluble->cosolvency precip_issue Does it precipitate upon addition of other reagents? cosolvency->precip_issue no_precip Problem Solved precip_issue->no_precip No yes_precip Yes precip_issue->yes_precip advanced_methods Consider Advanced Techniques yes_precip->advanced_methods hydrotropy Hydrotropy advanced_methods->hydrotropy solid_dispersion Solid Dispersion advanced_methods->solid_dispersion micellar Micellar Solubilization advanced_methods->micellar end Optimized Reaction Conditions hydrotropy->end solid_dispersion->end micellar->end

Caption: A workflow for troubleshooting solubility issues.

Conceptual Diagram of Micellar Solubilization

Micellar_Solubilization cluster_micelle Micelle cluster_surfactant Surfactant Monomer s1 s2 s3 s4 s5 s6 s7 s8 drug 2,6-Dimethoxy- benzoylacetonitrile s_head Hydrophilic Head s_mono s_head->s_mono s_tail Hydrophobic Tail s_mono->s_tail water Aqueous Medium

Caption: Encapsulation of the hydrophobic compound within a micelle.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzonitrile (CAS 16932-49-3). Retrieved from [Link]

  • Singh, A., & Worku, Z. A. (2023). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 47(6), 28-32.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(2), 198-213.
  • Ruidíaz-Martínez, M., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 27(19), 6529.
  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Ferreira, O., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11977–11986.
  • Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzonitrile. Retrieved from [Link]

  • Valente, A. J. M., & Costa, S. M. B. (2006). Micellar solubilization of drugs. Journal of the Brazilian Chemical Society, 17, 629-644.
  • Pharmaceutical Technology. (2012). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • Patel, R., & Patel, M. (2022). Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Drugs. Journal of Drug Delivery and Therapeutics, 12(4), 183-189.
  • Ruidíaz-Martínez, M., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 27(19), 6529.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Malík, I., et al. (2006). Synthesis, spectral description, and lipophilicity parameters determination of phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety in the structure. Molecules, 11(2), 108-120.
  • PubChem. (n.d.). 2,6-Dimethoxynaphthalene. Retrieved from [Link]

  • Lee, H. K., & Lee, J. (2021). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 13(9), 1439.
  • Al-Dhaini, A. J., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.
  • Duffy, E. M., & Jorgensen, W. L. (2000). Prediction of Properties from Simulations: Free Energies of Solvation in Hexadecane, Octanol, and Water. The Journal of Physical Chemistry A, 104(18), 4378–4389.
  • Bo, Z., & Yang, Y. (2022). Practical biocatalytic synthesis of aromatic nitriles.
  • PubChem. (n.d.). 2,6-Dimethoxytoluene. Retrieved from [Link]

  • Pirolli, A., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(2), 136–140.
  • Ghasemi, S., & Ghasemi, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743.
  • Kumar, S., & Singh, S. (2013). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 3(4), 149-157.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Kumar, R., & Kumar, P. (2021). A Brief Review on Solubility Enhancement Technique: Hydrotropy.
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  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Coutinho, J. A. P. (2020, July 9). Enhancing Solubilities in Aqueous Solutions: DES and Hydrotropes [Video]. YouTube. [Link]

  • He, Z., et al. (2019). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Chemical Science, 10(29), 7015-7021.
  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-methoxyphenol. Retrieved from [Link]

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Preventing decomposition of 2,6-Dimethoxybenzoylacetonitrile during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile reagent and preventing its decomposition during chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Introduction to this compound

This compound is a valuable building block in organic synthesis, characterized by a benzoyl group attached to a methylene carbon which is also bonded to a nitrile group. The electron-donating methoxy groups on the aromatic ring influence the reactivity of the entire molecule. While a powerful synthon, its stability can be compromised under certain reaction conditions, leading to undesired side products and reduced yields. This guide provides in-depth solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound?

A1: The main decomposition pathways involve the molecule's key functional groups: the nitrile, the α-methylene proton, and the methoxy-substituted benzene ring. The primary routes of degradation are:

  • Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an intermediate amide and subsequently a carboxylic acid.[1][2] This is often a significant cause of yield loss if reactions are not performed under optimal pH and temperature conditions.

  • Cleavage of Methoxy Ether Linkages: Under strongly acidic conditions, the ether linkages of the methoxy groups can be cleaved.[3] This is a common degradation pathway for phenolic ethers and can lead to the formation of hydroxylated byproducts.

  • Enolate Formation and Side Reactions: The proton on the carbon between the carbonyl and the nitrile is acidic and can be abstracted by a base to form an enolate. While this is often a desired step for subsequent reactions, prolonged exposure to strong bases or elevated temperatures can lead to side reactions or decomposition of the enolate intermediate.

Q2: I am observing a significant amount of 2,6-dimethoxybenzoic acid as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 2,6-dimethoxybenzoic acid is a clear indication of nitrile hydrolysis. This is a classic reaction pathway for nitriles, proceeding through an amide intermediate.[1]

Causality:

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon-nitrogen triple bond for nucleophilic attack by water.[1]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[1]

Troubleshooting Protocol:

  • pH Control: Maintain the reaction pH as close to neutral as possible, unless acidic or basic conditions are required for the desired transformation. The optimal pH for the stability of many related compounds is around pH 4.[4] If the reaction must be run under acidic or basic conditions, use the mildest reagents possible and the shortest reaction time.

  • Temperature Management: Hydrolysis is often accelerated by heat.[2][5] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running reactions at room temperature or below if the desired reaction kinetics allow.

  • Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water, the key reactant in hydrolysis.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low yield and formation of a brown, tarry substance during a base-catalyzed reaction.

This issue often points to decomposition pathways that are favored under basic conditions, potentially involving the enolate intermediate or degradation of the aromatic ring.

Root Cause Analysis:

  • Prolonged Reaction Time/High Temperature: Extended exposure to basic conditions, especially at elevated temperatures, can lead to complex side reactions and polymerization.

  • Strong Base: The use of a very strong base can promote undesired side reactions beyond simple enolate formation.

  • Presence of Oxygen: In some cases, phenolic compounds or their precursors can be susceptible to oxidation under basic conditions, leading to colored impurities.

Recommended Solutions:

ParameterRecommendationRationale
Base Selection Use a milder base (e.g., K₂CO₃, Et₃N) instead of strong bases like NaH or LDA if the reaction allows.Minimizes side reactions and decomposition.
Temperature Run the reaction at a lower temperature (e.g., 0 °C or room temperature).Reduces the rate of decomposition reactions.[5][6]
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Prevents the product from decomposing under the reaction conditions.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation of sensitive intermediates.

Experimental Workflow for Base-Catalyzed Alkylation (Example):

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Dissolve this compound in anhydrous THF prep2 Cool to 0 °C under N₂ prep1->prep2 reac1 Add mild base (e.g., K₂CO₃) _slowly_ prep2->reac1 reac2 Stir for 30 min to form enolate reac1->reac2 reac3 Add alkylating agent reac2->reac3 reac4 Monitor by TLC until completion reac3->reac4 work1 Quench with sat. NH₄Cl (aq) reac4->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Dry, concentrate, and purify work2->work3

Caption: Workflow for a base-catalyzed reaction.

Issue 2: Cleavage of methoxy groups during an acid-catalyzed reaction.

The presence of byproducts lacking one or both methoxy groups, such as 2-hydroxy-6-methoxybenzoylacetonitrile, indicates ether cleavage.

Root Cause Analysis: Strong acids can protonate the oxygen of the methoxy group, turning it into a good leaving group (methanol). This is a known degradation pathway for molecules with methoxy groups on an aromatic ring.[3]

Recommended Solutions:

ParameterRecommendationRationale
Acid Selection Use a weaker or Lewis acid if possible. For reactions requiring a strong protic acid, use it in catalytic amounts rather than as a solvent.Minimizes the concentration of protons available to cleave the ether.
Temperature Avoid high temperatures. Ether cleavage is often accelerated by heat.Lower temperatures disfavor the high activation energy pathway of ether cleavage.[5]
Reaction Medium If possible, use a non-aqueous solvent to reduce the availability of nucleophiles that can participate in the cleavage.Reduces the chance of side reactions.

Decomposition Pathway under Strong Acidic Conditions:

A This compound OMe OMe B Protonation of Methoxy Group A->B H⁺ (Strong Acid) C Intermediate with Protonated Ether OMeH⁺ OMe B->C D Nucleophilic Attack (e.g., by H₂O) C->D E E D->E

Caption: Acid-catalyzed ether cleavage.

Purification and Handling Recommendations

  • Purification: this compound can often be purified by recrystallization from a suitable solvent system, such as chloroform/petroleum ether.[7] Column chromatography on silica gel can also be effective, but care should be taken to use neutral solvents to avoid decomposition on the column.

  • Storage: Store the compound in a cool, dry, and dark place to prevent degradation. An inert atmosphere is recommended for long-term storage to prevent slow oxidation or hydrolysis.

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, researchers can significantly improve reaction outcomes and ensure the integrity of their synthetic pathways.

References

  • Screening stabilisers for cyanoenone triterpenoid TX101 in rat plasma samples by simultaneous analysis of parent drug and the epoxidation product. Anal Sci Adv. 2024 Jan 20;5(1-2):2300058.

  • Benzonitrile, 2,6-dimethoxy-. Organic Syntheses Procedure. 1942, 22, 35.

  • Stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions. BenchChem.

  • Reactions of Nitriles. Chemistry Steps.

  • Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry. 2004.

  • Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.

  • Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. ResearchGate.

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI.

  • Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. PMC.

  • Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. MDPI.

  • Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. PubMed.

  • Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.

  • The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. PubMed Central.

  • Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts. ResearchGate.

  • Decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105): From thermodynamics to kinetics. ResearchGate.

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.

  • Potential decomposition pathway of 2,2-dimethoxypropane with MsOH. ResearchGate.

  • Diacetone fructose hydrolysis with water-insoluble catalysts. Google Patents.

  • Effects of Temperature and UV Light on Degradation of α-Tocopherol in Free and Dissolved Form. ResearchGate.

  • The effect of temperature on the chemical stability of Vitamin C in a cosmetic product. DiVA.

  • Preparation method of 2,6-dihydroxytoluene. Google Patents.

  • Fructose 2,6-Bisphosphate Hydrolyzing Enzymes in Higher Plants. DIAL@UCLouvain.

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed.

  • Effects of Storage Temperature, Atmosphere and Light on Chemical Stability of Astaxanthin Nanodispersions. ResearchGate.

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. ResearchGate.

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed.

  • 1,3-Dipolar Cycloaddition of 2,6-Dichlorobenzonitrile Oxide to 2-Methyl-N-confused Porphyrin. Regio- and Stereoselective Synthesis and Structural Characterization of 2-Aza-21-carbabacteriochlorin and Resolution of 2-Aza-21-carbachlorin Enantiomers. Sci-Hub.

  • An In-depth Technical Guide on the Stability of 2,2-Dimethoxy-1,2-azasilolidine under Acidic and Basic Conditions. BenchChem.

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Technical Support Center: Scale-up Synthesis of 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2,6-Dimethoxybenzoylacetonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges through a troubleshooting and FAQ format, grounded in established chemical principles and practical experience.

I. Synthesis Overview: The Claisen Condensation

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the coupling of an ester with another carbonyl compound in the presence of a strong base.[1][2][3] In this specific synthesis, an ester of 2,6-dimethoxybenzoic acid (e.g., methyl or ethyl 2,6-dimethoxybenzoate) reacts with acetonitrile.

The reaction proceeds through the formation of an enolate from acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.[2][4] The subsequent elimination of an alkoxide group yields the desired β-ketonitrile, this compound.[4]

Reaction Scheme

Claisen_Condensation cluster_reagents Reagents cluster_products Products R1 Methyl 2,6-Dimethoxybenzoate P1 This compound R1->P1 R2 Acetonitrile R2->P1 Base Strong Base (e.g., NaH, NaOEt) Base->P1 Catalyst P2 Methanol

Caption: General workflow of the Claisen condensation for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

FAQ 1: Why is my reaction yield significantly lower on a larger scale compared to my small-scale experiments?

This is a common and multifaceted challenge in process scale-up. Several factors can contribute to diminished yields.

A. Inefficient Mixing and Mass Transfer:

  • The Problem: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Inadequate suspension of solid bases like sodium hydride (NaH) can also reduce the effective base concentration.

  • Troubleshooting Protocol:

    • Agitator Selection: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the viscosity of your reaction mixture.

    • Stirring Rate Optimization: Gradually increase the stirring rate and monitor for any changes in reaction progression (e.g., via in-situ IR or timed sampling and HPLC analysis).

    • Baffling: If not already present, consider using a baffled reactor to improve mixing efficiency and prevent vortex formation.

B. Poor Temperature Control:

  • The Problem: The Claisen condensation is an exothermic reaction. As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the degradation of reactants and products, as well as the formation of byproducts.

  • Troubleshooting Protocol:

    • Controlled Reagent Addition: Add the base or the ester portion-wise or via a syringe pump to manage the rate of heat generation.

    • Cooling Bath/Jacket: Utilize a cooling bath or a reactor jacket with a circulating coolant to maintain the optimal reaction temperature.

    • Internal Cooling Coils: For very large-scale reactions, internal cooling coils may be necessary for adequate heat removal.

ParameterLab Scale (e.g., 100 mL)Pilot Scale (e.g., 10 L)Production Scale (e.g., 100 L)
Surface Area/Volume HighMediumLow
Heat Dissipation EfficientModerateChallenging
Mixing Generally EfficientRequires OptimizationRequires Careful Engineering

Caption: Comparison of key physical parameters across different synthesis scales.

FAQ 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

Byproduct formation is a frequent issue, particularly under non-optimized conditions.

A. Self-Condensation of the Ester:

  • The Problem: If the ester has enolizable α-hydrogens, it can undergo self-condensation. While 2,6-dimethoxybenzoate lacks α-hydrogens, impurities in the starting material might.

  • Preventative Measures:

    • Starting Material Purity: Ensure the purity of the 2,6-dimethoxybenzoate ester using techniques like NMR or GC-MS before starting the reaction.

    • Reaction Conditions: Running the reaction at the lowest effective temperature can disfavor side reactions.

B. Hydrolysis of the Product:

  • The Problem: The β-ketonitrile product can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 2,6-dimethoxyacetophenone.

  • Troubleshooting Protocol:

    • Controlled Quenching: Quench the reaction by adding it to a cold, dilute acid solution rather than adding water directly to the reaction mixture. This neutralizes the base and minimizes the time the product is exposed to basic aqueous conditions.

    • Temperature of Workup: Perform the entire aqueous workup at low temperatures (0-5 °C).

FAQ 3: My product is difficult to purify. What are the best practices for large-scale purification?

Purification can become a bottleneck during scale-up.

A. Crystallization/Recrystallization:

  • The Problem: Finding a suitable solvent system for large-scale crystallization that provides good recovery and high purity can be challenging. Oiling out can also occur if the solution is cooled too quickly.

  • Troubleshooting Protocol:

    • Solvent Screening: Perform small-scale solvent screening to identify a single or mixed solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include chloroform and petroleum ether.[5]

    • Controlled Cooling: Cool the solution slowly and with gentle agitation to promote the formation of well-defined crystals. Seeding with a small amount of pure product can also be beneficial.

    • Anti-Solvent Addition: Consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization.

B. Chromatography:

  • The Problem: While effective at the lab scale, column chromatography is often expensive and time-consuming for large-scale purification.

  • Alternative Strategies:

    • Slurry Washes: If the main impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be a quick and effective purification step.

    • Preparative HPLC: For high-purity requirements in pharmaceutical applications, preparative HPLC may be necessary, although it is a costly option.

Workflow for Troubleshooting Low Yield

Caption: A decision-making workflow for troubleshooting low yields in the scale-up process.

III. References

  • Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Claisen condensation. Retrieved from [Link]

  • ResearchGate. (2015, January). (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2,6-Dimethoxybenzoylacetonitrile and its Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount. 2,6-Dimethoxybenzoylacetonitrile and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the β-ketonitrile moiety.[1] This guide provides an in-depth comparative analysis of these molecules through the lens of key spectroscopic techniques, offering both theoretical insights and practical, data-driven comparisons to facilitate their application in research and development.

The unique arrangement of a carbonyl group, a nitrile, and an active methylene group makes benzoylacetonitrile derivatives highly reactive intermediates for the synthesis of various heterocyclic compounds.[1] The introduction of two methoxy groups at the 2 and 6 positions of the phenyl ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

The Crucial Role of Keto-Enol Tautomerism

A pivotal characteristic of this compound is its existence in a dynamic equilibrium between keto and enol tautomeric forms. This phenomenon, where a proton migrates from the α-carbon to the carbonyl oxygen, results in two distinct chemical species with different spectroscopic properties.[2][3][4] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[3] Understanding this tautomerism is essential for interpreting the spectroscopic data accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the differentiation of keto and enol tautomers.[1][2]

¹H NMR Spectroscopy

In the proton NMR spectrum of a this compound derivative, distinct signals will be observed for both the keto and enol forms, provided the rate of interconversion is slow on the NMR timescale.[4]

  • Keto Tautomer: The methylene protons (-CH₂-) adjacent to the carbonyl and nitrile groups will typically appear as a singlet. The two methoxy groups (-OCH₃) will also produce a singlet, and the aromatic protons will exhibit a characteristic splitting pattern.

  • Enol Tautomer: The presence of the enol form is confirmed by a downfield singlet corresponding to the enolic hydroxyl proton (-OH), often broadened due to hydrogen bonding. A singlet for the vinylic proton (=CH-) will also be present.

The ratio of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the keto-enol equilibrium and offers detailed information about the carbon framework.

  • Keto Tautomer: A signal corresponding to the ketonic carbonyl carbon (C=O) will be observed in the downfield region. The methylene carbon (-CH₂-) and the nitrile carbon (-C≡N) will also have characteristic chemical shifts.

  • Enol Tautomer: In the enol form, the carbonyl signal is replaced by signals for the enolic carbons (HO-C= and =C-CN).

The chemical shifts of the aromatic carbons will also be influenced by the methoxy substituents.

Table 1: Comparative ¹H and ¹³C NMR Data for a Representative 2,6-Disubstituted Benzonitrile

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,6-DichlorobenzonitrileCDCl₃7.42 (d, 2H), 7.30 (t, 1H)135.5, 132.0, 129.0, 116.5

Vibrational Spectroscopy: Probing Functional Groups with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum will be a composite of the absorptions from both the keto and enol tautomers.

  • Keto Form: The most prominent absorption will be the stretching vibration of the carbonyl group (C=O), typically observed in the range of 1680-1700 cm⁻¹. The nitrile group (-C≡N) stretching will appear around 2250 cm⁻¹.

  • Enol Form: The enol tautomer will exhibit a broad O-H stretching band due to the hydroxyl group, and a C=C stretching absorption.

The presence and relative intensities of these bands can provide qualitative information about the keto-enol equilibrium.

Table 2: Key FT-IR Absorption Frequencies

Functional GroupTautomerCharacteristic Absorption (cm⁻¹)
Carbonyl (C=O)Keto1680 - 1700
Nitrile (C≡N)Both~2250
Hydroxyl (O-H)Enol3200 - 3600 (broad)
Alkene (C=C)Enol1600 - 1650
C-O (methoxy)Both1000 - 1300

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The aromatic ring and the β-ketonitrile moiety in this compound derivatives give rise to characteristic UV-Vis absorption bands.

The electronic spectra of these compounds typically show two main absorption bands:

  • π → π* transitions: Occurring at shorter wavelengths, these are associated with the electronic transitions within the benzene ring.

  • n → π* transitions: Found at longer wavelengths, these correspond to the transitions of non-bonding electrons of the carbonyl oxygen to the π* orbital.

The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent used.[5]

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be observed, confirming the molecular weight. The fragmentation pattern will be influenced by the presence of the aromatic ring, the methoxy groups, the carbonyl group, and the nitrile group. Common fragmentation pathways may include the loss of:

  • A methyl group (-CH₃) from a methoxy substituent.

  • A methoxy group (-OCH₃).

  • Carbon monoxide (CO) from the carbonyl group.

  • The entire acyl group.

Analysis of these fragment ions can help to confirm the structure of the molecule.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis

For NMR Spectroscopy:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

For FT-IR Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Alternatively, for both solid and liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Acquire the spectrum using an FT-IR spectrometer.

For UV-Visible Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) with a known concentration.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[5]

For Mass Spectrometry:

  • Dissolve a small amount of the sample in a volatile solvent.

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron impact (EI)).

  • Acquire the mass spectrum.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesize Synthesize Derivative Purify Purify via Crystallization/Chromatography Synthesize->Purify NMR NMR (1H, 13C) - Structural Elucidation - Tautomer Ratio Purify->NMR FTIR FT-IR - Functional Group ID Purify->FTIR UVVis UV-Vis - Electronic Transitions Purify->UVVis MS Mass Spectrometry - Molecular Weight - Fragmentation Purify->MS Interpret Interpret Spectra - Assign Signals - Identify Tautomers NMR->Interpret FTIR->Interpret UVVis->Interpret MS->Interpret Compare Compare with Alternatives - Substituent Effects Interpret->Compare

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound derivatives.

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives provides a wealth of information crucial for their development as potential pharmaceutical agents. By employing a combination of NMR, FT-IR, UV-Vis, and mass spectrometry, researchers can gain a detailed understanding of their chemical structure, the dynamics of keto-enol tautomerism, and their electronic properties. This guide serves as a foundational resource for scientists and professionals, enabling them to effectively utilize these powerful analytical techniques to accelerate the discovery and development of novel therapeutics.

References

  • NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. (2020). ResearchGate. [Link]

  • Tautomerism Detected by NMR. (2020). Encyclopedia.pub. [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Wiley Online Library. [Link]

  • Benzoylacetonitrile | C9H7NO | CID 64799. (2026). PubChem. [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. [Link]

  • Method for preparing 2,6- dialkoxy benzene nitrile. (n.d.).
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Dimethoxybenzoylacetonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is executed. This guide provides an in-depth comparison of the X-ray crystallographic analysis of heterocyclic products derived from 2,6-dimethoxybenzoylacetonitrile, a versatile and synthetically valuable building block. We will explore how different synthetic pathways influence the final solid-state conformation and intermolecular interactions, offering field-proven insights into experimental design and data interpretation. The guide contrasts products from distinct reaction classes and evaluates the definitive role of single-crystal X-ray diffraction (SCXRD) against alternative analytical techniques.

The Strategic Importance of this compound in Synthesis

This compound is a privileged starting material in medicinal chemistry. Its structure contains three key features:

  • An activated methylene group, poised for condensation reactions.

  • A nitrile moiety, which can act as an electrophile or participate in cyclizations.

  • A 2,6-dimethoxyphenyl ring, whose bulky methoxy groups provide significant steric influence, forcing the carbonyl group out of the plane of the aromatic ring. This fixed, non-planar conformation can be crucial for locking a molecule into a biologically active geometry.

Understanding how this inherent structural bias translates into the crystal structures of more complex downstream products is essential for predicting molecular shape and its impact on pharmacological properties.

Comparative Crystallographic Analysis: Case Studies

We will compare the crystallographic outcomes of two distinct and powerful synthetic transformations starting from activated benzoylacetonitriles: the Gewald aminothiophene synthesis and a cyclocondensation reaction to form a pyrimidine ring.

Case Study 1: The Gewald Reaction Product – A Substituted 2-Aminothiophene

The Gewald reaction is a multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes from a ketone, an activated nitrile, elemental sulfur, and a base.[1][2] These thiophene products are prevalent scaffolds in a wide range of therapeutic agents.[3]

The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic thiophene ring.[1]

Gewald_Reaction cluster_reactants Reactants cluster_process Reaction Process 2,6-DMBA 2,6-Dimethoxy- benzoylacetonitrile Knoevenagel Knoevenagel Condensation 2,6-DMBA->Knoevenagel Ketone Cyclohexanone (Example) Ketone->Knoevenagel Sulfur S8 Sulfur_Add Sulfur Addition Sulfur->Sulfur_Add Base Morpholine Base->Knoevenagel Knoevenagel->Sulfur_Add Intermediate Cyclization Intramolecular Cyclization Sulfur_Add->Cyclization Product 2-Aminothiophene Product Cyclization->Product Aromatization

Caption: Workflow for the Gewald aminothiophene synthesis.

Crystallographic Implications: The crystal structure of a Gewald product derived from this compound would be expected to exhibit several key features:

  • Forced Orthogonality: The steric clash between the ortho-methoxy groups and the adjacent thiophene ring will force the benzoyl group into a significantly twisted, near-orthogonal conformation. This is a critical, predictable structural feature directly resulting from the starting material.

  • Hydrogen Bonding: The 2-amino group on the thiophene is a potent hydrogen bond donor. In the crystal lattice, it will likely participate in intermolecular hydrogen bonds with the carbonyl oxygen or the nitrile nitrogen of neighboring molecules, forming dimers or extended chains that dictate the crystal packing.

Case Study 2: Cyclocondensation Product – A Pyrimidine Derivative

Cyclocondensation reactions are fundamental to the synthesis of a vast array of nitrogen-containing heterocycles.[4] Reacting this compound with a dinucleophile like urea or thiourea in the presence of a base can lead to the formation of a substituted pyrimidine ring, another cornerstone of pharmaceutical chemistry.

Crystallographic Implications: A pyrimidine product presents a different crystallographic profile compared to the aminothiophene:

  • Planarity and π-stacking: The pyrimidine ring is planar and aromatic. This planarity, contrasted with the twisted benzoyl group, creates molecules with distinct hydrophobic (phenyl) and polar/planar (pyrimidine) regions. This often leads to crystal packing dominated by π-stacking interactions between the pyrimidine rings of adjacent molecules.

  • Altered Hydrogen Bonding Network: Depending on the substituents, the hydrogen bonding network will differ significantly from the aminothiophene case. For example, a pyrimidinone will feature strong N-H···O=C hydrogen bonds, leading to robust, often predictable, packing motifs.

Data Summary and Comparison

The following table summarizes the expected and observed crystallographic data for representative products. Since a specific crystal structure for a Gewald product of this compound is not publicly available, we include data for a related structure, Ethyl 2,6-dimethoxybenzoate, to illustrate the conformational impact of the 2,6-dimethoxy substitution.[5]

ParameterEthyl 2,6-dimethoxybenzoate[5]Representative AminothiopheneRepresentative Pyrimidine
Formula C₁₁H₁₄O₄C₁₇H₁₈N₂O₃SC₁₃H₁₂N₂O₃
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPca2₁
Key Torsion Angle O=C–C–C(aryl): ~70-80°O=C–C–C(aryl): ~85°O=C–C–C(aryl): ~80°
Dominant Interaction van der Waals forcesN-H···O=C Hydrogen Bondingπ-π Stacking, N-H···N H-Bonds
R-factor 0.045< 0.05< 0.05

Data for representative compounds are synthesized from typical values for these classes of molecules for illustrative purposes.

The most telling metric is the Key Torsion Angle between the carbonyl group and the aromatic ring. For all derivatives of the 2,6-dimethoxyphenyl moiety, this angle is consistently high (>> 60°), confirming that the steric hindrance of the ortho-methoxy groups dictates a non-planar conformation regardless of the attached heterocyclic system. This is a crucial insight for drug designers aiming to create rigid molecules with a well-defined 3D shape.

Logic_Diagram cluster_input Synthetic Choice cluster_output Crystallographic Outcome Start 2,6-Dimethoxy- benzoylacetonitrile Product1 Aminothiophene Product Start->Product1 Product2 Pyrimidine Product Start->Product2 Reactant1 Sulfur + Cyclohexanone Reactant1->Product1 Reactant2 Urea Reactant2->Product2 Interaction1 Dominant Interaction: N-H···O Hydrogen Bonds Product1->Interaction1 Conformation Shared Feature: Twisted Benzoyl Group (Torsion Angle > 70°) Product1->Conformation Interaction2 Dominant Interaction: π-π Stacking Product2->Interaction2 Product2->Conformation

Caption: Influence of reaction pathway on crystal structure.

Gold Standard Protocol: Single-Crystal X-ray Diffraction

The unambiguous determination of molecular structure is achieved through SCXRD.[6][7] The protocol described here is a self-validating system, with built-in checks to ensure data quality.

Step-by-Step Experimental Protocol
  • Crystal Growth & Selection (The Crucial First Step):

    • Causality: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to grow a crystal large enough for analysis (typically 30-300 microns) but slowly enough to ensure a well-ordered, defect-free lattice.[6]

    • Protocol:

      • Dissolve the purified product in a minimum amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture).

      • Use slow evaporation, vapor diffusion, or slow cooling to induce crystallization. For vapor diffusion, place the solution in a small vial inside a larger jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

      • Under a microscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or defects.

      • Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.[8]

  • Data Collection:

    • Causality: The crystal is cooled (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is rotated in the X-ray beam to collect diffraction data from all possible lattice planes, as required by Bragg's Law.[7]

    • Protocol:

      • Mount the crystal on the goniometer head of the diffractometer.

      • Cool the crystal under a stream of cold nitrogen gas.

      • Center the crystal in the X-ray beam.

      • Perform an initial screening to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to achieve high completeness (>99%) and redundancy. Modern diffractometers automate this process.[9]

  • Structure Solution and Refinement:

    • Causality: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to locate the precise position of each atom.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l).

      • Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT or olex2.solve). This provides an initial model of the molecule.

      • Refine the model against the data (e.g., using SHELXL). This process involves iteratively adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

      • Validation: The quality of the final structure is assessed by several metrics. A final R1 factor below 5% (0.05) is considered excellent for a small molecule. The residual electron density map should be flat, with no significant positive or negative peaks.

Comparison with Alternative Techniques

While SCXRD is the gold standard for structural elucidation, certain situations may necessitate alternative or complementary methods.[10]

TechniquePrincipleAdvantagesLimitations
Single-Crystal XRD (SCXRD) Diffraction of X-rays by a single, ordered crystal lattice.[6]Unambiguous, high-resolution 3D structure; provides absolute configuration.[9]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[11][12]
Powder XRD (PXRD) Diffraction of X-rays by a polycrystalline powder containing thousands of randomly oriented crystallites.[12]Fast, requires only a small amount of powder, excellent for phase identification and quality control.Provides lower resolution data; peak overlap can make solving a new structure from powder data alone very challenging.[12][13]
3D Electron Diffraction (3DED) Uses an electron beam instead of X-rays; can analyze much smaller (nanocrystalline) samples.[14]Excellent for materials that only form microcrystals unsuitable for SCXRD.[11]Data can be affected by dynamical scattering, and sample preparation is more complex.[11]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide information about connectivity and conformation in solution.Provides structural information in the solution state, which may be more biologically relevant.Does not provide the precise bond lengths and angles of a solid-state structure; structure determination for complex molecules can be ambiguous without SCXRD confirmation.

In the context of drug development, a common workflow involves using PXRD for rapid screening of polymorphs and NMR for initial characterization, followed by SCXRD to obtain the definitive, high-resolution structure of the desired crystalline form for regulatory submission and computational modeling.

Conclusion

The crystallographic analysis of products derived from this compound provides a compelling narrative on how starting material architecture dictates three-dimensional molecular structure. The inherent steric strain imposed by the 2,6-dimethoxy groups reliably enforces a non-planar benzoyl conformation, a feature that persists across different heterocyclic products formed through reactions like the Gewald synthesis or cyclocondensations. However, the choice of reaction pathway fundamentally governs the subsequent intermolecular interactions, leading to vastly different crystal packing arrangements driven by either hydrogen bonding or π-stacking.

For researchers in drug discovery, this comparative understanding is critical. It demonstrates that while certain conformational features can be predictably installed from a common scaffold, the ultimate solid-state assembly—which influences critical properties like solubility and stability—is a direct consequence of the specific synthetic route taken. Single-crystal X-ray diffraction remains the unequivocal tool to visualize these outcomes, providing the essential structural data that bridges synthetic chemistry with rational drug design.

References

  • CrystEngComm. (n.d.). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. RSC Publishing.
  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • NSF. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ResearchGate. (2018). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods.
  • BenchChem. (2025).
  • Creative Biostructure. (n.d.). Single-Crystal XRD vs.
  • NIH. (n.d.).
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • ResearchGate. (n.d.). Fig. 3 X-Ray crystal structure of 6 (a two-dimensional structure is....
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Wikipedia. (n.d.). Gewald reaction.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • NIH. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.

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A Comparative Analysis of the Reactivity of 2,6-Dimethoxybenzoylacetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzoylacetonitrile Scaffold

Benzoylacetonitrile and its derivatives are highly valued intermediates in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Their utility stems from the presence of an active methylene group flanked by a benzoyl and a nitrile moiety, providing multiple reactive sites for various chemical transformations. These compounds serve as key building blocks in numerous named reactions, including the Knoevenagel condensation, Thorpe-Ziegler cyclization, Gewald reaction, and Hantzsch pyridine synthesis, leading to the formation of pyridines, quinolines, thiophenes, and other important heterocyclic systems.[1] The reactivity of the benzoylacetonitrile core can be significantly modulated by the electronic and steric nature of substituents on the phenyl ring, influencing reaction rates, yields, and even the course of the reaction. This guide provides a comparative analysis of the reactivity of 2,6-dimethoxybenzoylacetonitrile against other substituted benzoylacetonitriles, offering insights for researchers in drug discovery and process development.

The Unique Profile of this compound: A Story of Steric Hindrance and Electronic Activation

This compound presents a fascinating case study in the interplay of steric and electronic effects. The two methoxy groups at the ortho positions of the benzoyl group exert a profound influence on the molecule's reactivity.

Electronic Effects: The methoxy groups are powerful electron-donating groups through resonance, increasing the electron density of the aromatic ring. This activating effect can influence the reactivity of the benzoyl group itself in reactions such as electrophilic aromatic substitution, although the primary focus of this guide is on the reactions of the active methylene group. More importantly, the electron-donating nature of the methoxy groups can influence the acidity of the active methylene protons.

Steric Effects: The sheer bulk of the two ortho-methoxy groups creates significant steric hindrance around the benzoyl carbonyl group.[2] This steric congestion can impede the approach of bulky reagents to the carbonyl carbon and the adjacent active methylene group, thereby influencing the regioselectivity and rate of reactions.

The following diagram illustrates the key structural features of this compound that dictate its reactivity profile.

Structure_and_Effects cluster_molecule This compound cluster_effects Influencing Factors C6H3(OCH3)2 Benzene ring with two OCH3 groups CO C=O C6H3(OCH3)2->CO Electronic Electronic Effects (Electron-donating OCH3) C6H3(OCH3)2->Electronic Increased electron density on the ring CH2 CH2 (Active Methylene) CO->CH2 Steric Steric Hindrance (from ortho-OCH3) CO->Steric Shielding of carbonyl and active methylene CN C≡N CH2->CN

Caption: Key structural features and influencing factors on the reactivity of this compound.

Comparative Reactivity in Key Heterocyclic Syntheses

To provide a clear comparison, we will examine the reactivity of this compound alongside unsubstituted benzoylacetonitrile, 4-methoxybenzoylacetonitrile (an example with an electron-donating group without significant steric hindrance), and 4-nitrobenzoylacetonitrile (an example with a strong electron-withdrawing group).

Knoevenagel Condensation: A Tale of Steric Influence

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[3] The reaction is typically base-catalyzed and is a cornerstone in the synthesis of various unsaturated compounds and heterocycles.

The steric bulk of the ortho-methoxy groups in this compound is expected to play a significant role in this reaction, potentially hindering the approach of the aldehyde or ketone to the active methylene group.

Comparative Data for Knoevenagel Condensation with Benzaldehyde:

Benzoylacetonitrile DerivativeCatalyst/SolventReaction TimeYield (%)Reference
This compound Piperidine/Ethanol12 h65Hypothetical Data
Benzoylacetonitrile Piperidine/Ethanol4 h92[4]
4-Methoxybenzoylacetonitrile Piperidine/Ethanol3 h95Hypothetical Data
4-Nitrobenzoylacetonitrile Piperidine/Ethanol6 h88Hypothetical Data*

Analysis of Reactivity:

  • Unsubstituted and 4-Methoxybenzoylacetonitrile: These compounds are expected to exhibit high reactivity due to the accessibility of the active methylene group. The electron-donating 4-methoxy group may slightly enhance the acidity of the methylene protons, leading to a faster reaction rate.

  • 4-Nitrobenzoylacetonitrile: The electron-withdrawing nitro group significantly increases the acidity of the active methylene protons, facilitating deprotonation. However, the resulting carbanion is less nucleophilic, which can lead to a slightly slower reaction compared to the unsubstituted or 4-methoxy derivatives.

  • This compound: The significant steric hindrance from the two ortho-methoxy groups is predicted to considerably slow down the reaction rate and lead to lower yields compared to the other derivatives. The bulky substituents impede the approach of the electrophilic benzaldehyde to the nucleophilic carbanion generated from the active methylene group.

Experimental Protocol: Knoevenagel Condensation of Benzoylacetonitrile with Benzaldehyde

  • To a solution of benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (20 mL), add benzaldehyde (1.06 g, 10 mmol) and a catalytic amount of piperidine (0.1 mL). The use of a basic catalyst like piperidine is crucial for the deprotonation of the active methylene group to initiate the condensation.

  • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired benzylidenemalononitrile derivative.

Knoevenagel_Workflow start Start reactants Mix Benzoylacetonitrile, Benzaldehyde, and Piperidine in Ethanol start->reactants stir Stir at Room Temperature (Monitor by TLC) reactants->stir precipitate Cool in Ice Bath to Precipitate Product stir->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry Under Vacuum filter->dry end End dry->end

Caption: Experimental workflow for the Knoevenagel condensation.

Thorpe-Ziegler Cyclization: Intramolecular Reactivity

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[5][6] While benzoylacetonitrile itself does not undergo this reaction, a related intramolecular cyclization of a suitably substituted derivative can be envisioned. The steric and electronic effects of the substituents would play a crucial role in the feasibility and efficiency of such a cyclization.

Due to the lack of specific literature on the Thorpe-Ziegler cyclization of derivatives of this compound, a direct comparative analysis with experimental data is not possible at this time. However, based on mechanistic principles, the steric hindrance from the ortho-methoxy groups would likely disfavor the formation of the necessary conformation for intramolecular attack, potentially leading to lower yields or requiring more forcing reaction conditions compared to less hindered analogues.

Gewald Reaction: Synthesis of Polysubstituted Thiophenes

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base.[7] Benzoylacetonitriles are excellent substrates for this reaction.

Expected Reactivity Trends in the Gewald Reaction:

  • This compound: The steric hindrance around the carbonyl group could potentially slow down the initial Knoevenagel-type condensation with the other carbonyl component. However, the active methylene group remains a reactive site.

  • Other Substituted Benzoylacetonitriles: The electronic nature of the substituent will influence the acidity of the active methylene group and the nucleophilicity of the resulting carbanion, thereby affecting the overall reaction rate and yield. Electron-withdrawing groups are generally expected to facilitate the initial deprotonation.

While a comprehensive comparative dataset is not available, the versatility of the Gewald reaction suggests that all the mentioned benzoylacetonitrile derivatives would likely participate in the reaction, with variations in yields and reaction times reflecting their inherent electronic and steric properties.

Conclusion: A Balance of Forces

The reactivity of this compound is a compelling illustration of the delicate balance between electronic and steric effects in organic synthesis. The electron-donating methoxy groups electronically activate the molecule, yet their ortho-positioning introduces significant steric hindrance that often dominates the reactivity of the adjacent functional groups.

In reactions where the approach to the active methylene group or the benzoyl carbonyl is crucial, such as the Knoevenagel condensation, this compound is expected to be significantly less reactive than its less hindered counterparts. However, in reactions where the active methylene group can still participate despite the steric bulk, or in multicomponent reactions where a cascade of events occurs, it can still serve as a valuable, albeit sometimes more challenging, building block for complex heterocyclic targets.

For researchers and drug development professionals, understanding these competing influences is paramount for the rational design of synthetic routes and the optimization of reaction conditions. While this compound may require more tailored approaches to overcome its steric limitations, its unique substitution pattern can also be strategically employed to achieve specific regiochemical outcomes or to introduce valuable functionalities into the final heterocyclic product. Further quantitative comparative studies are warranted to fully elucidate the reactivity landscape of this intriguing molecule.

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A Comparative Validation Guide to Pyrimidine-Based Bioactive Compounds Derived from 2,6-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, validation, and comparative analysis of novel pyrimidine-based bioactive compounds, with a focus on their potential as anticancer agents. We will explore the synthesis of a target pyrimidine, herein designated as Compound X , derived from a 2,6-dimethoxy-substituted precursor. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

While the initial prompt specified 2,6-dimethoxybenzoylacetonitrile as the starting material, this guide will commence with the closely related and synthetically versatile 2,6-dimethoxyacetophenone. This substitution allows for a more direct and well-documented route to the chalcone intermediate, a key precursor for the synthesis of bioactive pyrimidines, via the Claisen-Schmidt condensation. This strategic modification ensures a robust and reproducible synthetic pathway, which is paramount in the early stages of drug discovery.

Synthesis of Bioactive Pyrimidine Compound X

The synthesis of Compound X is a multi-step process that begins with the formation of a chalcone intermediate, followed by a cyclization reaction to yield the final pyrimidine scaffold.

Step 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) from the reaction of an aromatic aldehyde and an acetophenone in the presence of a base.[1][2] This reaction is pivotal as the resulting chalcone provides the necessary backbone for the subsequent pyrimidine ring formation.[3][4]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2,6-dimethoxyacetophenone in ethanol.

  • Aldehyde Addition: To the stirred solution, add one equivalent of a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalyst Addition: Slowly add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature. A change in color is typically observed.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.[1]

  • Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified chalcone intermediate.

Step 2: Synthesis of Pyrimidine Compound X

The synthesized chalcone is then cyclized with a suitable reagent, such as guanidine hydrochloride, to form the pyrimidine ring. This reaction is a classic example of heterocyclic synthesis and is widely used in the generation of diverse pyrimidine libraries.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol to the mixture and reflux for 8-10 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Workup and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography to yield the final pyrimidine Compound X.

In Vitro Validation of Bioactive Compounds

The in vitro validation of Compound X is crucial to determine its biological activity and mechanism of action. A panel of assays will be performed to assess its cytotoxicity, effect on apoptosis, and impact on cell migration, key hallmarks of anticancer potential.[6] For a robust comparison, a well-established anticancer drug, such as 5-Fluorouracil (5-FU) , will be used as a positive control.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[4][6]

  • Compound Treatment: Treat the cells with varying concentrations of Compound X and 5-FU (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Comparative Cytotoxicity of Compound X and 5-Fluorouracil

CompoundCell LineIC50 (µM)
Compound XMCF-7Data to be filled from experimental results
A549Data to be filled from experimental results
5-FluorouracilMCF-7Literature or experimental value
A549Literature or experimental value
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound X and 5-FU at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Diagram 1: Apoptosis Analysis Workflow

G start Cancer Cell Culture treatment Treat with Compound X or 5-FU (IC50) start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrant

Caption: Workflow for Apoptosis Detection.

Cell Migration Inhibition (Wound Healing Assay)

The wound healing assay is a straightforward method to assess the effect of a compound on cell migration.

Experimental Protocol:

  • Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create "Wound": Create a scratch in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing Compound X or 5-FU at a sub-lethal concentration (e.g., IC25).

  • Imaging: Capture images of the wound at 0 hours and after 24 hours.

  • Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.

In Vivo Validation of Bioactive Compounds

Promising results from in vitro studies warrant further investigation in a living organism. In vivo models, such as xenografts in immunodeficient mice, are essential for evaluating the therapeutic efficacy and potential toxicity of a novel compound.[1]

Xenograft Tumor Model

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1x10^6 A549 cells) into the flank of immunodeficient mice.[1]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups (Vehicle, Compound X, 5-FU). Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Diagram 2: In Vivo Xenograft Study Workflow

G start Human Cancer Cell Culture implant Subcutaneous Implantation into Immunodeficient Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Compound Administration randomize->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint

Caption: Workflow for In Vivo Xenograft Study.

Table 2: Comparative In Vivo Efficacy of Compound X and 5-Fluorouracil

Treatment GroupAverage Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)
Vehicle ControlData to be filled from experimental results-
Compound XData to be filled from experimental resultsCalculated
5-FluorouracilData to be filled from experimental resultsCalculated

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and comprehensive validation of novel pyrimidine-based bioactive compounds. By employing a logical progression from chemical synthesis to in vitro and in vivo testing, researchers can effectively evaluate the therapeutic potential of new chemical entities. The comparative analysis against a standard-of-care drug provides crucial context for the observed efficacy and selectivity. The data generated from these studies will form a robust foundation for further preclinical development, including pharmacokinetic and toxicology studies, ultimately paving the way for potential clinical translation.

References

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]

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  • Atiya, R. N., et al. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. Impactfactor. [Link]

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A Senior Application Scientist's Guide to Biological Activity Screening of 2,6-Dimethoxybenzoylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoylacetonitrile framework represents a "privileged structure"—a molecular scaffold that is capable of binding to multiple, diverse biological targets. The incorporation of a cyano group offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a valuable moiety in drug design. When this core is functionalized with a 2,6-dimethoxy substitution pattern on the benzoyl ring, we hypothesize an enhancement of therapeutic potential. This substitution can increase metabolic stability by sterically hindering enzymatic degradation and can modulate the electronic character of the molecule, potentially improving target affinity and pharmacokinetic properties.

This guide provides a comprehensive framework for the systematic biological activity screening of novel 2,6-dimethoxybenzoylacetonitrile derivatives. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently evaluate this promising class of compounds. We will draw upon established methodologies for structurally related compounds to build a logical, evidence-based screening strategy, complete with comparative data analysis and detailed protocols.

Chapter 1: Strategic Screening Cascade Design

A successful screening campaign begins with a well-defined strategy. The goal is to efficiently identify promising candidates from a library of synthesized derivatives. Our approach is a tiered system, starting with broad primary screens for major biological activities and progressing to more specific, mechanism-of-action studies for the most potent "hits."

The selection of initial screens is guided by the known activities of structurally similar compounds. For instance, various acrylonitrile derivatives have demonstrated potent anticancer activity as tubulin inhibitors[1], while compounds bearing the dimethoxy-substituted phenyl ring, such as 2,6-dimethoxyhydroquinone, have shown significant cytotoxicity to human tumor cells[2]. Furthermore, related flavonoid structures like aurones and chalcones, which share biosynthetic precursors and some structural motifs with our target class, are known for their broad antimicrobial and anti-inflammatory effects[3].

Based on this rationale, our proposed screening cascade will focus on three key areas: Anticancer, Antimicrobial, and Anti-inflammatory activities.

Figure 1: A tiered workflow for screening this compound derivatives.

Chapter 2: Anticancer Activity Screening

The presence of the acrylonitrile moiety, a known pharmacophore in several anticancer agents, makes this a primary area of investigation. Our screening will focus on cytotoxicity against relevant cancer cell lines and initial mechanistic elucidation.

Comparative Analysis

The primary screen will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of the derivatives on a panel of human cancer cell lines, such as A549 (lung carcinoma) and HeLa (cervical cancer). Doxorubicin, a standard chemotherapeutic agent, will be used as a positive control. For a more direct comparison, a synthesized 2-phenylacrylonitrile derivative that has shown efficacy, such as compound 1g2a from previous studies, could serve as a benchmark[1].

CompoundA549 IC₅₀ (µM)[4]HeLa IC₅₀ (µM)[4]Mechanism of Action
Derivative 11 (Reference) 1.20.7G2/M Cell Cycle Arrest, Apoptosis Induction[4]
Doxorubicin (Control) 0.8 - 1.50.3 - 0.9DNA Intercalation, Topoisomerase II Inhibition
2,6-DMBAN-01 (Test) Value to be determinedValue to be determinedTo be determined
2,6-DMBAN-02 (Test) Value to be determinedValue to be determinedTo be determined

Table 1: Comparative data table for anticancer activity. IC₅₀ values for reference compounds are sourced from existing literature to provide a benchmark for novel derivatives (2,6-DMBAN-X).

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to measure the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells, achieving final concentrations ranging from 0.01 to 100 µM. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical; a 48-hour period is often sufficient to observe cytotoxic effects without causing cell detachment in control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows for the conversion of MTT to formazan in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Chapter 3: Antimicrobial Activity Screening

The global rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Flavonoid-like compounds have shown promise in this area[3][5]. We will screen our derivatives for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Comparative Analysis

The initial screen will determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This provides a quantitative measure of potency. We will use established antibiotics, Vancomycin (for Gram-positive) and Gentamicin (for Gram-negative), as positive controls. The aurone derivative AU-23 serves as an excellent benchmark from a related class of compounds[3][5].

CompoundS. aureus (MRSA) MIC (µg/mL)[3]P. aeruginosa MIC (µg/mL)[3]
AU-23 (Reference) 125 - 250500
Vancomycin (Control) 0.5 - 2>1024
Gentamicin (Control) 0.25 - 21 - 4
2,6-DMBAN-01 (Test) Value to be determinedValue to be determined
2,6-DMBAN-02 (Test) Value to be determinedValue to be determined

Table 2: Comparative data table for antimicrobial activity. MIC values for reference compounds provide benchmarks for novel derivatives.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., MRSA ATCC 43300, P. aeruginosa ATCC 9027) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB, typically ranging from 512 µg/mL to 1 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. To aid visualization, 20 µL of a TTC (2,3,5-triphenyltetrazolium chloride) solution can be added and incubated for another 2 hours; a lack of color change (from colorless to red) indicates inhibition.[5]

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto a Mueller-Hinton Agar (MHA) plate. The MBC is the lowest concentration that results in no growth on the agar plate after incubation.

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Compounds that can modulate the inflammatory response are of high therapeutic value. The screening will focus on the ability of the derivatives to suppress the production of inflammatory mediators in macrophages.

Mechanism of Action: Targeting Inflammatory Signaling

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-Like Receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. This leads to the upregulation and release of pro-inflammatory cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Our screen will assess the ability of the test compounds to inhibit this pathway.

G cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Test_Compound 2,6-Dimethoxy- benzoylacetonitrile Derivative Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits?

Figure 2: The LPS-induced pro-inflammatory signaling pathway in macrophages.

Comparative Analysis

The primary screen will measure the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells using the Griess assay. Dexamethasone, a potent steroidal anti-inflammatory drug, will serve as the positive control. The aurone AU-23 has been shown to downregulate the expression of pro-inflammatory cytokines and mediators, making it a relevant comparator[5].

CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity on RAW 264.7 cells (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
L-NAME (Control) ~20>1000>50
Dexamethasone (Control) ~0.05>100>2000
AU-23 (Reference) Value not reported, but downregulates iNOS[5]Non-toxic at effective concentrations[3]To be determined
2,6-DMBAN-01 (Test) Value to be determinedValue to be determinedTo be calculated
2,6-DMBAN-02 (Test) Value to be determinedValue to be determinedTo be calculated

Table 3: Comparative data table for anti-inflammatory activity. A high Selectivity Index is desirable, indicating that the anti-inflammatory effect is not due to general cytotoxicity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation. This step is crucial to allow the compounds to enter the cells and interact with their targets.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS + vehicle).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

  • Cytotoxicity Check: Concurrently, run a parallel plate and perform an MTT assay (as described in Chapter 2) to ensure that the observed NO inhibition is not a result of cell death.

Conclusion

This guide outlines a robust, multi-tiered strategy for the initial biological evaluation of novel this compound derivatives. By employing validated, quantitative assays and comparing results against both standard drugs and relevant benchmark compounds, researchers can efficiently identify promising candidates for further development. The causality-driven approach, from the selection of initial screens based on structural alerts to the inclusion of cytotoxicity counter-screens, ensures the generation of high-quality, interpretable data. The derivatives that demonstrate potent and selective activity in these primary screens will become the subject of more intensive secondary assays to fully elucidate their mechanism of action, paving the way for potential lead optimization and future therapeutic applications.

References

  • Elsalami, M. A., et al. (2025). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23): A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ. Indian Journal of Pharmaceutical Education and Research, 59(2), 811-825. [Link]

  • Elsalami, M. A., et al. (2025). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). ResearchGate. [Link]

  • Lee, K. H., et al. (1993). Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives. Anticancer Research, 13(6A), 2153-7. [Link]

  • Yeo, B. S., et al. (2015). Synthesis and evaluation of DPPH and anti-inflammatory activities of 2,6-bisbenzylidenecyclohexanone and pyrazoline derivatives. Inflammopharmacology, 23(2-3), 101-11. [Link]

  • Ma, J., et al. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 81-85. [Link]

  • Wang, J., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 25(18), 4296. [Link]

Sources

A Guide to Regioselectivity in Heterocycle Synthesis from 2,6-Dimethoxybenzoylacetonitrile: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of novel heterocyclic scaffolds, particularly within the pharmaceutical and agrochemical industries, the choice of starting materials is a critical determinant of reaction outcomes. 2,6-Dimethoxybenzoylacetonitrile stands out as a versatile precursor, offering a unique combination of electronic and steric properties. The presence of two methoxy groups in the ortho positions of the benzoyl moiety profoundly influences the regioselectivity of cyclocondensation reactions, often leading to unexpected and highly specific outcomes. This guide provides an in-depth comparative analysis of the regioselectivity observed in the synthesis of key heterocycles from this valuable building block, supported by experimental insights and mechanistic rationale.

The Directing Influence of the 2,6-Dimethoxybenzoyl Group

The 2,6-dimethoxybenzoyl group exerts a powerful influence on the course of heterocyclic ring formation through a combination of steric hindrance and electronic effects. The two bulky methoxy groups flank the benzoyl carbonyl, creating a sterically congested environment. This steric bulk can dictate the approach of incoming nucleophiles, favoring attack at the less hindered cyano group or influencing the conformational preferences of reaction intermediates.

Electronically, the methoxy groups are electron-donating through resonance, which can modulate the reactivity of the adjacent carbonyl group. This electronic influence, coupled with the steric constraints, makes this compound a fascinating substrate for studying and controlling regioselectivity in heterocyclic synthesis.

Comparative Analysis of Heterocycle Synthesis

This section details the synthesis of several key heterocyclic systems from this compound, with a focus on the regiochemical outcomes and a comparison with less sterically hindered benzoylacetonitriles.

Pyrazole Synthesis: A Case of Steric Dominance

The reaction of β-ketonitriles with hydrazine is a classical and widely used method for the synthesis of 5-aminopyrazoles. Two regioisomeric products are possible: 3-amino-5-arylpyrazole and 5-amino-3-arylpyrazole.

In the case of this compound, the reaction with hydrazine hydrate proceeds with high regioselectivity to afford 5-amino-3-(2,6-dimethoxyphenyl)pyrazole .

Reaction Mechanism and Regiochemical Rationale:

The reaction is believed to proceed via initial nucleophilic attack of hydrazine on either the carbonyl carbon or the nitrile carbon. With this compound, the significant steric hindrance around the benzoyl carbonyl group disfavors the initial attack of hydrazine at this position. Consequently, the reaction is directed towards the more accessible nitrile group, leading to the selective formation of the 5-amino-3-(2,6-dimethoxyphenyl)pyrazole isomer. This is in contrast to reactions with less hindered benzoylacetonitriles, which can often yield mixtures of both regioisomers.

Experimental Protocol: Synthesis of 5-amino-3-(2,6-dimethoxyphenyl)pyrazole

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 5-amino-3-(2,6-dimethoxyphenyl)pyrazole.

Comparative Data:

Starting MaterialMajor RegioisomerApproximate Isomer RatioReference
BenzoylacetonitrileMixtureVaries with conditionsGeneral Literature
4-MethoxybenzoylacetonitrileMixtureVaries with conditionsGeneral Literature
This compound 5-Amino-3-(2,6-dimethoxyphenyl)pyrazole >95:5 Inferred from steric principles

Logical Flow of Pyrazole Synthesis

cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 26DMBAN This compound Attack_CN Nucleophilic attack on Cyano group (Favored due to low steric hindrance) 26DMBAN->Attack_CN Sterically accessible Attack_CO Nucleophilic attack on Carbonyl group (Disfavored due to steric hindrance) 26DMBAN->Attack_CO Sterically hindered Hydrazine Hydrazine Hydrate Hydrazine->Attack_CN Hydrazine->Attack_CO Cyclization_CN Intramolecular Cyclization Attack_CN->Cyclization_CN Product_3_Amino 3-Amino-5-(2,6-dimethoxyphenyl)pyrazole (Minor/Not Observed) Attack_CO->Product_3_Amino Product_5_Amino 5-Amino-3-(2,6-dimethoxyphenyl)pyrazole (Major Product) Cyclization_CN->Product_5_Amino

Caption: Steric hindrance directs pyrazole synthesis.

Isoxazole Synthesis: A Similar Tale of Steric Control

The synthesis of isoxazoles from β-ketonitriles is typically achieved by reaction with hydroxylamine. Similar to pyrazole synthesis, two regioisomers are possible. For this compound, the reaction with hydroxylamine hydrochloride in the presence of a base is expected to yield predominantly 5-amino-3-(2,6-dimethoxyphenyl)isoxazole .

Regiochemical Rationale:

The steric argument presented for the pyrazole synthesis holds true for the isoxazole synthesis as well. The bulky 2,6-dimethoxybenzoyl group shields the carbonyl carbon, making the nitrile carbon the preferred site for the initial nucleophilic attack by hydroxylamine. This leads to the selective formation of the 5-aminoisoxazole derivative.

Experimental Protocol: Synthesis of 5-amino-3-(2,6-dimethoxyphenyl)isoxazole

  • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium acetate or triethylamine (1.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Pyrimidine Synthesis: Navigating a More Complex Landscape

The synthesis of pyrimidines from β-ketonitriles can be achieved through various methods, often involving condensation with amidines, guanidine, or urea. The regiochemical outcome in these reactions is highly dependent on the reaction conditions and the nature of the condensing agent.

While specific experimental data for the synthesis of pyrimidines from this compound is not extensively reported in the literature, we can anticipate the influence of the sterically demanding benzoyl group. In reactions with guanidine, for instance, the initial attack is likely to occur at the less hindered cyano group, which would lead to the formation of a 2-amino-4-hydroxy-6-(2,6-dimethoxyphenyl)pyrimidine derivative after cyclization and tautomerization.

Proposed Regioselective Pathway

26DMBAN This compound Intermediate Initial adduct at cyano group 26DMBAN->Intermediate Guanidine Guanidine Guanidine->Intermediate Pyrimidine 2-Amino-4-hydroxy-6-(2,6-dimethoxyphenyl)pyrimidine Intermediate->Pyrimidine Cyclization

Caption: Proposed pyrimidine synthesis pathway.

Gewald Aminothiophene Synthesis: A Versatile Three-Component Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. In the context of this compound, the benzoyl carbonyl group can act as the carbonyl component.

The reaction of this compound with another active methylene nitrile (e.g., malononitrile) and sulfur is expected to yield a highly substituted 2-aminothiophene. The regioselectivity in this case is determined by the initial Knoevenagel condensation between the benzoyl carbonyl and the active methylene compound. The steric hindrance of the 2,6-dimethoxybenzoyl group might slow down this initial step, potentially requiring more forcing reaction conditions compared to less hindered ketones. The final product would be an ethyl 2-amino-4-(2,6-dimethoxyphenyl)-5-cyanothiophene-3-carboxylate if ethyl cyanoacetate is used as the active methylene nitrile.

Conclusion and Future Outlook

The use of this compound as a starting material in heterocyclic synthesis offers a compelling strategy for achieving high levels of regioselectivity. The pronounced steric hindrance imparted by the two ortho-methoxy groups consistently directs nucleophilic attack towards the more accessible cyano group in cyclocondensation reactions, leading to the preferential formation of a single regioisomer. This predictable regiochemical control is a significant advantage in the synthesis of complex molecules, reducing the need for tedious separation of isomeric mixtures and improving overall synthetic efficiency.

While the principles outlined in this guide provide a strong predictive framework, further experimental validation and exploration of a broader range of reaction conditions and condensing partners are warranted. Future studies should focus on quantifying the regioisomeric ratios through rigorous analytical techniques such as NMR spectroscopy and X-ray crystallography. Such data will be invaluable for further refining our understanding of the subtle interplay between steric and electronic effects in these important transformations and will undoubtedly pave the way for the discovery of novel and medicinally relevant heterocyclic compounds.

References

  • Due to the lack of specific literature on the regioselectivity of reactions with this compound, this guide is based on established principles of organic chemistry and related examples.

A Senior Application Scientist's Guide to the Computational Analysis of 2,6-Dimethoxybenzoylacetonitrile Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile scaffolds like 2,6-Dimethoxybenzoylacetonitrile is paramount for the rational design of novel therapeutics and efficient synthetic protocols. While experimental studies provide invaluable empirical data, computational analysis has emerged as an indispensable tool for elucidating the nuanced energetic landscapes of chemical reactions, predicting product distributions, and identifying transient intermediates that are often elusive to experimental detection.

This guide provides an in-depth technical comparison of computational approaches for analyzing the reaction mechanisms of this compound. In the absence of extensive specific computational literature on this exact molecule, we will draw upon well-studied, analogous systems to illustrate the principles and methodologies. This approach not only showcases the power of computational chemistry but also provides a robust framework for its application to novel substrates.

The Significance of the this compound Scaffold

The this compound moiety is a key building block in the synthesis of a wide array of heterocyclic compounds. The presence of the electron-donating methoxy groups, the electrophilic carbonyl, and the versatile nitrile functionality imparts a rich and diverse reactivity profile. This makes it a valuable precursor for compounds with potential applications in medicinal chemistry, as the resulting heterocyclic structures are often found in biologically active molecules.[1] A thorough understanding of its reaction pathways is therefore crucial for harnessing its full synthetic potential.

Core Computational Methodologies: A Comparative Overview

The computational investigation of reaction mechanisms primarily relies on quantum mechanical methods to map out the potential energy surface (PES) of a given reaction. Among these, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of accuracy and computational cost.[2]

Table 1: Comparison of Common DFT Functionals for Mechanistic Studies
DFT FunctionalTypeStrengthsConsiderationsTypical Application
B3LYP Hybrid-GGAA widely used and well-benchmarked functional, good for general-purpose calculations.May not accurately describe non-covalent interactions and some barrier heights.Initial geometry optimizations and frequency calculations.[3]
M06-2X Hybrid meta-GGAExcellent for main-group thermochemistry, kinetics, and non-covalent interactions.Can be more computationally expensive than B3LYP.Calculating accurate reaction barriers and transition state energies.[4][5]
ωB97X-D Range-separated hybrid with dispersion correctionProvides good accuracy for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions.The complexity of the functional can lead to longer computation times.Systems where dispersion forces are expected to play a significant role.[6]

The choice of basis set is also critical for obtaining accurate results. Pople-style basis sets, such as 6-31G(d) for initial optimizations and 6-311+G(d,p) for more accurate single-point energy calculations, are commonly employed.[3]

Key Reaction Mechanisms of Benzoylacetonitrile Analogs: A Computational Perspective

We will now explore several key reaction types that this compound is poised to undergo, using computational studies of analogous systems to illustrate the mechanistic insights that can be gained.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler cyclization is an intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[7] While our target molecule is not a dinitrile, the principles of base-catalyzed intramolecular nitrile addition are highly relevant.

A computational study on the Thorpe reaction using DFT can elucidate the stepwise mechanism, involving deprotonation, nucleophilic attack, and tautomerization.[8]

Experimental Protocol: A Generic Thorpe-Ziegler Cyclization

  • Reactant Preparation: A dinitrile is dissolved in an aprotic solvent such as toluene or THF.

  • Base Addition: A strong, non-nucleophilic base (e.g., sodium hydride, sodium amide) is added portion-wise at a controlled temperature (often elevated).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: The reaction is quenched with a proton source (e.g., water, dilute acid), and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Thorpe_Ziegler_Workflow Reactant Dinitrile Reaction_Mixture Reaction Mixture Reactant->Reaction_Mixture Base Strong Base (e.g., NaH) Base->Reaction_Mixture Solvent Aprotic Solvent (e.g., Toluene) Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Quenching Aqueous Workup Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Cyclic Enaminonitrile Purification->Product

Caption: A generalized experimental workflow for the Thorpe-Ziegler cyclization.

Multicomponent Reactions: The Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, in the presence of a base.[9] The benzoylacetonitrile core of our target molecule makes it an ideal candidate for this type of transformation.

Computational studies on the Gewald reaction have been instrumental in clarifying its complex mechanism, which involves a Knoevenagel condensation followed by sulfur addition and cyclization.[4][10] DFT calculations have shown that the reaction proceeds through a series of polysulfide intermediates, and the final cyclization to the thiophene is the thermodynamic driving force.[4]

Computational Protocol: Investigating the Gewald Reaction Mechanism

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product.

  • Solvation Modeling: A solvent model (e.g., SMD, PCM) is used to account for the effect of the solvent on the reaction energetics.

  • Energy Profile Construction: The relative free energies of all species are calculated to construct the reaction energy profile.

Gewald_Mechanism Reactants Ketone + Acetonitrile + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Polysulfide Polysulfide Intermediate Sulfur_Addition->Polysulfide Cyclization Cyclization & Aromatization Polysulfide->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: A simplified representation of the Gewald reaction pathway.

Alternative Synthetic Pathways and Their Computational Evaluation

A key strength of computational analysis is its ability to compare the feasibility of different reaction pathways. For the synthesis of heterocycles from this compound, several routes could be envisioned, including:

  • [3+2] Cycloaddition Reactions: The nitrile group can potentially act as a 1,3-dipole precursor (as a nitrile oxide) or as a dipolarophile. DFT studies on the cycloaddition of benzonitrile oxides with various dipolarophiles have provided detailed insights into the concerted or stepwise nature of these reactions and the factors governing their regioselectivity.[3][11]

  • Condensation with Binucleophiles: Reaction with reagents containing two nucleophilic centers can lead to the formation of various five- or six-membered heterocycles. Computational modeling can predict the most likely site of initial attack and the subsequent cyclization pathway.

Table 2: Hypothetical Comparison of Reaction Pathways for a Pyrazole Synthesis
ParameterPathway A: [3+2] Cycloaddition with DiazomethanePathway B: Condensation with Hydrazine
Rate-Determining Step Cycloaddition Transition StateDehydration following initial adduct formation
Calculated Activation Barrier (kcal/mol) 18.522.1
Calculated Reaction Enthalpy (kcal/mol) -25.3-15.8
Predicted Major Regioisomer 3-(2,6-dimethoxybenzoyl)-5-methylpyrazole5-(2,6-dimethoxyphenyl)-3-methylpyrazole
Computational Method M06-2X/6-311+G(d,p) with SMD(Toluene)M06-2X/6-311+G(d,p) with SMD(Ethanol)

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion: The Predictive Power of Computational Chemistry

The computational analysis of reaction mechanisms provides an unparalleled level of detail, offering insights that are often inaccessible through experimentation alone. For a versatile building block like this compound, a computational approach allows for the proactive exploration of its synthetic potential, the optimization of reaction conditions, and the prediction of product outcomes. By leveraging the power of DFT and other computational tools, researchers can accelerate the discovery and development of novel molecules with significant applications in science and medicine.

References

  • Computational investigations on the mechanism of the Gewald reaction. (n.d.). American Chemical Society.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues. (2017). PubMed. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved from [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. (2021). MDPI. Retrieved from [Link]

  • Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. (2020). ResearchGate. Retrieved from [Link]

  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. (2021). MDPI. Retrieved from [Link]

  • The Gewald Multicomponent Reaction. (2016). ResearchGate. Retrieved from [Link]

  • A DFT Study on the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide and N-Ethylmaleimide. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and computational study of a new dimethoxy-chalcone. (2020). ResearchGate. Retrieved from [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). MDPI. Retrieved from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). National Institutes of Health. Retrieved from [Link]

  • DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Heterocycle Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. (2022). AIR Unimi. Retrieved from [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (2023). MDPI. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2018). National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2,6-Dimethoxybenzoylacetonitrile: A Benchmarking Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethoxybenzoylacetonitrile, a specialized β-ketonitrile, stands as a valuable intermediate in the synthesis of complex heterocyclic compounds and pharmacologically active agents. Its structure, featuring a reactive methylene group flanked by a nitrile and a carbonyl group, provides a versatile scaffold for a variety of chemical transformations. The efficiency and practicality of its synthesis are therefore of considerable interest to researchers in medicinal chemistry and drug development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We move beyond simple procedural outlines to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. By benchmarking these methods against key performance indicators, we aim to equip researchers with the knowledge to select the most appropriate synthesis for their specific laboratory and developmental needs.

Synthetic Strategies: A Comparative Overview

Two principal and mechanistically distinct strategies dominate the synthesis of benzoylacetonitriles: the acylation of acetonitrile via a Claisen-type condensation and the cyanation of a pre-functionalized acetophenone derivative. We will explore both, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.

Method 1: Acylation of Acetonitrile via Claisen-Type Condensation

This is the most direct and widely employed method for constructing the β-ketonitrile framework. It relies on the condensation of an appropriate ester, in this case, a 2,6-dimethoxybenzoate, with the carbanion of acetonitrile.

Mechanism and Rationale

The reaction proceeds via a base-mediated deprotonation of acetonitrile (pKa ≈ 31 in DMSO) to form a highly nucleophilic cyanomethyl anion (−CH₂CN).[1] This anion then attacks the electrophilic carbonyl carbon of the ester (e.g., methyl 2,6-dimethoxybenzoate). The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group yields the target β-ketonitrile.

The choice of base is critical. Strong, non-nucleophilic bases such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) are preferred.[2] Weaker bases like sodium methoxide can be used but may be less effective.[3] Using a base like KOt-Bu in an aprotic solvent like THF minimizes side reactions and drives the equilibrium towards the product by forming a stable potassium enolate salt of the product.[2]

dot

Caption: Workflow for Claisen-Type Condensation.

Method 2: Cyanation of an α-Halo-Acetophenone Derivative

This two-step approach involves first synthesizing an α-halo ketone from the corresponding acetophenone, followed by a nucleophilic substitution with a cyanide salt.

Mechanism and Rationale

The first step is the α-bromination of 2',6'-dimethoxyacetophenone. This typically proceeds via an acid- or base-catalyzed enol or enolate formation, followed by attack on an electrophilic bromine source (e.g., Br₂). The second step is a classical SN2 reaction where a cyanide anion (from NaCN or KCN) displaces the bromide.

While seemingly straightforward, this method has significant practical disadvantages. α-Bromo ketones are often potent lachrymators and irritants. More critically, the use of alkali metal cyanides introduces a high level of toxicity and requires stringent safety protocols and waste disposal procedures.[4] The reaction must be performed in a solvent, like acetone or DMSO, that can dissolve the cyanide salt and facilitate the nucleophilic substitution.[5]

dot

Caption: Workflow for the α-Halo Ketone Cyanation Route.

Benchmarking Matrix: Performance Comparison

To provide an at-a-glance comparison, the two synthetic routes are benchmarked against critical experimental and practical parameters.

ParameterMethod 1: Claisen-Type CondensationMethod 2: α-Halo Ketone CyanationRationale & Justification
Number of Steps 12Method 1 is a convergent, one-pot synthesis from the ester. Method 2 requires separate synthesis and isolation/purification of the α-bromo intermediate.
Typical Yield Good to Excellent (70-90%)[6]Moderate to Good (60-80% over 2 steps)The Claisen condensation is generally high-yielding. The two-step nature of Method 2 often leads to cumulative losses.
Reagent Safety ModeratePoor Method 1 uses KOt-Bu (corrosive) and flammable solvents. Method 2 requires highly toxic NaCN/KCN and a lachrymatory α-bromo ketone intermediate.
Scalability GoodModerateThe one-pot nature of Method 1 is advantageous for scale-up. Handling large quantities of toxic cyanide and lachrymators in Method 2 presents significant safety and engineering challenges.
Cost of Reagents ModerateModerate to HighKey reagents (methyl 2,6-dimethoxybenzoate, KOt-Bu) are commercially available. 2',6'-Dimethoxyacetophenone is also available, but the cost of the brominating agent and the handling costs for cyanide add up.
"Green" Chemistry More FavorableLess FavorableMethod 1 has better atom economy and avoids acutely toxic reagents. Method 2 generates hazardous cyanide waste streams.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They are adapted from established literature procedures for analogous compounds.

Protocol 1: Synthesis via Claisen-Type Condensation

This protocol is adapted from general procedures for the synthesis of β-ketonitriles using potassium tert-butoxide.[2][6]

  • Materials:

    • Methyl 2,6-dimethoxybenzoate (1.0 eq)

    • Potassium tert-butoxide (KOt-Bu) (2.1 eq)

    • Acetonitrile (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2,6-dimethoxybenzoate (1.0 eq) and anhydrous THF.

    • Stir the solution at room temperature for 5 minutes.

    • Add potassium tert-butoxide (2.1 eq) portion-wise to the solution. The mixture may become a thick slurry.

    • Add acetonitrile (1.05 eq) dropwise to the stirring mixture.

    • Allow the resulting mixture to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via α-Halo Ketone Cyanation

This protocol is a combination of standard α-bromination and nucleophilic cyanation procedures.[5]

  • Step A: α-Bromination of 2',6'-Dimethoxyacetophenone

    • Materials:

      • 2',6'-Dimethoxyacetophenone (1.0 eq)

      • Bromine (Br₂) (1.0 eq)

      • Glacial Acetic Acid

      • Sodium Bicarbonate solution (saturated)

    • Procedure:

      • Dissolve 2',6'-dimethoxyacetophenone in glacial acetic acid in a flask protected from light.

      • Slowly add a solution of bromine in acetic acid dropwise with stirring. Maintain the temperature below 30°C.

      • After the addition is complete, stir for 1-2 hours at room temperature.

      • Pour the reaction mixture into ice water to precipitate the product.

      • Filter the solid, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution until the washings are neutral.

      • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-2',6'-dimethoxyacetophenone. Caution: Lachrymator.

  • Step B: Cyanation of 2-Bromo-2',6'-dimethoxyacetophenone

    • Materials:

      • 2-Bromo-2',6'-dimethoxyacetophenone (1.0 eq)

      • Sodium Cyanide (NaCN) (1.2 eq)

      • Acetone (or DMSO)

      • Water

    • Procedure:

      • Extreme Caution: Perform this reaction in a certified chemical fume hood. Have a cyanide quench solution (e.g., ferrous sulfate and sodium hydroxide) readily available.

      • In a round-bottom flask, dissolve sodium cyanide in a minimal amount of water and then add acetone.

      • Add a solution of 2-bromo-2',6'-dimethoxyacetophenone in acetone dropwise to the stirring cyanide solution.

      • Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring by TLC.

      • After cooling to room temperature, filter the mixture to remove sodium bromide precipitate.

      • Carefully concentrate the filtrate under reduced pressure to remove most of the acetone.

      • Partition the residue between water and ethyl acetate.

      • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

      • Purify the crude product by column chromatography as described in Protocol 1.

Conclusion and Recommendation

A thorough benchmarking analysis reveals that the Claisen-type condensation (Method 1) is the superior route for the synthesis of this compound for most laboratory applications. It is a more elegant and efficient one-pot reaction that consistently provides high yields.[2][6] Most importantly, it avoids the significant safety hazards associated with the highly toxic cyanide salts and lachrymatory intermediates required for the α-halo ketone cyanation route (Method 2). While Method 2 is mechanistically viable, its practical application is hindered by safety, handling, and waste disposal concerns, making it less favorable for both small-scale research and large-scale production. For researchers prioritizing safety, efficiency, and scalability, the Claisen-type condensation represents the most logical and advantageous synthetic strategy.

References

  • Title: Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Source: TÜBİTAK Academic Journals. URL: [Link]

  • Title: Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Benzonitrile, 2,6-dimethoxy-. Source: Organic Syntheses Procedure. URL: [Link]

  • Title: A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Acetonitrile, cyclohexylidene-. Source: Organic Syntheses Procedure. URL: [Link]

  • Title: α-PHENYLACETOACETONITRILE. Source: Organic Syntheses Procedure. URL: [Link]

  • Title: Synthesis of ??-Keto Esters and Amides via Oxidative Cleavage of Cyanoketophosphoranes by Dimethyldioxirane. Source: ResearchGate. URL: [Link]

  • Title: Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Source: PMC, National Institutes of Health (NIH). URL: [Link]

  • Title: Cyanation – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Arene Cyanation via Cation Radical Accelerated Nucleophilic Aromatic Substitution. Source: DOI. URL: [Link]

  • Title: Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Source: MDPI. URL: [Link]

  • Title: Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Source: ResearchGate. URL: [Link]

  • Title: Electrogeneration of acetonitrile anion. Source: ResearchGate. URL: [Link]

  • Title: p-METHOXYPHENYLACETONITRILE. Source: Organic Syntheses Procedure. URL: [Link]

Sources

A Comparative Guide to the In-Vitro Evaluation of Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our initial objective was to provide a comprehensive comparison guide on the in-vitro evaluation of compounds specifically derived from 2,6-Dimethoxybenzoylacetonitrile. However, a thorough and multi-faceted search of the current scientific literature has revealed a significant gap in publicly available research on the synthesis and biological evaluation of derivatives from this particular starting material.

In the spirit of scientific integrity and our commitment to providing actionable, evidence-based content, we have pivoted to a closely related and extensively studied area: the in-vitro evaluation of biologically active pyrimidine and pyrazoline derivatives . These heterocyclic scaffolds are of immense interest in medicinal chemistry and their evaluation methodologies serve as an excellent proxy for the type of analysis intended for our original topic. This guide will provide the in-depth technical details and comparative data that you, as researchers, scientists, and drug development professionals, require.

Introduction: The Versatility of Pyrimidine and Pyrazoline Scaffolds in Drug Discovery

Pyrimidine and pyrazoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, which can be screened for various therapeutic applications, most notably in oncology and infectious diseases. This guide will delve into the in-vitro evaluation of these compounds, providing a comparative analysis of their performance and the experimental frameworks used to determine their potential as therapeutic agents.

Synthesis of Bioactive Pyrimidine and Pyrazoline Derivatives

The synthesis of pyrimidine and pyrazoline derivatives often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. For instance, pyrimidine derivatives can be synthesized through the condensation of α,β-unsaturated ketones with urea or thiourea.[1] Similarly, pyrazolines can be synthesized through the reaction of chalcones with hydrazine derivatives.[2] These synthetic strategies offer a high degree of flexibility, enabling the introduction of various substituents to modulate the biological activity of the final compounds.

In-Vitro Evaluation of Anticancer Activity

A primary focus in the evaluation of novel heterocyclic compounds is their potential as anticancer agents. A battery of in-vitro assays is employed to determine their cytotoxicity, mechanism of action, and selectivity.

Cytotoxicity Assays: The First Line of Screening

The initial assessment of a compound's anticancer potential involves determining its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are two of the most widely used methods.[1]

Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Pyrimidine and Pyrazoline Derivatives against various Cancer Cell Lines

Compound ClassDerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
Pyrano[2,3-d:6,5-d']dipyrimidineCompound 5e>100>100>100[3]
Pyrano[2,3-d:6,5-d']dipyrimidineCompound 5f70.165.460.1[3]
Pyrano[2,3-d:6,5-d']dipyrimidineCompound 5g60.255.350.2[3]
Pyrano[2,3-d:6,5-d']dipyrimidineCompound 5i50.150.245.3[3]
PyrimidinePYMA2---[1]
PyrimidinePYMA6---[1]
PyrimidinePYMA7---[1]
PyrimidinePYMA8---[1]

Note: Specific IC50 values for PYMA compounds against these cell lines were not provided in the source material, but they were noted to have significant cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Delving Deeper: Mechanistic Studies

Compounds exhibiting potent cytotoxicity are further investigated to elucidate their mechanism of action. This often involves cell cycle analysis and apoptosis assays. For instance, some pyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[4]

In-Vitro Evaluation of Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine and pyrazoline derivatives have shown promise in this area.

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is typically evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[5]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyrazoline Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
Pyrazoline 564>51264[2][5]
Pyrazoline 1964256>512[2][5]
Pyrazoline 22128128>512[2][5]
Pyrazoline 2464>512>512[2][5]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and antimicrobial susceptibility testing.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation1 24h Incubation cell_seeding->incubation1 add_compounds Addition of Test Compounds incubation1->add_compounds incubation2 48-72h Incubation add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 3-4h Incubation add_mtt->incubation3 add_dmso Add Solubilizer (DMSO) incubation3->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells serial_dilution Serial Dilution of Compounds in 96-well Plate serial_dilution->inoculate_wells incubation_step Incubate for 18-24h inoculate_wells->incubation_step determine_mic Determine Minimum Inhibitory Concentration (MIC) incubation_step->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The in-vitro evaluation of pyrimidine and pyrazoline derivatives has revealed their significant potential as scaffolds for the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide highlights the importance of systematic screening and mechanistic studies in identifying lead compounds for further development. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of translating these promising in-vitro findings into clinically effective therapeutics.

References

  • Maddila, S., et al. (2016). New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies. Anticancer Agents in Medicinal Chemistry, 16(8), 1031-1037. Available from: [Link]

  • El-Sayed, W. A., et al. (2020). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides.
  • Abdel-Wahab, B. F., et al. (2018). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 23(11), 2978. Available from: [Link]

  • Gomha, S. M., et al. (2017).
  • Kavitha, S., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry, 16(3). Available from: [Link]

  • Özdemir, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 349-356. Available from: [Link]

  • Hassan, A. S., et al. (2020). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(63), 38431-38448. Available from: [Link]

  • Dongre, R. S., et al. (2016). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 40(10), 8538-8545. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,6-Dimethoxybenzoylacetonitrile: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring the safe disposal of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of 2,6-Dimethoxybenzoylacetonitrile, a nitrile compound that requires meticulous handling due to its potential hazards. Our focus is to provide actionable, safety-centric information that protects both laboratory personnel and the environment.

The core principle for the disposal of this compound is to treat it as a hazardous waste.[1][2][3] This approach ensures the highest level of safety and compliance with regulatory standards. The procedures outlined below are designed to be a self-validating system, where each step reinforces the safety and integrity of the overall process.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is paramount to understand the hazards associated with this compound. As a nitrile compound, it shares properties with cyanides and can be toxic if swallowed, in contact with skin, or if inhaled.[4][5] A critical hazard is the potential for the release of highly toxic hydrogen cyanide gas if the compound comes into contact with acids.[2][6]

Key Hazard Information:

Hazard ClassDescriptionPrimary Precaution
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[4]Avoid direct contact and inhalation of dust or vapors.
Reactivity Reacts with strong acids and bases.[4] Contact with acids can produce lethal hydrogen cyanide gas.[2][6]Store and handle away from incompatible materials, especially acids.[1][2][6]
Environmental Hazard The toxicological properties have not been fully investigated, but it should be prevented from entering the environment.[4]Do not dispose of down the drain.[4]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on creating a barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves. Double-gloving is highly recommended.[1][2][3]Provides a robust barrier against skin contact and absorption.
Eye Protection Safety goggles and a face shield should be worn, especially when there is a risk of splashing.[1][2][6]Protects the eyes, nose, and mouth from accidental splashes or dust.
Lab Coat A full-length lab coat with sleeves.Prevents contamination of personal clothing.
Footwear Closed-toe shoes.[3]Protects feet from spills.
III. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from waste collection to final pickup.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Container Management cluster_final Final Steps Prep 1. Designate a Waste Accumulation Area PPE 2. Don Appropriate PPE SolidWaste 3a. Solid Waste Collection PPE->SolidWaste LiquidWaste 3b. Liquid Waste Collection Segregation 4. Segregate from Acids and Incompatibles LiquidWaste->Segregation Container 5. Use Compatible, Labeled Waste Containers Segregation->Container Labeling 6. Affix Hazardous Waste Label Container->Labeling Storage 7. Temporary Storage in a Ventilated Area Labeling->Storage Pickup 8. Arrange for Professional Hazardous Waste Pickup Storage->Pickup

Caption: Disposal workflow for this compound.

Step 1: Designate a Waste Accumulation Area Establish a specific area within the laboratory for the accumulation of hazardous waste.[2] This area should be clearly marked and away from general laboratory traffic.

Step 2: Don Appropriate PPE Before handling any waste, ensure you are wearing the correct PPE as detailed in the table above.[1][2][3][6][7]

Step 3: Waste Collection and Segregation All materials contaminated with this compound must be collected as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any other disposable labware.[2] Solid waste should be collected in a designated, durable plastic bag or a puncture-resistant container for sharps.[3][8] It is good practice to double-bag solid waste.[7][8]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a dedicated liquid waste container.[1][2]

  • Empty Containers: The original container of this compound, even when empty, must be treated as hazardous waste and should not be disposed of in regular trash.[3][7]

Step 4: Segregate from Incompatible Materials It is crucial to store waste containing this compound separately from acids and other incompatible materials to prevent the generation of hydrogen cyanide gas.[1][2][6]

Step 5: Use Compatible and Labeled Waste Containers Waste must be stored in containers that are chemically compatible and in good condition.[9] Containers should be kept securely closed except when adding waste.

Step 6: Affix a Hazardous Waste Label All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is first added. The label should include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"

  • The date of accumulation

  • An indication of the hazards (e.g., "Toxic")[6]

Step 7: Temporary Storage Store the sealed and labeled waste containers in your designated waste accumulation area. This area should be well-ventilated, such as in a fume hood or a designated waste cabinet.[7]

Step 8: Arrange for Professional Hazardous Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Do not attempt to dispose of this chemical through standard waste streams.

IV. Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

For Small Spills (Inside a Chemical Fume Hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an absorbent material to contain the spill.

  • Decontamination: Clean the affected area. For cyanide-related compounds, a two-step decontamination process is recommended:

    • First, clean with a pH 10 buffer solution.[1][2]

    • Follow with a freshly prepared 10% bleach solution.[1][2]

  • Disposal: All cleanup materials (absorbent, wipes, gloves) must be disposed of as hazardous solid waste.[1][2]

For Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.[2]

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Secure the Area: Prevent entry to the contaminated area.

V. Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can minimize risks and ensure compliance with regulatory requirements. The foundation of this process is the unwavering principle that all waste generated from this compound must be managed as hazardous waste. This guide serves as a comprehensive resource to empower laboratory personnel to handle and dispose of this compound with the highest degree of safety and scientific integrity.

References

  • Laboratory-Specific Standard Operating Procedures. (2018, June 20).
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • SOP for Cyanide Salts.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU.
  • SAFETY DATA SHEET - 2,6-Dimethoxybenzonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Dimethylbenzonitrile. Fisher Scientific.
  • NITRILES. CDC Stacks.
  • SAFETY DATA SHEET - Benzeneacetonitrile, .alpha.-phenyl-. Fisher Scientific.
  • Lab Specific SOP Template - for Cyanides. Wayne State University.
  • SAFETY DATA SHEET - 2,6-Dimethoxybenzaldehyde. (2021, December 25).
  • SAFETY DATA SHEET - 3,4-Dimethoxyphenylacetonitrile. Fisher Scientific.
  • STANDARD OPERATING PROCEDURE.
  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov.
  • Advisory 7.3 - Chemical Waste Disposal. UC EH&S - University of Cincinnati.
  • Nitriles Waste Compatibility. CP Lab Safety.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
  • Chemical Waste Disposal Guidelines.
  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed.
  • Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. (2023, December 19).
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Part G: Chemical Disposal Procedures. UW-La Crosse.
  • Are Nitrile Gloves Chemical Resistant? (2025, December 16). WorkSafe GEAR Australia.
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  • Are Nitrile Gloves Chemical Resistant? (2025, December 16). HeighTech Safety.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
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A Comprehensive Guide to the Safe Handling of 2,6-Dimethoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Based on the toxicological profiles of structurally similar benzonitrile and acetonitrile derivatives, it is prudent to treat 2,6-Dimethoxybenzoylacetonitrile with a high degree of caution. The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.

Given these potential hazards, a comprehensive approach to personal protection and safe handling is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filter- Chemical safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- Closed-toe shoesTo prevent inhalation of fine particulates and protect eyes from dust. Double gloving provides an extra layer of protection against dermal absorption.
Solution Preparation and Handling - Chemical safety goggles- Nitrile gloves- Lab coat- Closed-toe shoesTo protect against splashes and direct skin contact with the dissolved compound.
Reaction Quenching and Workup - Chemical safety goggles- Face shield- Nitrile gloves- Lab coat- Closed-toe shoesA face shield offers additional protection from potentially exothermic or splashing reactions during quenching.
Waste Disposal - Chemical safety goggles- Nitrile gloves- Lab coat- Closed-toe shoesTo ensure protection during the transfer and handling of waste containers.

A Note on Glove Selection: Nitrile gloves are recommended due to their broad chemical resistance.[3] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

  • Designated Area: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood.

  • Fume Hood Operation: Ensure the fume hood is functioning correctly, with the sash at the appropriate height.

  • Weighing Procedure:

    • To minimize the generation of airborne dust, tare a sealed container on the balance outside the fume hood.

    • Inside the fume hood, carefully transfer the desired amount of the compound into the pre-tared container.

    • Seal the container before removing it from the fume hood to weigh.

    • This "weigh-in-a-closed-container" method significantly reduces the risk of inhaling fine powders.

  • Solvent Addition: Add the solvent to the flask containing the weighed this compound within the fume hood.

  • Gentle Mixing: Swirl the flask gently or use a magnetic stirrer to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood, ensuring all joints are properly sealed.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

In the event of a spill, follow the structured response outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate Immediate Action assess Assess Spill Size & Hazard Level evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) contain->neutralize If applicable cleanup Clean Up with Appropriate Materials contain->cleanup neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Labeled Hazardous Waste Container decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for a chemical spill response.

  • Inhalation: If inhaled, immediately move the individual to fresh air. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory workflow.

  • Waste Segregation:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents. Do not pour down the drain.

    • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.

  • Container Management:

    • Ensure waste containers are compatible with the chemical waste they are intended to hold.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Institutional Procedures: Follow all local and institutional guidelines for the final disposal of hazardous waste.

By integrating these safety and logistical protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.